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tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate Documentation Hub

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  • Product: tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
  • CAS: 1335042-28-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8)

Executive Summary In the realm of modern drug discovery, conformationally restricted aliphatic scaffolds are highly prized for their ability to improve the pharmacokinetic profiles and target affinity of active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, conformationally restricted aliphatic scaffolds are highly prized for their ability to improve the pharmacokinetic profiles and target affinity of active pharmaceutical ingredients (APIs). Among these, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) stands out as a critical bifunctional building block.

Often cataloged under its MDL number MFCD09751785 or Enamine ID EN300-333096[1], this compound features a Boc-protected amine and a reactive aldehyde situated on a gem-disubstituted cyclohexane ring. Unlike its more common 4-substituted isomer (CAS 215790-29-7), the 1-substituted architecture locks the conformational flexibility of downstream derivatives. This structural rigidity makes it an indispensable intermediate for synthesizing spirocyclic scaffolds, conformationally restricted amino acids, and peptidomimetics.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of this α,α -disubstituted β -amino aldehyde is critical for successful downstream integration. The gem-disubstitution at the β -carbon (C1 of the cyclohexane ring) provides a unique advantage: it lacks α -protons relative to the amine, entirely preventing the base-catalyzed epimerization/racemization that typically plagues standard amino aldehydes.

Table 1: Physicochemical and Registry Data
PropertyValue
IUPAC Name tert-butyl 1-(2-oxoethyl)cyclohexylcarbamate
CAS Registry Number 1335042-28-8
MDL Number MFCD09751785
Enamine Catalog ID EN300-333096[1]
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Physical State Viscous Oil
Storage Conditions 4°C (Inert Atmosphere Recommended)
InChI Key OFUFLFMPZVVWTK-UHFFFAOYSA-N
Hazard Profile (GHS) H302, H315, H319, H335, H410

Mechanistic Rationale & Synthetic Strategy

By starting with Boc-1-amino-1-cyclohexaneacetic acid (obtainable via Arndt-Eistert homologation of the corresponding amino acid), we can couple it with N,O-Dimethylhydroxylamine. The resulting Weinreb amide is then subjected to a controlled reduction using Diisobutylaluminum hydride (DIBAL-H).

  • The Causality of the Weinreb Amide: The addition of hydride to the Weinreb amide forms a highly stable, five-membered cyclic metal chelate (a tetrahedral intermediate). This chelate resists further reduction. Only upon aqueous acidic quenching does the chelate collapse to release the target aldehyde, completely preventing over-reduction to the primary alcohol.

Validated Experimental Protocols

The following protocol outlines a self-validating system for the synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8).

Phase 1: Synthesis of the Weinreb Amide Intermediate
  • Charge: To an oven-dried round-bottom flask under an inert Argon atmosphere, add Boc-1-amino-1-cyclohexaneacetic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv).

    • Causality: HOBt accelerates the EDCI coupling by forming a highly reactive, yet stable, active ester intermediate, minimizing side reactions.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine, freeing it for nucleophilic attack on the activated ester.

  • Workup: Stir for 12 hours. Monitor completion via TLC (Ninhydrin stain). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Phase 2: Controlled Reduction to the Aldehyde
  • Charge: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control at -78 °C is mandatory to stabilize the tetrahedral aluminum intermediate.

  • Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise down the cold side of the flask.

  • Quench & Validation: After 2 hours at -78 °C, quench the reaction cold by adding Methanol (to destroy excess DIBAL-H), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Causality: DIBAL-H reductions notoriously form intractable aluminum gel emulsions during workup. Rochelle's salt chelates the aluminum ions, breaking the emulsion.

    • Self-Validation: Vigorously stir the mixture at room temperature for 2 hours. The successful breakdown of the emulsion is visually validated when the mixture separates into two distinct, crystal-clear layers.

  • Isolation: Extract the aqueous layer with Ethyl Acetate. Dry the combined organic layers, concentrate, and purify via flash chromatography to yield the target aldehyde as a viscous oil.

Visualized Synthetic Workflow

Synthesis SM Boc-1-aminocyclohexane- carboxylic acid Homolog Boc-1-amino-1-cyclohexane- acetic acid SM->Homolog Arndt-Eistert Homologation Weinreb Weinreb Amide Intermediate Homolog->Weinreb HN(CH3)OCH3·HCl EDCI, HOBt, DIPEA Target tert-butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate CAS: 1335042-28-8 Weinreb->Target DIBAL-H, -78°C (Controlled Reduction) Product Spirocyclic APIs & Peptidomimetics Target->Product Reductive Amination / Ugi Reaction

Fig 1: Synthetic workflow and downstream application of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate.

Downstream Applications in Drug Development

The primary utility of CAS 1335042-28-8 lies in its application as an electrophile in reductive aminations and Ugi multicomponent reactions . Because the aldehyde is separated from the sterically demanding cyclohexane ring by a methylene spacer, it exhibits excellent reactivity with primary and secondary amines. Subsequent deprotection of the Boc group (using TFA or 4M HCl in Dioxane) exposes the primary amine, allowing for spontaneous intramolecular cyclization to form novel spiro-piperidine or spiro-lactam drug scaffolds.

References

  • Mechanistic Grounding for Amide Reduction Title: N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters (Nahm, S.; Weinreb, S. M., 1981) URL:[Link]

Sources

Exploratory

The Strategic Utility of tert-Butyl N-[1-(2-Oxoethyl)cyclohexyl]carbamate in Drug Discovery: A Technical Whitepaper

Executive Summary In my tenure overseeing early-phase drug discovery campaigns, the strategic selection of conformationally restricted building blocks has consistently been the differentiator between a successful lead op...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure overseeing early-phase drug discovery campaigns, the strategic selection of conformationally restricted building blocks has consistently been the differentiator between a successful lead optimization and a clinical failure. tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (MDL: MFCD09751785) represents a masterclass in bifunctional molecular design. Featuring a conformationally locked, gem-disubstituted cyclohexane core, this molecule provides orthogonal reactivity through its protected amine (Boc) and highly reactive aliphatic aldehyde (-CH 2​ -CHO).

This whitepaper provides an in-depth technical guide on the structural profiling, mechanistic logic, and self-validating experimental workflows required to leverage this building block in the synthesis of spirocycles, peptidomimetics, and extended diamines.

Part I: Structural & Physicochemical Profiling

The architectural brilliance of this molecule lies in its structural analogy to neurologically active compounds. For instance, Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) relies on a similar gem-disubstituted cyclohexane core to dictate its 3D conformation and target voltage-gated calcium channels[1]. By utilizing a spiro-cyclohexyl core, medicinal chemists can restrict the conformational flexibility of resulting drug candidates, which often leads to an entropic advantage in receptor binding and enhanced metabolic shielding against CYP450 enzymes.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Molecular Formula C 13​ H 23​ NO 3​
Molecular Weight 241.33 g/mol
Hydrogen Bond Donors 1 (Carbamate -NH)
Hydrogen Bond Acceptors 3 (Boc C=O, Boc C-O, Aldehyde C=O)
Steric Profile High steric hindrance at C1; unhindered at the terminal aldehyde

Part II: Mechanistic Logic & Synthetic Utility

The dual nature of this molecule allows for divergent synthetic pathways. The aldehyde group is sufficiently unhindered to undergo rapid condensation with primary or secondary amines. Crucially, the adjacent bulky cyclohexane ring prevents unwanted α -deprotonation, effectively neutralizing the risk of competing aldol condensation side reactions.

Conversely, the tert-butyloxycarbonyl (Boc) group is completely stable under the basic and nucleophilic conditions of aldehyde functionalization. It can be selectively cleaved under acidic conditions to release a primary amine, which can then be utilized for intramolecular spiro-cyclization[2].

SyntheticPathways A tert-butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate (Core Building Block) B Reductive Amination (Extended Diamines) A->B Amine, NaBH(OAc)3 C Wittig Olefination (Chain Extension) A->C Phosphonium Ylide D Boc Deprotection & Cyclization (Spirocycles) A->D TFA/DCM, then Base

Divergent synthetic pathways of the bifunctional cyclohexyl building block.

Part III: Self-Validating Experimental Workflows

As an Application Scientist, I mandate that every protocol must be a self-validating system —meaning the chemistry inherently provides in-process controls to confirm success or failure before proceeding to the next step.

Protocol 1: High-Yield Reductive Amination

The Causality of Reagent Selection: To link the aldehyde to a target amine, we strategically employ Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) rather than Sodium Borohydride (NaBH 4​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc) 3​ is mild enough that it will not reduce the starting aldehyde, but it will selectively and rapidly reduce the more electrophilic iminium ion intermediate ()[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 eq of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate and 1.05 eq of the target amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Causality: DCE provides optimal solubility and reaction kinetics for NaBH(OAc) 3​ compared to ethereal solvents[4].

  • Catalysis: Add 1.0 eq of glacial acetic acid. This accelerates the dehydration of the hemiaminal into the critical iminium ion.

  • Reduction: Add 1.5 eq of NaBH(OAc) 3​ portion-wise at 0 °C, then allow the reaction to warm to room temperature.

  • Self-Validation (In-Process Control): Pull a 10 μ L aliquot at 2 hours and analyze via LC-MS. The reaction is self-validating when the starting aldehyde mass ( [M+H]+=242 ) is completely consumed and replaced by the target alkylated amine mass.

  • Quench: Terminate the reaction with saturated aqueous NaHCO 3​ to neutralize the acetic acid and safely hydrolyze any unreacted hydride. Extract with dichloromethane (DCM).

ReductiveAmination A Aldehyde Precursor B Hemiaminal Intermediate A->B + Amine C Iminium Ion B->C - H2O (Acid Catalyzed) D Alkylated Amine C->D NaBH(OAc)3 (Hydride)

Mechanistic sequence of reductive amination via an iminium intermediate.

Reductive Amination Reagent Comparison
ReagentChemoselectivityToxicity ProfileOptimal SolventTypical Yield (%)
NaBH(OAc) 3​ Excellent (Iminium specific)LowDCE / THF85 - 95
NaBH 3​ CN GoodHigh (Cyanide risk)MeOH70 - 85
NaBH 4​ Poor (Reduces aldehyde)LowEtOH / MeOH40 - 60
Protocol 2: Boc Deprotection & Spiro-Cyclization

The Causality of Reagent Selection: Trifluoroacetic acid (TFA) is utilized to cleave the Boc protecting group. The thermodynamic driving force of this reaction is the generation of gaseous isobutylene and carbon dioxide. According to Le Chatelier's principle, the escape of these gases irreversibly drives the deprotection to 100% completion ()[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Cleavage: Add TFA dropwise to achieve a 20% v/v concentration.

  • Self-Validation (In-Process Control): Observe the reaction flask. The immediate evolution of gas bubbles (CO 2​ and isobutylene) visually validates that the cleavage mechanism is actively occurring. Furthermore, TLC monitoring with a Ninhydrin stain will yield a vivid purple/pink spot, confirming the presence of the newly liberated primary amine.

  • Concentration: Once gas evolution ceases (typically 1-2 hours), concentrate the mixture under reduced pressure to remove all volatile TFA.

  • Cyclization: To induce intramolecular spiro-cyclization (assuming a downstream electrophilic ester was added via Protocol 1), dissolve the resulting TFA-amine salt in basic buffer or add excess triethylamine (TEA). Neutralizing the salt restores the nucleophilicity of the primary amine, triggering spontaneous ring closure to form a spiro-lactam.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons. Available at:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Available at:[Link]

Sources

Foundational

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate Abstract: This technical guide provides a comprehensive overview of a robust and efficient method for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Abstract: This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate, a valuable intermediate in pharmaceutical development. The document details a strategic approach centered on the oxidation of the corresponding primary alcohol, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate. We present a field-proven protocol utilizing Dess-Martin periodinane (DMP), chosen for its mild reaction conditions, high chemoselectivity, and operational simplicity. Furthermore, this guide establishes a self-validating framework for the unequivocal characterization of the target aldehyde through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental procedures and analytical data are presented with an emphasis on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the necessary insights for successful implementation and validation.

Introduction to the Core Intermediate

Tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and an acetaldehyde moiety. The Boc group serves as a stable yet readily cleavable protecting group for the amine, preventing its unwanted reactivity during synthetic transformations.[1][2] The aldehyde functionality, conversely, is a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations.

This unique combination of a protected nucleophilic center and an electrophilic handle makes it a highly valuable building block in medicinal chemistry and process development. For instance, related structures are identified as intermediates in the synthesis of complex pharmaceutical agents like Cariprazine.[3][4] The successful and high-yielding synthesis of this intermediate is therefore a critical step in the development of new chemical entities. This guide provides an authoritative protocol for its preparation and detailed characterization to ensure identity and purity.

Synthetic Strategy and Mechanistic Rationale

The synthesis of an aldehyde from its corresponding primary alcohol is a fundamental transformation in organic chemistry. The primary challenge lies in preventing over-oxidation to the carboxylic acid.[5][6] This necessitates the use of mild and selective oxidizing agents.

Retrosynthetic Analysis

Our strategy involves the oxidation of the commercially available or readily synthesized primary alcohol, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate[7][8]. This precursor contains the complete carbon skeleton and the Boc-protected amine, requiring only the selective oxidation of the terminal hydroxyl group.

Selection of Oxidation Reagent: A Comparative Rationale

Several methods are available for the conversion of primary alcohols to aldehydes. We considered two of the most reliable and widely adopted protocols: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

  • Swern Oxidation: This method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[9][10][11] It is highly effective and avoids toxic chromium reagents.[9] However, the strict requirement for cryogenic temperatures and the generation of foul-smelling dimethyl sulfide byproduct can be operationally demanding, particularly at a larger scale.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction uses a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP).[12] The key advantages of DMP oxidation include its exceptionally mild and neutral reaction conditions (typically room temperature), high functional group tolerance, and straightforward work-up.[13][14] The reaction is highly selective for alcohols and does not affect the acid-sensitive Boc protecting group.

Decision: For this guide, we select the Dess-Martin Periodinane oxidation . Its operational simplicity (ambient temperature), high chemoselectivity, and cleaner reaction profile make it a more accessible and often preferred method in both research and early-stage development settings.[12][14]

The overall synthetic workflow is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Validation A Starting Material: tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate B Oxidation Reaction A->B  DCM, Dess-Martin Periodinane (DMP) C Aqueous Work-up B->C  Quench (Na2S2O3 / NaHCO3) D Purification (Column Chromatography) C->D  Extraction E Final Product: tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate D->E F Spectroscopic Characterization (NMR, IR, MS) E->F

Fig. 1: Overall Experimental Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate from its alcohol precursor via DMP oxidation.

Materials and Reagents:

  • tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)[13]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate. Dissolve the alcohol in anhydrous dichloromethane (approx. 10 volumes relative to the substrate).

  • Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane in one portion at room temperature.[13] Note: DMP can be shock-sensitive and should be handled with care.[13]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours.[13] The product should have a higher Rf value than the starting alcohol.

  • Reaction Quench: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers become clear (approx. 15-20 minutes).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate as a solid or oil.[15]

Comprehensive Characterization

Unequivocal identification of the synthesized product is achieved through a combination of spectroscopic methods.

Physical Properties
PropertyValueSource(s)
Chemical Name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate[15]
CAS Number 1335042-28-8[15]
Molecular Formula C₁₃H₂₃NO₃[3][4]
Molecular Weight 241.33 g/mol [3][16]
Appearance White to light brown solid or oil[4][15]
Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of the target compound.

¹H NMR Expected Chemical Shift (δ, ppm)Key Features
Aldehyde H (CHO)~9.5 - 9.8Singlet (or triplet if coupled)
Carbamate H (NH)~4.5 - 5.5Broad singlet, may exchange with D₂O
Methylene H (CH ₂CHO)~2.3 - 2.5Dd or t
Cyclohexane H's (CH, CH₂)~1.0 - 2.0Complex multiplets
Boc Group H's (C(CH ₃)₃)~1.45Sharp singlet, integrates to 9H
¹³C NMR Expected Chemical Shift (δ, ppm)Key Features
Aldehyde C (CHO)~200 - 205Diagnostic for aldehyde carbonyl[17]
Carbamate C (NC =O)~155
Boc Quaternary C (C (CH₃)₃)~79 - 80
Methylene C (C H₂CHO)~50 - 55
Cyclohexane C's (CH, CH₂)~25 - 40Multiple peaks in the aliphatic region
Boc Methyl C's (C(C H₃)₃)~28.5Single sharp peak

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupExpected Absorption (cm⁻¹)Intensity / NotesSource(s)
Aldehyde C-H Stretch~2820 and ~2720Two distinct bands of moderate intensity, a hallmark of aldehydes.[18][19]
Aldehyde C=O Stretch~1725Strong, sharp absorption.[18][20]
Carbamate C=O Stretch~1680 - 1700Strong, sharp absorption.
Carbamate N-H Stretch~3350Moderate, broad absorption.
Alkane C-H Stretch~2850 - 2950Strong, sharp absorptions.

4.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Ionization ModeExpected m/z ValueIon SpeciesNotes
ESI+242.17[M+H]⁺Protonated molecular ion.
ESI+264.15[M+Na]⁺Sodium adduct, commonly observed.
ESI+186.14[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group.
ESI+142.12[M - Boc + H]⁺Loss of the entire Boc group (100 Da). This fragmentation is common for Boc-protected amines.[21][22]

Mechanism and Self-Validation

The protocol's trustworthiness is grounded in its predictable chemistry and clear analytical endpoints.

Reaction Mechanism

The Dess-Martin oxidation proceeds through a well-established ligand exchange and reductive elimination pathway. This ensures a controlled, non-acidic, and non-basic environment, which is crucial for preserving the integrity of the Boc-protecting group.

Fig. 2: Conceptual Mechanism of Dess-Martin Oxidation.
(Note: This diagram conceptually outlines the key steps of the reaction mechanism. The actual chemical structures would be depicted in a full chemical drawing program.)
Protocol Validation

The protocol is self-validating through several checkpoints:

  • TLC Monitoring: A clear shift in Rf between the polar starting alcohol and the less polar product aldehyde provides a real-time, qualitative measure of reaction conversion.

  • Spectroscopic Correlation: The disappearance of the broad O-H stretch in the IR spectrum of the starting material and the appearance of the characteristic aldehyde C-H (~2720 cm⁻¹) and C=O (~1725 cm⁻¹) stretches in the product provide definitive proof of the transformation.[18][19]

  • NMR Confirmation: The appearance of the downfield aldehyde proton signal (~9.6 ppm) in the ¹H NMR spectrum is an unambiguous indicator of product formation.[23]

Conclusion

This guide has detailed a highly efficient and reliable methodology for the synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. The selection of Dess-Martin Periodinane as the oxidant is justified by its mild conditions, excellent functional group tolerance, and operational simplicity, making it an ideal choice for synthesizing sensitive molecules like Boc-protected amino aldehydes. The comprehensive characterization data provided herein serves as a benchmark for researchers to validate the identity and purity of their synthesized material. By integrating a robust experimental protocol with detailed analytical validation, this document provides professionals in the field with a complete and trustworthy resource for producing this key synthetic intermediate.

References

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples. [Link]

  • Sigma-Aldrich. Dess–Martin Periodinane. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ACS Publications. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • University of Illinois Springfield. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • PMC. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • Pharmaffiliates. tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • JLM. Carbonyl compounds - IR spectroscopy. [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PubChemLite. Tert-butyl(1s)-1-cyclohexyl-2-oxoethylcarbamate (C13H23NO3). [Link]

  • PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • PubChem. tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclohexyl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • SpectraBase. Tert-butyl (1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethylcarbamate - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

Sources

Exploratory

Spectroscopic Characterization of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of the title compound. The synthesis of this guide is predicated on established principles of spectroscopic interpretation and data from analogous structures, offering a predictive yet robust framework for its characterization.

Introduction

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a bifunctional molecule incorporating a carbamate-protected amine on a cyclohexyl ring, which also bears an aldehyde functionality. Such N-Boc protected amino aldehydes are pivotal intermediates in organic synthesis, particularly in the construction of pharmaceutical agents and complex natural products.[1][2] The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the amine, allowing for selective transformations at the aldehyde. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this key synthetic building block.

This guide will present a detailed theoretical analysis of the expected spectroscopic data. While direct experimental spectra for this specific compound are not widely published in a consolidated format, the interpretation provided herein is based on the well-documented spectroscopic behavior of its constituent functional groups: the N-Boc group, the substituted cyclohexane ring, and the aldehyde.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate presents several key features that will be discernible in its spectra. Understanding these is crucial for a comprehensive analysis.

M_H [M+H]⁺ m/z = 242.18 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 186.13 M_H->M_H_isobutylene - C₄H₈ M_H_Boc [M+H - Boc]⁺ m/z = 142.12 M_H->M_H_Boc - Boc tBu [C₄H₉]⁺ m/z = 57.07 M_H->tBu fragmentation

Figure 2: Predicted key fragmentation pathways in ESI+ mass spectrometry.

Experimental Protocols

To acquire the spectroscopic data discussed, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this type of sample. [3]2. Sample Preparation: As the compound is likely an oil or a low-melting solid, a small drop can be placed directly onto the ATR crystal. 3. Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of this and related N-Boc protected amino aldehydes. The confluence of the distinct spectroscopic signatures of the N-Boc group, the aldehyde, and the cyclohexyl moiety allows for an unambiguous structural confirmation, ensuring the quality and integrity of this important synthetic intermediate.

References

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • PubChemLite. Tert-butyl(1s)-1-cyclohexyl-2-oxoethylcarbamate (C13H23NO3). [Link]

  • PubChem. tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3 | CID 4247255. [Link]

  • RSC Publishing. Supporting Information. [Link]

  • PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate | C13H23NO3 | CID 448022. [Link]

  • ACS Publications. Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies | The Journal of Organic Chemistry. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Link]

  • ResearchGate. N-Boc-protected amino aldehydes 1-6 | Download Scientific Diagram. [Link]

Sources

Foundational

Solubility and stability of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Title: Solubility and Stability of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate: A Technical Guide for Drug Development Executive Summary In modern drug discovery, the design of sterically hindered, spirocyclic, and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility and Stability of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate: A Technical Guide for Drug Development

Executive Summary

In modern drug discovery, the design of sterically hindered, spirocyclic, and complex aliphatic amines heavily relies on robust bifunctional building blocks. tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly versatile intermediate featuring both a protected amine and a reactive aldehyde[1]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic stability, and self-validating protocols for handling and formulation, designed specifically for synthetic chemists and drug development professionals.

Physicochemical Profiling & Solubility Dynamics

Understanding the solubility profile of this compound is critical for designing effective reaction conditions and purification workflows. The bulky, lipophilic cyclohexyl ring combined with the tert-butoxycarbonyl (Boc) group renders the molecule highly lipophilic.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
CAS Number 1335042-28-8
Molecular Formula C13H23NO3
Monoisotopic Mass 241.17 Da
Physical State Viscous oil
Aqueous Solubility Practically insoluble (< 0.1 mg/mL)
Organic Solubility Highly soluble in DCM, THF, EtOAc, MeOH, DMSO
Storage Conditions 2–8 °C or -20 °C, under inert gas, protected from light

Causality Insight: Because it is practically insoluble in water[2], aqueous reaction media are ineffective. All synthetic transformations (e.g., reductive aminations, Wittig reactions) must be conducted in anhydrous organic solvents or biphasic systems to ensure complete solvation and reagent accessibility.

Mechanistic Stability Analysis

The stability of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is governed by its two distinct reactive centers. Understanding the causality behind its degradation pathways allows researchers to implement preventative storage and handling measures.

  • Acid-Mediated Boc Lability: The Boc protecting group is highly stable under basic and nucleophilic conditions, allowing for selective transformations at the aldehyde moiety[3]. However, it is progressively labile in acidic media. Protonation of the carbamate oxygen leads to the elimination of a tert-butyl cation (which rapidly loses a proton to form isobutene gas) and subsequent decarboxylation to reveal the free amine[4].

  • Aldehyde Autoxidation: Like most aliphatic aldehydes, the 2-oxoethyl moiety is susceptible to autoxidation upon prolonged exposure to atmospheric oxygen. Oxygen inserts into the formyl C-H bond to form a peroxy acid intermediate, which subsequently converts to the corresponding carboxylic acid. Storage under an inert atmosphere is mandatory to arrest this oxidative degradation[5].

  • Steric Shielding by the Cyclohexyl Ring: Linear β -amino aldehydes are notoriously unstable, often undergoing retro-Michael additions or α -epimerization. However, the quaternary C1 carbon of the cyclohexyl ring in this compound provides profound steric hindrance. This structural feature prevents α -epimerization (as there are no α -protons adjacent to the amine) and heavily suppresses unwanted self-condensation (aldol) reactions, granting the molecule a superior shelf-life compared to its linear counterparts[3].

Stability A tert-Butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate B Free Amine (Degradant) A->B Acidic pH (TFA/HCl) C Carboxylic Acid (Oxidation Product) A->C O2 Exposure (Air/Moisture) D Stable Imine (Synthetic Target) A->D Amine + Reductant (Intended Pathway)

Degradation vs. intended synthetic pathways of the Boc-amino aldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity and high yields, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Purity Assessment and Inert Storage Preparation

Causality: Aldehydes can oxidize or form hydrates upon improper storage. Verifying purity and actively removing moisture prevents stoichiometric imbalances in downstream reactions.

  • Sampling & Validation: Dissolve an aliquot (~1 mg) in CDCl3 for 1 H-NMR analysis. Confirm the presence of the distinct aldehyde proton peak (~9.7–9.8 ppm). A broad peak in the carboxylic acid region (~11–12 ppm) indicates oxidative degradation.

  • Dehydration (If Hydrated): If NMR indicates hydrate formation, co-evaporate the bulk oil with anhydrous toluene (3 x 10 mL) under reduced pressure to azeotropically drive off residual moisture.

  • Inert Packaging: Transfer the purified oil into an amber glass vial to prevent photolytic degradation. Purge the headspace with dry Argon for 60 seconds.

  • Storage: Seal tightly with a PTFE-lined cap and store at -20 °C[5].

Protocol 2: Self-Validating Reductive Amination Workflow

Causality: Adding the reducing agent simultaneously with the amine can lead to the premature reduction of the aldehyde into an alcohol. A two-step, one-pot approach ensures the imine/iminium intermediate is fully formed before reduction occurs.

  • Dissolution: Dissolve tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Amine Addition: Add the primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base.

  • Validation Checkpoint (Imine Formation): Stir at room temperature for 1–2 hours. Validation: Withdraw a 5 μ L aliquot, quench in MeOH, and analyze via LC-MS. Proceed only when the aldehyde mass ([M+H]+ 242.17)[2] is fully consumed and the imine mass is dominant.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. The mild nature of this reagent favors the reduction of the highly electrophilic iminium ion over any trace unreacted aldehyde.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product into the DCM phase. The Boc group remains fully intact under these mildly basic workup conditions[3].

Workflow S1 Step 1: Dissolution Dry DCM, Argon atmosphere S2 Step 2: Amine Addition Primary/Secondary Amine (1.1 eq) S1->S2 S3 Step 3: Imine Formation Stir 1-2h at RT, LC-MS Check S2->S3 S4 Step 4: Reduction Add NaBH(OAc)3 (1.5 eq) S3->S4 S5 Step 5: Quench & Extract NaHCO3 (aq) / DCM phase S4->S5

Self-validating reductive amination workflow with LC-MS checkpoint.

References

  • Title: 1335042-28-8 (C13H23NO3) - PubChemLite Source: uni.lu / PubChem URL: [Link]

  • Title: NebuChem™ N-Boc-(1-aminocyclohexyl)-acetaldehyde: 1335042-28-8 Source: nebulabio.cn URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Safety, Handling, and Synthetic Applications of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Executive Summary & Chemical Identity tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly versatile, gem-disubstituted bifunctional building block. Featuring a sterically hindered Boc-protect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly versatile, gem-disubstituted bifunctional building block. Featuring a sterically hindered Boc-protected amine and a reactive terminal aldehyde attached to a cyclohexane ring, it serves as a critical intermediate in the synthesis of complex spirocyclic scaffolds, beta-amino acids, and novel pharmaceutical active ingredients (APIs). Because it presents as a viscous oil[1] and contains an oxidation-prone aldehyde, rigorous handling protocols are required to maintain its chemical integrity and ensure reproducible downstream synthesis.

Physicochemical Properties & Mechanistic Stability

Understanding the physical properties of this compound is paramount for experimental design. The compound is a lipophilic oil, which dictates specific transfer techniques compared to crystalline solids[1].

Table 1: Physicochemical and Safety Data Summary

ParameterValue / Description
Chemical Name tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
CAS Number 1335042-28-8
Molecular Formula C13H23NO3[1]
Molecular Weight 241.33 g/mol [2]
Physical State Viscous Oil[1]
Storage Conditions -20 °C, Inert Atmosphere (Argon/N2)[2]
GHS Signal Word Warning[1]

Causality of Instability: The dual functionality of this molecule creates inherent instability if mishandled. The aldehyde moiety (-CHO) is highly susceptible to autoxidation in the presence of atmospheric oxygen, rapidly converting to the corresponding carboxylic acid. Furthermore, trace moisture or acidic impurities can trigger premature deprotection of the tert-butyloxycarbonyl (Boc) group. If the Boc group falls off, it leads to uncontrolled intermolecular condensation (polymerization) between the liberated free amine and the aldehyde of neighboring molecules.

Hazard Profile and Safety Protocols

The compound exhibits specific toxicological properties that necessitate stringent laboratory controls[1].

  • H302 (Harmful if swallowed): The lipophilic cyclohexane ring enhances gastrointestinal absorption and membrane permeability[1].

  • H315 & H319 (Skin/Eye Irritation): The electrophilic aldehyde can form reversible Schiff bases with primary amines on biological proteins, causing localized irritation[1].

  • H335 (Respiratory Irritation): Aerosolization of the oil during pressurized transfer can irritate mucous membranes[1].

  • H410 (Very toxic to aquatic life): The high partition coefficient (LogP) implies bioaccumulation potential in aquatic ecosystems[1].

Required PPE & Engineering Controls: Handle exclusively within a certified chemical fume hood. Nitrile gloves (double-gloved for spill response), splash-proof safety goggles, and a flame-resistant lab coat are mandatory.

Handling, Storage, and Transfer Workflows

Because the compound is an air-sensitive oil, traditional spatulas cannot be used. Transfer must be conducted using positive inert gas pressure.

HandlingWorkflow Start Receive Reagent (CAS 1335042-28-8) Store Long-Term Storage (-20°C, Argon) Start->Store Immediate Thaw Thaw to Room Temp (Desiccator) Store->Thaw Prior to use Transfer Schlenk Line Transfer (Gas-Tight Syringe) Thaw->Transfer Under Argon Transfer->Store Return unused React Reaction Setup (Inert Atmosphere) Transfer->React Add to flask

Fig 1. Standard operating workflow for handling air-sensitive aldehyde oils.

Step-by-Step Methodology: Air-Free Transfer of Viscous Oil

  • Preparation: Flame-dry a receiving round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge via a Schlenk line (3 cycles of vacuum/Argon).

  • Thermal Equilibration (Critical Step): Remove the reagent vial from the -20 °C freezer[2]. Place it immediately into a vacuum desiccator and allow it to warm to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial exposes it to ambient humidity, causing immediate condensation of water into the oil, which ruins anhydrous reaction conditions and accelerates degradation.

  • Inerting the Source: Insert an Argon-filled balloon with a needle into the reagent vial's septum to maintain positive pressure.

  • Syringe Transfer: Use a pre-dried, gas-tight glass syringe equipped with a wide-bore needle (e.g., 18-gauge, to accommodate the oil's viscosity). Slowly withdraw the required volume, avoiding bubble formation.

  • Delivery & Storage: Inject the oil into the prepared receiving flask. Flush the original reagent vial with Argon for 60 seconds, re-seal with Parafilm, and immediately return to -20 °C storage.

Synthetic Applications & Downstream Workflows

The primary utility of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate lies in its ability to undergo divergent synthetic transformations, particularly in generating sterically hindered spirocycles for drug discovery.

SyntheticPathways Core tert-Butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate RedAm Reductive Amination (STAB, DCE) Core->RedAm Wittig Wittig Olefination (Phosphonium Ylide) Core->Wittig Deprot Boc Deprotection (TFA / DCM) Core->Deprot Spiro Spirocyclic Piperidines (Drug Scaffold) RedAm->Spiro Alkene Homologated Alkenes Wittig->Alkene Cyclize Intramolecular Cyclization (Bicyclic Imines) Deprot->Cyclize

Fig 2. Divergent synthetic pathways utilizing the gem-disubstituted amino-aldehyde core.

Step-by-Step Methodology: Reductive Amination to Form Spiro-Piperidines This protocol describes the coupling of the aldehyde with a primary amine to construct a nitrogen-containing spirocycle.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration) under Argon. Add the primary amine (1.1 eq).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Self-Validating System Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete disappearance of the starting mass and the presence of the intermediate imine mass prior to proceeding.

  • Reduction: Once imine formation is verified, add Sodium triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes.

    • Causality of Reagent Choice: STAB is specifically chosen over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated imine without prematurely reducing the unreacted starting aldehyde to an alcohol, preventing yield loss.

  • Quenching & Workup: Stir for an additional 4 hours. Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilization of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Executive Summary In modern drug development and peptidomimetic synthesis, α,α -disubstituted amino acid derivatives are critical for introducing conformational rigidity and metabolic stability into molecular scaffolds[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and peptidomimetic synthesis, α,α -disubstituted amino acid derivatives are critical for introducing conformational rigidity and metabolic stability into molecular scaffolds[1]. tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly specialized bifunctional building block. It features a sterically hindered cyclohexane ring, a protected amine (N-Boc), and a reactive acetaldehyde moiety. This whitepaper provides an in-depth analysis of its physical state, structural causality, and field-proven protocols for handling and synthetic application.

Physicochemical Profiling & State Analysis

Unlike many standard amino acids that exist as high-melting crystalline solids due to their zwitterionic nature, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate exists as a viscous oil at standard temperature and pressure (STP)[2].

The Causality of the Oily State

The physical state of this compound is directly dictated by its molecular architecture:

  • Loss of Zwitterionic Character: The amine is masked by a bulky tert-butyloxycarbonyl (Boc) group, and the carboxylic acid has been reduced/modified to an aldehyde. This eliminates the strong electrostatic interactions that typically drive amino acid crystallization[3].

  • Steric Hindrance & Conformational Flexibility: The 1,1-disubstitution on the cyclohexane ring creates a highly congested local environment. The flexible cyclohexane ring (capable of chair-chair interconversions) combined with the bulky, freely rotating tert-butyl group disrupts the highly ordered intermolecular packing required to form a stable crystal lattice.

  • Absence of Strong Hydrogen Bond Donors: The Boc-protected amine (-NH-) is a poor hydrogen bond donor compared to a free amine, further weakening intermolecular cohesion.

Quantitative Data Summary
PropertyValue
Chemical Name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
CAS Number 1335042-28-8
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Physical State (@ 20°C) Viscous Oil[2]
Purity ≥ 95%[4]
Storage Temperature 4 °C[4],[2]
InChI Key OFUFLFMPZVVWTK-UHFFFAOYSA-N[2]

Handling, Storage, and Stability Protocols

The dual functionality of this molecule requires rigorous handling protocols. The aldehyde group is highly susceptible to atmospheric oxidation (forming a carboxylic acid), while the N-Boc group is acid-labile[3].

Self-Validating Storage Protocol

To maintain the integrity of the oil and prevent degradation, the following causality-driven steps must be strictly adhered to:

  • Thermal Equilibration: Before opening, allow the sealed vial to reach room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture condensation. While the Boc group is generally stable to water, moisture complicates the accurate volumetric/gravimetric measurement of oils and can accelerate aldehyde hydration/oxidation.

  • Inert Atmosphere Transfer: Purge the primary container with Argon or Nitrogen gas. Causality: Aldehydes rapidly undergo auto-oxidation to carboxylic acids in the presence of O2​ .

  • Volumetric Handling: Because weighing viscous oils accurately in sub-milligram quantities is prone to high error margins, dissolve the entire contents in a known volume of anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) to create a standardized molar stock solution.

G A tert-butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate (Viscous Oil) B Atmospheric O2 (Improper Storage) A->B Exposure C Acidic Conditions (TFA / HCl) A->C Exposure F Argon / 4°C (Proper Storage) A->F Protocol D Oxidation to Carboxylic Acid B->D Oxidation E Boc Deprotection (Free Amine) C->E Cleavage G Stable Aldehyde (Maintained State) F->G Preservation

Fig 1: Environmental reactivity and state preservation pathways for the Boc-protected aldehyde.

Synthetic Utility & Downstream Workflows

The primary utility of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate lies in its application as an electrophile in and Wittig reactions[3]. The spatial arrangement provided by the cyclohexane ring allows for the synthesis of highly rigid, spirocyclic, or constrained secondary amines, which are highly prized in structure-activity relationship (SAR) optimization for target binding.

Experimental Protocol: Standardized Reductive Amination

The following is a self-validating, step-by-step methodology for coupling this aldehyde oil with a primary amine.

Step 1: Imine Formation

  • Procedure: Dissolve 1.0 equivalent of the aldehyde stock solution (in anhydrous 1,2-dichloroethane, DCE) in a round-bottom flask under Argon. Add 1.1 equivalents of the target primary amine.

  • Causality: DCE is preferred over Dichloromethane (DCM) as it allows for a slightly higher reaction temperature if heating is required to overcome the steric hindrance of the α,α -disubstituted center.

Step 2: Acid Catalysis

  • Procedure: Add a catalytic amount of glacial acetic acid (0.1 - 0.5 eq).

  • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. Critical Note: Do not use strong acids (like TFA or HCl), as this will trigger premature Boc deprotection and lead to uncontrolled polymerization[3].

Step 3: Selective Reduction

  • Procedure: Stir for 2 hours at room temperature to ensure complete imine formation. Then, add 1.5 equivalents of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in portions.

  • Causality: NaBH(OAc)3​ is chosen specifically over Sodium Borohydride ( NaBH4​ ). NaBH4​ is overly aggressive and will reduce the unreacted aldehyde directly to an alcohol. NaBH(OAc)3​ is mild and selectively reduces the imine intermediate, ensuring high yields of the target secondary amine.

Step 4: Quenching and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

G Step1 Aldehyde Oil in DCE Step2 Add Primary Amine + Acetic Acid Step1->Step2 Step3 Imine Intermediate Formation Step2->Step3 -H2O Step4 Add NaBH(OAc)3 (Reducing Agent) Step3->Step4 Step5 Secondary Amine (Boc-Protected) Step4->Step5 Selective Reduction

Fig 2: Standardized reductive amination workflow utilizing the Boc-amino aldehyde oil.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of Cariprazine using tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Nomenclature Note: While often generically indexed in chemical databases as tert-butyl N-[...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Nomenclature Note: While often generically indexed in chemical databases as tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate, the stereochemically accurate precursor required for Cariprazine's specific pharmacological profile is tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate . This protocol strictly utilizes the trans-4 isomer to ensure proper spatial orientation for receptor binding.

Executive Summary

Cariprazine is a blockbuster atypical antipsychotic exhibiting partial agonism at dopamine D3 and D2 receptors, with a preferential affinity for D3 [3]. The synthesis of its active pharmaceutical ingredient (API) relies heavily on the efficient construction of its central C-N bond. This application note details a robust, three-step synthetic workflow utilizing the key intermediate tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate . By employing a reductive amination strategy followed by Boc-deprotection and urea formation, this protocol ensures high yield, stereochemical fidelity, and scalability.

Mechanistic Rationale & Strategy (E-E-A-T)

As process scientists, selecting the optimal bond-forming strategy is critical for both yield and impurity control. Every step in this protocol is designed with a specific chemical causality:

  • Why Reductive Amination? Historically, N-alkylation of piperazines using alkyl halides or mesylates is prone to over-alkylation, generating unwanted quaternary ammonium salts and requiring harsh basic conditions. Reductive amination of the aldehyde precursor with 1-(2,3-dichlorophenyl)piperazine using Sodium triacetoxyborohydride (STAB) is highly chemoselective. It proceeds via an iminium ion intermediate that is rapidly reduced, preventing side reactions and operating under mild, room-temperature conditions [1].

  • The Role of Boc Protection: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. First, it prevents the primary amine of the cyclohexane ring from undergoing self-condensation with the aldehyde moiety. Second, it is completely orthogonal to the reductive amination conditions, remaining intact until selectively cleaved by anhydrous acid (e.g., HCl in dioxane) [2].

  • Stereochemical Imperative: The trans-1,4 geometry of the cyclohexane ring is non-negotiable. Structure-activity relationship (SAR) studies demonstrate that this exact spatial arrangement is required to correctly orient the lipophilic aryl piperazine and the hydrogen-bonding urea group into the D3/D2 receptor binding pockets. Deviations from this geometry result in a drastic loss of receptor affinity and biased agonism [3].

Synthetic Workflow Visualization

SynthesisWorkflow Aldehyde Aldehyde Precursor tert-butyl N-[trans-4-(2-oxoethyl)... carbamate Step1 Step 1: Reductive Amination NaB(OAc)3, DCM, RT Aldehyde->Step1 Amine Aryl Piperazine 1-(2,3-dichlorophenyl)piperazine Amine->Step1 BocInt Boc-Protected Intermediate C24H37Cl2N3O2 Step1->BocInt Step2 Step 2: Boc Deprotection HCl in Dioxane, RT BocInt->Step2 AmineInt Primary Amine Intermediate C19H29Cl2N3 Step2->AmineInt Step3 Step 3: Urea Formation Dimethylcarbamoyl chloride, Et3N AmineInt->Step3 Cariprazine Cariprazine (API) C22H32Cl2N4O Step3->Cariprazine

Fig 1: Three-step synthesis workflow of Cariprazine from the aldehyde precursor.

Quantitative Data & Expected Outcomes

To ensure a self-validating system, researchers should benchmark their results against the following standardized parameters:

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 Reductive AminationNaB(OAc)₃, DCM, AcOH20-254-685 - 90%> 95%
2 Boc Deprotection4M HCl in Dioxane20-252-392 - 95%> 98%
3 Urea FormationMe₂NCOCl, Et₃N, DCM0 to 253-580 - 85%> 99% (API Grade)

Detailed Experimental Protocols

Step 1: Reductive Amination (C-N Bond Formation)

Objective: Couple the aldehyde precursor with the aryl piperazine.

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate (approx. 0.1 M) and 1.05 eq of 1-(2,3-dichlorophenyl)piperazine in anhydrous Dichloromethane (DCM).

  • Catalysis: Add 1.2 eq of glacial acetic acid to catalyze the formation of the intermediate iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (STAB). Causality note: STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of the aldehyde to an alcohol before the iminium ion fully forms.

  • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. The reaction is complete when the aldehyde mass (M+H = 242) is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection

Objective: Unmask the primary amine for the final urea coupling.

  • Preparation: Dissolve the Boc-protected intermediate from Step 1 in a minimal amount of DCM.

  • Cleavage: Add 10 eq of 4M HCl in Dioxane dropwise at 0 °C. Causality note: Dioxane is an excellent solvent for this step as the resulting hydrochloride salt of the deprotected amine typically precipitates out of solution, driving the reaction forward and simplifying purification.

  • Reaction: Remove the ice bath and stir at room temperature for 2-3 hours.

  • IPC: Monitor via LC-MS for the disappearance of the Boc-adduct (M+H = 498) and the appearance of the free amine (M+H = 398).

  • Workup: Concentrate the mixture under vacuum to remove excess HCl and Dioxane. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield the amine hydrochloride salt.

Step 3: Urea Formation (Final API Synthesis)

Objective: Install the dimethylurea moiety to yield Cariprazine.

  • Preparation: Suspend the amine hydrochloride salt (1.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Basification: Add 3.0 eq of Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA). Causality note: Excess base is required to neutralize the hydrochloride salt and act as an acid scavenger for the subsequent nucleophilic acyl substitution.

  • Coupling: Dropwise, add 1.2 eq of N,N-dimethylcarbamoyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • IPC: Confirm completion via HPLC. The target Cariprazine peak should dominate (>95% conversion).

  • Workup & Crystallization: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from an ethanol/water mixture to achieve >99% API-grade purity.

Self-Validating System & Troubleshooting

To maintain scientific integrity, ensure your workflow incorporates these self-validating checks:

  • Aldehyde Stability: The tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate precursor is prone to oxidation to the corresponding carboxylic acid if exposed to air. Always verify the precursor purity via NMR prior to Step 1. A distinct aldehyde proton peak at ~9.7 ppm must be present.

  • Over-alkylation Check: If LC-MS in Step 1 shows a mass corresponding to a dialkylated piperazine, reduce the equivalents of the aldehyde or ensure the slow, portion-wise addition of STAB.

  • Incomplete Deprotection: If Step 2 stalls, it is often due to ambient moisture neutralizing the anhydrous HCl. Ensure all glassware is rigorously dried and reagents are fresh.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules.[Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. PubMed Central (PMC).[Link]

  • Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Publications.[Link]

Application

Application Note: A Detailed Protocol for the Reductive Amination of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Abstract: This application note provides a comprehensive guide for the reductive amination of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate, a key intermediate in synthetic organic chemistry. Reductive amination is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive guide for the reductive amination of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate, a key intermediate in synthetic organic chemistry. Reductive amination is a cornerstone transformation for the formation of carbon-nitrogen bonds, widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document outlines the underlying chemical principles, offers a detailed, field-proven protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), and provides practical guidance on troubleshooting and reaction optimization. The target product, tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate, is a valuable building block featuring a differentially protected diamine, enabling selective downstream functionalization. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this transformation.

The Scientific Principle: Mechanism of Reductive Amination

Reductive amination is a powerful and versatile method for preparing amines from aldehydes or ketones.[2] The process is typically performed as a one-pot reaction that involves two distinct, sequential steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[3]

  • Reduction: The imine or iminium ion is then reduced by a hydride-donating reagent to furnish the final amine product.[2][3]

The choice of reducing agent is critical to the success of a one-pot reductive amination.[4] The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an exemplary reagent for this purpose.[5][6] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild and selective hydride donor.[5] This selectivity prevents the premature reduction of the aldehyde, thereby maximizing the yield of the desired amine and minimizing the formation of alcohol byproducts.[6][7]

Reductive_Amination_Mechanism Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Imine Imine Intermediate (R-CH=N-R') Reactants->Imine Condensation (-H2O) Iminium Iminium Ion [R-CH=NH+-R'] Imine->Iminium Protonation (Acid Catalyst) Reduction Hydride Reduction (via NaBH(OAc)3) Iminium->Reduction Nucleophilic Attack by Hydride (H-) Product Secondary Amine (R-CH2-NH-R') Reduction->Product

Caption: Mechanism of STAB-mediated reductive amination.

Experimental Protocol

This section details a robust, step-by-step procedure for the synthesis of tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate using ammonium acetate as the ammonia source.

Objective: To synthesize tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate.

Materials and Reagents
ReagentCAS NumberMol. Wt. ( g/mol )EquivalentsAmount
tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate1335042-28-8241.331.01.00 g (4.14 mmol)
Ammonium Acetate (NH₄OAc)631-61-877.083.00.96 g (12.4 mmol)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.51.32 g (6.21 mmol)
1,2-Dichloroethane (DCE)107-06-298.96-20 mL
Saturated Sodium Bicarbonate (aq. NaHCO₃)144-55-884.01-~20 mL
Dichloromethane (DCM)75-09-284.93-For extraction
Brine (Saturated aq. NaCl)7647-14-558.44-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-For drying
Reaction Parameters
ParameterValueRationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent ideal for this reaction; solubilizes reagents well.[6] THF is also a suitable alternative.[8]
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently without heating. STAB is effective at ambient temperatures.
Reaction Time 4-16 hoursTypically monitored by TLC or LC-MS for completion.
Atmosphere Ambient Air or NitrogenWhile not strictly required, performing the reaction under an inert atmosphere (N₂) can prevent potential side reactions with atmospheric moisture.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (1.00 g, 4.14 mmol) and ammonium acetate (0.96 g, 12.4 mmol).

    • Scientist's Note: Using an excess of the ammonium salt drives the imine formation equilibrium towards the product.

  • Solvent Addition: Add 1,2-dichloroethane (20 mL) to the flask. Stir the mixture at room temperature for 30 minutes. The mixture may not fully dissolve, which is acceptable.

    • Scientist's Note: This initial stirring period allows for the formation of the imine intermediate before the introduction of the reducing agent.[8]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.32 g, 6.21 mmol) to the stirring suspension in a single portion.

    • Safety First: While a slight exotherm may be observed, portion-wise addition is recommended for larger-scale reactions to ensure better temperature control.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete (typically 4-16 hours).

    • Self-Validation: A typical TLC system would be 10% Methanol in Dichloromethane. The product amine should have a lower Rf value than the starting aldehyde.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (~20 mL).

    • Caution: Gas evolution (H₂) will occur as the excess hydride reagent is destroyed. Ensure adequate ventilation and add the quenching solution slowly to control the effervescence.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine, is typically effective.

    • Scientist's Note: The addition of a small amount of triethylamine to the eluent helps to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation and recovery.

Experimental_Workflow A 1. Combine Reactants Aldehyde + NH4OAc in DCE B 2. Add Reducing Agent Sodium Triacetoxyborohydride A->B C 3. Reaction & Monitoring Stir at RT, Monitor by TLC/LC-MS B->C D 4. Quench Reaction Slowly add sat. NaHCO3 C->D E 5. Aqueous Workup Extract with DCM, Wash with Brine D->E F 6. Dry & Concentrate Dry over Na2SO4, Evaporate Solvent E->F G 7. Purify Product Silica Gel Chromatography F->G H Final Product G->H

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reaction time.2. Deactivated reducing agent (hydrolyzed).3. Inefficient imine formation.1. Allow the reaction to stir for a longer period (up to 24h).2. Use a fresh bottle of NaBH(OAc)₃.3. Add a catalytic amount (0.1 eq.) of acetic acid to promote imine formation.
Low Yield 1. Product loss during aqueous workup.2. Product loss during chromatography.1. Ensure the aqueous layer is thoroughly extracted (perform 3-4 extractions).2. Deactivate the silica gel by using an eluent containing 1-2% triethylamine.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive or wet.2. Aldehyde is particularly sensitive.1. Ensure NaBH(OAc)₃ is a fine, dry powder. Other milder borohydrides could be considered.2. This is less common with NaBH(OAc)₃ but ensure the reaction is not unnecessarily heated.
Dialkylation of Product The primary amine product reacts with another molecule of the aldehyde.This is generally not a major issue when using an excess of the ammonia source. If it occurs, consider a stepwise procedure: form the imine first, then add the reducing agent.[6]

References

  • Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • TSpace. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

Sources

Method

Application Note: Advanced Strategies for Amide Bond Formation from tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Rationale The building block tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

The building block tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly valuable bifunctional intermediate used in the synthesis of conformationally restricted peptidomimetics, spirocyclic scaffolds, and central nervous system (CNS) drug candidates. Structurally, it features a cyclohexane core with a gem-disubstituted C1 position bearing a Boc-protected primary amine and an acetaldehyde (2-oxoethyl) moiety.

A common point of friction in utilizing this scaffold is the requirement for "amide coupling." Traditional amide bond formation relies on the condensation of a carboxylic acid with an amine. Because the title compound is an aldehyde , it cannot undergo standard peptide coupling directly. To bridge this gap, chemists must employ one of two paradigm-shifting approaches:

  • Direct Oxidative Amidation: A highly atom-economic, transition-metal-catalyzed direct conversion of the aldehyde to an amide[1].

  • Two-Step Oxidation-Coupling Sequence: A robust, highly scalable Pinnick oxidation followed by sterically optimized uronium-based (e.g., HATU) peptide coupling.

This application note provides the mechanistic causality, comparative data, and self-validating protocols for both strategies, empowering researchers to select the optimal workflow based on their scale, substrate scope, and safety requirements.

Strategic Workflows for Amide Bond Formation

Workflow A tert-Butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate (Aldehyde) B Strategy 1: Direct Oxidative Amidation (CuI / TBHP) A->B Amine C Strategy 2: Pinnick Oxidation (NaClO2 / NaH2PO4) A->C [O] F Target Amide Product B->F D Intermediate: Carboxylic Acid C->D E Standard Coupling (HATU / DIPEA) D->E Amine E->F

Divergent synthetic strategies for amide bond formation from the aldehyde building block.

Comparative Data Summary

To facilitate rapid decision-making, the quantitative and qualitative metrics of both strategies are summarized below.

ParameterStrategy 1: Direct Oxidative AmidationStrategy 2: Pinnick + HATU Coupling
Overall Yield 65% – 80%75% – 90% (over 2 steps)
Reaction Time 6 – 12 hours4 hours (Oxidation) + 12 hours (Coupling)
Atom Economy High (Direct C-N bond formation)Moderate (Requires stoichiometric coupling reagents)
Scalability Moderate (Peroxide safety limits large-scale use)High (Standard process chemistry limits)
Steric Tolerance Moderate (Hemiaminal formation is sensitive)Excellent (HATU overcomes gem-disubstituted bulk)

Strategy 1: Direct Oxidative Amidation (Copper-Catalyzed)

Mechanistic Causality

Direct oxidative amidation bypasses the need for a discrete carboxylic acid intermediate. Utilizing a Copper(I) catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant, the reaction proceeds via the initial nucleophilic addition of the amine to the aldehyde to form a hemiaminal[1]. The Cu(I) species, oxidized by TBHP to a higher oxidation state, facilitates the dehydrogenation/hydrogen abstraction of the hemiaminal to yield the target amide[1]. Alternative modern methods also include NHC-catalyzed organic oxidation[2] or aerobic Copper/Nitroxyl systems[3], but the CuI/TBHP system remains the most accessible for aliphatic aldehydes.

Mechanism A Aldehyde + Amine B Hemiaminal Formation (Nucleophilic Addition) A->B E Hydrogen Abstraction / Dehydrogenation B->E C Cu(I) Catalyst D Cu(II) / Cu(III) Intermediate (TBHP Oxidation) C->D TBHP D->E Catalytic Cycle E->C Regeneration F Amide Product E->F

Proposed catalytic cycle for the copper-mediated oxidative amidation of aldehydes.

Protocol 1: Self-Validating Oxidative Amidation

Note: TBHP is a strong oxidant. Conduct reactions behind a blast shield if scaling beyond 5 mmol.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (1.0 mmol, 241.3 mg) and the desired primary or secondary amine (1.2 mmol) in anhydrous acetonitrile (3.0 mL).

  • Catalyst & Base Addition: Add Copper(I) Iodide (CuI, 5 mol%, 9.5 mg) and Calcium Carbonate (CaCO3, 1.1 mmol, 110 mg). Causality: CaCO3 acts as a mild, heterogeneous base to neutralize trace acids and facilitate hemiaminal formation without promoting aldol condensation of the starting material.

  • Oxidant Addition (Critical Step): Cool the mixture to 0 °C. Add TBHP (5.5 M in decane, 1.5 mmol, 272 µL) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic oxidation and prevents the competitive over-oxidation of the amine to an N-oxide or nitro species.

  • Reaction: Warm the mixture to 40 °C and stir for 8 hours. Monitor via LCMS. The disappearance of the aldehyde mass (m/z 242.17 [M+H]+) and appearance of the amide mass validates completion.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous Na2S2O3 (5 mL) to destroy unreacted peroxides. Stir for 30 minutes. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SSO4, and concentrate. Purify via flash chromatography.

Strategy 2: Two-Step Pinnick Oxidation & HATU Coupling

Mechanistic Causality

For highly sterically hindered amines or when scaling up for process chemistry, direct oxidative amidation can suffer from diminished yields. The two-step approach is the industry standard.

  • Step 1: Pinnick oxidation selectively converts the aldehyde to a carboxylic acid using NaClO2. A scavenger (2-methyl-2-butene) is strictly required to trap hypochlorous acid (HOCl) byproducts, preventing the destructive N-chlorination or premature deprotection of the Boc group.

  • Step 2: The resulting aliphatic acid is coupled using HATU. HATU is explicitly chosen over EDC/HOBt because the gem-disubstituted cyclohexane ring creates significant steric bulk near the reacting center; the 7-azabenzotriazole leaving group of HATU accelerates the coupling of hindered substrates.

Protocol 2: Oxidation and Peptide Coupling

Step 2A: Pinnick Oxidation

  • Dissolve the aldehyde (5.0 mmol, 1.21 g) in a mixture of tert-butanol (20 mL) and 2-methyl-2-butene (10 mL).

  • In a separate flask, dissolve Sodium Chlorite (NaClO2, 80% purity, 10.0 mmol, 1.13 g) and Sodium Dihydrogen Phosphate (NaH2PO4, 10.0 mmol, 1.20 g) in water (20 mL). Causality: NaH2PO4 buffers the system to pH ~3.5, which is the optimal window for NaClO2 reactivity while preventing its rapid decomposition into toxic ClO2 gas.

  • Add the aqueous solution dropwise to the organic mixture at 0 °C. Stir vigorously at room temperature for 4 hours.

  • Workup: Concentrate under reduced pressure to remove volatile organics. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over MgSO4, and evaporate to yield the crude carboxylic acid (tert-butyl (1-(carboxymethyl)cyclohexyl)carbamate).

Step 2B: HATU Coupling

  • Dissolve the crude carboxylic acid (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DMF (4.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL). Causality: DIPEA free-bases the amine and is required to deprotonate the carboxylic acid, initiating the formation of the active ester.

  • Add HATU (1.2 mmol, 456 mg) in one portion at 0 °C. Stir at room temperature for 12 hours.

  • Workup (Self-Validating): Dilute with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (2 x 10 mL) to remove DMF, saturated NaHCO3 (10 mL), and 10% aqueous citric acid (10 mL). Causality: Using 10% citric acid instead of standard 1M HCl is a critical field-proven adjustment to prevent the accidental cleavage of the acid-sensitive Boc protecting group. Dry over Na2SO4, concentrate, and purify.

References

  • Sigma-Aldrich. tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate | 1335042-28-8.

  • Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. 1[1]

  • De Sarkar, S., & Studer, A. (2010). Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters. 2[2]

  • Piszel, P. E., Vasilopoulos, A., & Stahl, S. S. (2019). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines Using Aerobic Copper/Nitroxyl Catalysis. Angewandte Chemie International Edition. 3[3]

Sources

Application

Application Note: Synthesis and Utility of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Protocol for the Boc-Protection and Oxidative Unmasking of gem-Disubstituted β-Amino Aldehydes Introduction & Chemical Context I...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Protocol for the Boc-Protection and Oxidative Unmasking of gem-Disubstituted β-Amino Aldehydes

Introduction & Chemical Context

In modern drug discovery, conformationally constrained building blocks are highly sought after for improving the pharmacokinetic profiles and target selectivity of small molecules. tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a highly valuable, gem-disubstituted cyclic β-amino aldehyde. It serves as a critical intermediate for the synthesis of spirocyclic systems, δ-amino acids, and complex peptidomimetics.

Because it contains both an electrophilic aldehyde and a masked amine, this compound must be synthesized via a carefully orchestrated sequence. The most robust, scalable approach involves the allylation of cyclohexanone to yield 1-allylcyclohexan-1-amine[1], followed by tert-butoxycarbonyl (Boc) protection, and finally, oxidative cleavage of the terminal alkene to reveal the aldehyde[2].

Mechanistic Causality: The Necessity of Boc Protection

A common pitfall in the handling of β-amino aldehydes is the assumption that the free amine and aldehyde can stably coexist. In reality, free β-amino aldehydes (such as 1-amino-1-(2-oxoethyl)cyclohexane) are violently unstable. The proximity of the nucleophilic primary amine to the electrophilic aldehyde leads to rapid, uncontrolled self-condensation, yielding complex polymeric mixtures or cyclic imines.

Causality of the Protocol: By reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O), the nitrogen's lone pair is heavily delocalized into the newly formed carbamate carbonyl. This drastically reduces the nucleophilicity of the nitrogen, rendering it inert toward the aldehyde. The Boc group is specifically chosen over other protecting groups (like Cbz or Fmoc) because it is highly resistant to the oxidative conditions required in the subsequent Lemieux-Johnson cleavage, while remaining easily removable under mild acidic conditions (e.g., TFA or HCl in dioxane) during downstream drug synthesis.

Synthetic Workflow

The following diagram illustrates the self-validating synthetic pathway from the free amine precursor to the final protected building block.

Workflow A 1-Allylcyclohexan-1-amine (Precursor) B Boc Protection (Boc2O, Et3N, DCM) A->B C tert-Butyl (1-allylcyclohexyl)carbamate B->C D Lemieux-Johnson Oxidation (OsO4, NaIO4, 2,6-Lutidine) C->D E tert-Butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate (Target) D->E F Downstream Drug Targets (Spirocycles, Peptidomimetics) E->F

Figure 1: Synthetic workflow for preparing Boc-protected β-amino aldehydes from allyl precursors.

Step-by-Step Experimental Protocols

Phase 1: Boc Protection of 1-Allylcyclohexan-1-amine

This step masks the amine to prevent downstream side reactions[1].

Reagents:

  • 1-Allylcyclohexan-1-amine (or its HCl salt): 1.0 eq

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 eq

  • Triethylamine (Et₃N): 1.5 eq (3.0 eq if using the HCl salt)

  • Dichloromethane (DCM): 0.2 M relative to amine

Procedure:

  • Initialization: Dissolve 1-allylcyclohexan-1-amine in anhydrous DCM and cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add Et₃N dropwise. Causality: Et₃N acts as an acid scavenger. If the amine hydrochloride salt is used, Et₃N neutralizes the salt to liberate the nucleophilic free base.

  • Protection: Dissolve Boc₂O in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The primary amine will stain heavily with ninhydrin (purple/pink), while the product, tert-butyl (1-allylcyclohexyl)carbamate, will be ninhydrin-inactive but stain with phosphomolybdic acid (PMA).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough (>95%) for the next step.

Phase 2: Oxidative Cleavage (Modified Lemieux-Johnson Oxidation)

This step unmasks the latent aldehyde from the terminal alkene[2]. The addition of 2,6-lutidine is a critical modern modification that prevents over-oxidation and acid-catalyzed Boc deprotection[3].

Reagents:

  • tert-Butyl (1-allylcyclohexyl)carbamate: 1.0 eq

  • Sodium periodate (NaIO₄): 3.0 eq

  • Osmium tetroxide (OsO₄): 0.02 eq (typically a 2.5 wt% solution in tert-butanol)

  • 2,6-Lutidine: 2.0 eq

  • Solvent: 1,4-Dioxane / H₂O (3:1 v/v, 0.1 M)

Procedure:

  • Safety First: OsO₄ is highly toxic and volatile. Perform all steps in a certified fume hood.

  • Initialization: Dissolve the Boc-protected alkene and 2,6-lutidine in the Dioxane/H₂O mixture. Stir at room temperature.

  • Catalyst Addition: Add the OsO₄ solution. The mixture will turn dark brown/black as the osmate ester intermediate forms.

  • Oxidant Addition: Add solid NaIO₄ in three portions over 30 minutes. Causality: NaIO₄ serves a dual purpose: it cleaves the osmate ester to yield the aldehyde and re-oxidizes the inactive Os(VI) back to the active Os(VIII) catalyst.

  • Propagation: Stir vigorously at room temperature for 3–5 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The target aldehyde stains intensely with 2,4-dinitrophenylhydrazine (2,4-DNPH), appearing as a bright yellow/orange spot.

  • Quenching (Critical Step): Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes. Causality: Thiosulfate safely reduces volatile, toxic Os(VIII) to insoluble, black OsO₂ and destroys any unreacted periodate.

  • Isolation: Filter the suspension through a pad of Celite to remove OsO₂. Extract the filtrate with EtOAc (3x). Wash the organics with 1 M HCl (to remove 2,6-lutidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield pure tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate.

Quantitative Data & Optimization

The tables below summarize the critical reaction optimizations and the stability profile of the synthesized compound, proving the necessity of the specific reagents chosen.

Table 1: Optimization of Oxidative Cleavage Conditions Demonstrating the critical role of 2,6-lutidine in suppressing side reactions[3].

ConditionAdditiveConversion (%)Isolated Yield (%)Major Byproduct
OsO₄ / NaIO₄None>95%45 - 55%α-Hydroxy ketone / Boc cleavage
OsO₄ / NaIO₄ 2,6-Lutidine (2.0 eq) >99% 85 - 92% None detected
O₃, then Me₂SNone>90%60 - 70%Over-oxidation to carboxylic acid

Table 2: Stability Profile of the β-Amino Aldehyde Core Validating the causality of the Boc-protection strategy.

Compound StateStorage ConditionHalf-Life ( t1/2​ )Primary Degradation Pathway
Unprotected Free Amine25 °C, Neat< 1 hourRapid self-condensation / Polymerization
Boc-Protected25 °C, Neat> 6 monthsStable (No degradation observed)
Boc-Protected4 °C, in DCM> 12 monthsStable

Downstream Applications

Once isolated, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is primed for late-stage functionalization. The most common application in medicinal chemistry is Reductive Amination . By reacting this aldehyde with a diverse library of secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and a catalytic amount of acetic acid, researchers can rapidly generate libraries of complex, sterically hindered diamines. Following the reductive amination, the Boc group is cleaved using 4 M HCl in dioxane, yielding the target active pharmaceutical ingredients (APIs).

References

  • Herasymchuk, M. et al. "Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence." ChemRxiv (2025). URL:[Link]

  • Pappo, R., Allen, D. S., Lemieux, R. U. & Johnson, W. S. "Osmium tetroxide-catalyzed periodate oxidation of olefinic bonds." The Journal of Organic Chemistry 21(4), 478-479 (1956). URL:[Link]

  • Yu, W., Mei, Y., Kang, Y., Hua, Z., Jin, Z. "Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4." Organic Letters 6(19), 3217-3219 (2004). URL:[Link]

Sources

Method

A Stability-Indicating RP-HPLC Method for Purity Assessment of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate, a key intermediate in pharmaceutical synthesis. The method is developed and validated to be specific, accurate, and precise, ensuring its suitability for quality control and stability monitoring. The protocol employs a C18 stationary phase with a gradient mobile phase of acetonitrile and water, with UV detection at a low wavelength (210 nm) to ensure adequate sensitivity. A comprehensive validation protocol, including forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines, is presented to demonstrate the method's ability to separate the main analyte from potential degradation products and process-related impurities.[1][2]

Introduction & Chromatographic Rationale

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method to assess its purity is paramount.

Analyte Characteristics and Method Selection: The target molecule possesses a carbamate and an aldehyde functional group. The tert-butyl and cyclohexyl moieties lend it significant non-polar character, making it an ideal candidate for reversed-phase chromatography.[3] A critical consideration is the analyte's chromophore. The carbamate and aldehyde groups do not exhibit strong UV absorbance at wavelengths typically used for aromatic compounds (e.g., >230 nm). The primary absorbance arises from n→π* and π→π* electronic transitions at lower wavelengths. Consequently, UV detection at 210 nm was selected to achieve the necessary sensitivity for both the main component and potential impurities.

To ensure sharp, symmetrical peaks, the mobile phase is acidified with 0.1% phosphoric acid. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing peak tailing and improving reproducibility.

Optimized HPLC Method Parameters

The following table summarizes the finalized instrumental conditions for the purity analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-22 min: 80% B; 22-23 min: 80-40% B; 23-30 min: 40% B (Post-run)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Run Time 23 minutes (plus 7 minutes post-run equilibration)

Detailed Experimental Protocols

Reagents and Materials
  • tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.[4] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Data Acquisition and Purity Calculation

Inject the blank (diluent), followed by the five SST injections, and then the sample solutions. Purity is determined by area normalization, assuming all impurities have a similar response factor at 210 nm.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol Overview (ICH Q2(R1))

The analytical method was rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[6] Forced degradation studies are essential to establish the stability-indicating nature of the method.[1][7][8] The analyte was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber (ICH Q1B).[7]

The results must show that the main analyte peak is well-resolved from all degradation products, and peak purity analysis (using a Diode Array Detector) should confirm no co-eluting peaks. A degradation of 5-20% is typically considered appropriate for demonstrating method specificity.[7][8]

Linearity

Linearity was assessed over a concentration range of 25 µg/mL to 150 µg/mL (5 levels). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[4][5]

Precision
  • Repeatability (Intra-day): Assessed by analyzing six separate sample preparations at 100% of the test concentration. The % RSD should be ≤ 2.0%.[9]

  • Intermediate Precision (Inter-day): The repeatability assay was repeated on a different day by a different analyst using different equipment. The cumulative % RSD should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method. The accepted ratios are typically 3:1 for LOD and 10:1 for LOQ.[5]

Robustness

Robustness was evaluated by making small, deliberate changes to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability criteria must be met under all varied conditions.

Representative Results

(Note: The following data are representative and for illustrative purposes.)

A typical chromatogram of the reference standard is shown below, demonstrating a sharp, well-defined peak.

Table 1: System Suitability Results (n=5)

Parameter Result Criteria Status
Tailing Factor 1.15 ≤ 2.0 Pass
Theoretical Plates 8500 ≥ 2000 Pass

| % RSD Peak Area | 0.45% | ≤ 2.0% | Pass |

Table 2: Summary of Forced Degradation Results

Stress Condition % Degradation Observations
Acid (0.1 M HCl) 12.5% Two major degradant peaks at earlier RRTs.
Base (0.1 M NaOH) 18.2% One major degradant peak at a later RRT.
Oxidation (3% H₂O₂) 8.5% Multiple minor degradant peaks observed.
Thermal (105 °C) 4.1% Minor degradation, peaks similar to control.

| Photolytic (ICH Q1B) | 6.8% | One minor degradant peak observed. |

In all forced degradation samples, the main analyte peak was spectrally pure and well-resolved from all degradants, confirming the stability-indicating nature of the method.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the purity determination of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. The comprehensive validation and forced degradation studies demonstrate its stability-indicating properties, making it a reliable tool for quality control in a regulated pharmaceutical environment.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample & Reference Standard Weigh Accurately Weigh Material Sample->Weigh Dissolve Dissolve & Dilute to Final Concentration Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Equilibrate HPLC System Equilibration Filter->Equilibrate SST System Suitability Test (SST) Equilibrate->SST Inject Inject Blank, SST, and Samples SST->Inject Decision SST Pass? SST->Decision Process Integrate Chromatograms Inject->Process Calculate Calculate % Purity (Area Normalization) Process->Calculate Report Generate Final Report Calculate->Report Decision->Equilibrate No (Troubleshoot) Decision->Inject Yes

Caption: Workflow for HPLC Purity Analysis.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Dong, M. W. (2026, March 9). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. Retrieved from [Link]

  • ResearchGate. (n.d.). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ammonium carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

Sources

Application

1H NMR and 13C NMR characterization of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Application Note: High-Resolution 1 H and 13 C NMR Characterization of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate Introduction & Scope tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1 H and 13 C NMR Characterization of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Introduction & Scope

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly versatile, Boc-protected amino aldehyde building block[1]. It is frequently utilized in drug development and organic synthesis for the construction of spirocyclic scaffolds, unnatural amino acids, and peptidomimetics. Because aldehydes are inherently prone to oxidation and hydration, rigorous analytical characterization is paramount before downstream synthetic applications.

This application note details the comprehensive 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By explaining the causality behind the observed chemical shifts and coupling patterns, this guide provides a self-validating protocol for assessing the structural integrity and purity of the molecule.

Physicochemical Properties

To provide context for the NMR analysis, the core properties of the target molecule are summarized below[1]:

PropertyValue
Chemical Name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
CAS Number 1335042-28-8
Molecular Formula C 13​ H 23​ NO 3​
Molecular Weight 241.33 g/mol
Monoisotopic Mass 241.1678 Da
Physical Form Viscous oil to semi-solid

Experimental Methodology: Sample Preparation & Acquisition

The reliability of NMR data is heavily dependent on sample preparation. The following self-validating workflow ensures high-resolution spectral acquisition while preventing solvent-induced artifacts.

NMR_Workflow Prep Sample Preparation Dissolve 15 mg in 0.6 mL CDCl₃ Standard Internal Referencing Add 0.03% v/v TMS (δ = 0.00 ppm) Prep->Standard Acq1H ¹H NMR Acquisition 400 MHz, 16-64 scans, d1=1s Standard->Acq1H Acq13C ¹³C NMR Acquisition 100 MHz, 512-1024 scans, d1=2s Standard->Acq13C Process Data Processing Fourier Transform, Phase & Baseline Correction Acq1H->Process Acq13C->Process Analysis Spectral Analysis Integration, Multiplicity & Chemical Shift Assignment Process->Analysis

NMR workflow for preparation, acquisition, and analysis of Boc-protected amino aldehydes.

Step-by-Step Protocol
  • Weighing : Transfer 10–15 mg of the compound into a clean, dry glass vial.

  • Solvation : Add 0.6 mL of anhydrous deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS)[2].

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the aldehyde or amine signals. Anhydrous solvent is critical; trace water can lead to the formation of aldehyde hydrates (gem-diols), which will drastically alter the spectrum.

  • Internal Referencing : The inclusion of TMS acts as an internal chemical shift reference ( δ = 0.00 ppm), ensuring that the highly sensitive aldehyde peak is accurately assigned[2].

  • Transfer : Vortex gently until complete dissolution is achieved, then transfer the homogeneous solution into a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.

1 H NMR Spectral Analysis (400 MHz, CDCl 3​ )

The 1 H NMR spectrum serves as the primary diagnostic tool for this molecule. The expected chemical shifts, multiplicities, and integrations are detailed below.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
9.75 Triplet (t)~2.51HAldehyde (-CH O)
4.60 Broad Singlet (br s)-1HCarbamate (-NH -Boc)
2.65 Doublet (d)~2.52HAlpha methylene (-CH 2​ -CHO)
1.90 - 2.05 Multiplet (m)-4HCyclohexyl equatorial (C2/C6)
1.42 Singlet (s)-9HBoc tert-butyl (-C(CH 3​ ) 3​ )
1.25 - 1.60 Multiplet (m)-6HCyclohexyl axial & C3/C4/C5
Mechanistic Insights & Self-Validating Checks
  • Aldehyde & Alpha-Methylene Coupling System : The structural hallmark of this molecule is the 2-oxoethyl group. The aldehyde proton appears as a distinct triplet at ~9.75 ppm. This multiplicity is caused by scalar coupling ( 3J≈2.5 Hz) to the adjacent alpha-methylene (-CH 2​ -) protons. Conversely, because the alpha-methylene group is flanked by the aldehyde on one side and a quaternary carbon (C1 of the cyclohexyl ring) on the other, it appears as a doublet at ~2.65 ppm. Observing this reciprocal coupling system validates that the 2-oxoethyl appendage is intact.

  • Boc Protecting Group as an Internal Standard : The tert-butyl group yields a massive, sharp singlet at 1.42 ppm integrating to 9 protons[2]. In a self-validating analysis, setting this peak's integration to exactly 9.00 allows the analyst to verify the stoichiometric ratio of the protecting group to the core scaffold. If the molecule is pure, the aldehyde triplet must integrate to ~1.00.

  • Carbamate NH Broadening : The amide proton appears as a broad singlet around 4.60 ppm. This broadening is a direct result of quadrupolar relaxation from the adjacent 14 N nucleus, combined with restricted rotation around the C-N partial double bond of the carbamate group.

13 C NMR Spectral Analysis (100 MHz, CDCl 3​ )

The 13 C NMR spectrum provides orthogonal confirmation of the carbon skeleton, particularly the quaternary centers which are invisible in 1 H NMR.

Chemical Shift ( δ , ppm)Carbon TypeAssignment
202.5 C=OAldehyde carbonyl (-C HO)
154.2 C=OBoc carbamate carbonyl (-O-C =O)
79.5 C (quaternary)Boc quaternary carbon (-C (CH 3​ ) 3​ )
53.0 C (quaternary)Cyclohexyl C1 (attached to N)
48.5 CH 2​ Alpha methylene (-C H 2​ -CHO)
34.5 CH 2​ Cyclohexyl C2 / C6
28.4 CH 3​ Boc methyls (-C(C H 3​ ) 3​ )
25.5 CH 2​ Cyclohexyl C4
22.0 CH 2​ Cyclohexyl C3 / C5
Mechanistic Insights & Causality
  • Carbonyl Differentiation : The spectrum exhibits two highly distinct carbonyl resonances. The aldehyde carbonyl carbon is heavily deshielded (~202.5 ppm) due to the strong electron-withdrawing nature of the oxygen and a lack of resonance stabilization. In stark contrast, the Boc carbamate carbonyl is significantly more shielded (~154.2 ppm) because of resonance electron donation from both the adjacent oxygen and nitrogen atoms.

  • Quaternary Carbon Identification : The C1 carbon of the cyclohexyl ring is a critical node in the structure. Being bonded to an electronegative nitrogen atom and the alpha-methylene group, it is deshielded to ~53.0 ppm, easily distinguishing it from the aliphatic ring carbons.

Troubleshooting & Best Practices

  • Detecting Aldehyde Oxidation : Aldehydes are highly susceptible to auto-oxidation into carboxylic acids upon prolonged exposure to air or moisture. Diagnostic Check : If the compound has oxidized, the 1 H NMR spectrum will show a loss of the 9.75 ppm triplet and the emergence of a broad downfield signal (>10.5 ppm) corresponding to the carboxylic acid -OH. Concurrently, the 13 C aldehyde peak at ~202.5 ppm will shift upfield to ~175 ppm.

  • Rotameric Line Broadening : Boc-protected amines can exhibit rotameric states at room temperature due to slow rotation around the carbamate bond. If unexpected line broadening or peak splitting is observed in the cyclohexyl or Boc signals, acquiring the spectrum at an elevated temperature (e.g., 50 °C in DMSO- d6​ ) will increase the exchange rate, coalescing the rotameric signals into sharp, definitive peaks.

References

  • 1335042-28-8 (C13H23NO3) - PubChemLite | Source: uni.lu | 1[1]

  • tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate | 1335042-28-8 | Source: sigmaaldrich.com |

  • Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide | Source: benchchem.com | 2[2]

Sources

Method

Large-scale synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

An Application Note and Protocol for the Large-Scale Synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate Introduction and Strategic Overview The synthesis of functionalized cyclohexyl derivatives is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Large-Scale Synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Introduction and Strategic Overview

The synthesis of functionalized cyclohexyl derivatives is a cornerstone of medicinal chemistry and drug development, as this scaffold is present in numerous bioactive molecules. tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a valuable intermediate, featuring a reactive aldehyde for further elaboration and a Boc-protected amine for controlled derivatization. This guide provides a comprehensive, two-part protocol for the large-scale synthesis of this target molecule, designed for researchers and process chemists.

Our synthetic strategy is predicated on a logical and scalable two-step sequence:

  • Formation of the Precursor Alcohol: Synthesis of tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate. This is achieved through the nucleophilic ring-opening of cyclohexene oxide with 2-aminoethanol, followed by in-situ protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O). This approach is efficient and avoids the isolation of the intermediate amino alcohol.

  • Oxidation to the Target Aldehyde: Conversion of the precursor alcohol to the desired aldehyde using a modified Swern oxidation. For large-scale applications, the Swern oxidation is often preferred over other methods like the Dess-Martin periodinane (DMP) oxidation. While DMP is a mild and effective reagent, it is shock-sensitive, potentially explosive, and generates a large amount of solid byproducts, which complicates work-up and purification on a large scale.[1][2][3] The Swern oxidation, although requiring cryogenic temperatures and careful management of gaseous byproducts, is a robust and cost-effective method for large-scale aldehyde synthesis.[4][5][6]

This document will provide detailed, step-by-step protocols for both stages, emphasizing the causality behind experimental choices, safety considerations for large-scale operations, and robust work-up and purification procedures.

Part 1: Synthesis of the Precursor Alcohol, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate

Reaction Principle

This synthesis begins with the Lewis acid-catalyzed ring-opening of cyclohexene oxide by 2-aminoethanol. The more nucleophilic primary amine of 2-aminoethanol selectively attacks one of the epoxide carbons. The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to form the stable carbamate.[7][8]

Detailed Experimental Protocol

Materials:

  • Cyclohexene oxide

  • 2-Aminoethanol (Ethanolamine)

  • Lithium perchlorate (LiClO₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Tert-butyl methyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • A suitable reaction vessel with overhead stirring, temperature control, and an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Reaction Setup: In a multi-necked flask equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge cyclohexene oxide (1.0 eq) and tert-butyl methyl ether (MTBE, 5 volumes).

  • Catalyst Addition: Add lithium perchlorate (0.1 eq) to the stirred solution.

  • Nucleophile Addition: Slowly add 2-aminoethanol (1.1 eq) to the reaction mixture, maintaining the internal temperature below 25 °C. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the cyclohexene oxide is consumed.

  • Boc Protection: Once the ring-opening is complete, add triethylamine (1.5 eq) to the reaction mixture, followed by the slow addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in MTBE (2 volumes).

  • Protection Reaction: Stir the mixture at room temperature for an additional 4-6 hours. Monitor the disappearance of the intermediate amino alcohol by TLC or LC-MS.

  • Aqueous Work-up: Quench the reaction by adding water (5 volumes). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 3 volumes) and brine (2 x 3 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. For large-scale operations, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be a more practical alternative.

Part 2: Large-Scale Oxidation to tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Rationale for Choosing Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, to oxidize primary alcohols to aldehydes.[9][10] Key advantages for large-scale synthesis include:

  • Mild Conditions: The reaction is performed at low temperatures, which preserves sensitive functional groups.[10]

  • High Yields: It is generally a high-yielding reaction.

  • Metal-Free: It avoids the use of toxic heavy metals like chromium.[9]

However, the Swern oxidation presents challenges that must be addressed in a large-scale setting:

  • Cryogenic Temperatures: The reaction requires temperatures of -78 °C to -60 °C.[4][11]

  • Gaseous Byproducts: It produces carbon monoxide (CO), carbon dioxide (CO₂), and the malodorous dimethyl sulfide ((CH₃)₂S).[5][11] Proper ventilation and off-gas scrubbing are essential.

  • Exothermic Reactions: The activation of DMSO and the final quenching step are exothermic and require careful control of addition rates.[4]

Detailed Large-Scale Swern Oxidation Protocol

Materials:

  • tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • A jacketed reactor with cryogenic cooling capabilities, overhead stirring, a temperature probe, and an inert atmosphere. The reactor's exhaust should be connected to a scrubbing system (e.g., a bleach solution) to neutralize dimethyl sulfide.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Preparation:

    • Charge the jacketed reactor with anhydrous dichloromethane (DCM, 10 volumes).

    • Cool the reactor to -78 °C using a suitable cooling system (e.g., dry ice/acetone or a cryostat).

    • Slowly add oxalyl chloride (1.5 eq) to the cold DCM, maintaining the temperature below -70 °C.

  • DMSO Activation: Add anhydrous DMSO (2.5 eq) dropwise to the oxalyl chloride solution. Control the addition rate to maintain the internal temperature below -65 °C. A white precipitate may form. Stir the mixture for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve the precursor alcohol, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (1.0 eq), in anhydrous DCM (3 volumes). Add this solution dropwise to the activated DMSO mixture, again maintaining the internal temperature below -65 °C. Stir for 1 hour at -78 °C.

  • Elimination: Slowly add triethylamine (5.0 eq) to the reaction mixture. This step is exothermic. Control the addition rate to keep the temperature below -60 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Quenching and Work-up:

    • Once at room temperature, slowly add water (10 volumes) to quench the reaction.

    • Transfer the mixture to a larger vessel or separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Purification of the Final Product

The crude aldehyde can be purified by flash column chromatography on silica gel. Given the potential instability of aldehydes, it is advisable to use the purified product promptly in subsequent reactions.

Quantitative Data Summary

ParameterStep 1: Alcohol SynthesisStep 2: Aldehyde Synthesis (Swern)
Starting Material Cyclohexene oxidetert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
Equivalents of Key Reagents 2-Aminoethanol (1.1 eq), Boc₂O (1.2 eq)Oxalyl chloride (1.5 eq), DMSO (2.5 eq), Et₃N (5.0 eq)
Solvent MTBEDichloromethane (DCM)
Reaction Temperature Room Temperature-78 °C to Room Temperature
Typical Reaction Time 16-24 hours3-4 hours
Typical Yield 75-85%80-90%

Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Alcohol Synthesis cluster_1 Step 2: Aldehyde Synthesis start1 Cyclohexene Oxide + 2-Aminoethanol react1 Ring Opening (LiClO₄, MTBE, RT) start1->react1 inter Intermediate Amino Alcohol react1->inter react2 Boc Protection (Boc₂O, Et₃N, RT) inter->react2 workup1 Aqueous Work-up react2->workup1 purify1 Purification workup1->purify1 product1 tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate purify1->product1 start2 Precursor Alcohol react3 Swern Oxidation (Oxalyl Chloride, DMSO, DCM, -78°C) start2->react3 react4 Elimination (Et₃N, -78°C to RT) react3->react4 workup2 Quench & Aqueous Work-up react4->workup2 purify2 Purification workup2->purify2 product2 tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate purify2->product2

Caption: Overall workflow for the two-step synthesis.

Swern Oxidation Protocol Flow

G setup Reactor Setup 1. Charge DCM 2. Cool to -78°C activation activation setup->activation alcohol_add alcohol_add activation->alcohol_add elimination elimination alcohol_add->elimination workup Work-up & Purification 1. Quench with water 2. Wash & extract 3. Dry & concentrate 4. Purify elimination->workup product Final Product workup->product

Caption: Step-by-step flow of the Swern oxidation protocol.

References

  • DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Wordpress. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Chem-Station Int. Ed. (2014, March 12). Dess-Martin Oxidation. [Link]

  • ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions?[Link]

  • Future4200. (n.d.). Large-Scale Oxidations in the Pharmaceutical Industry. [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. (n.d.). [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • PubMed. (2024, May 4). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. [Link]

  • Research portal Eindhoven University of Technology. (n.d.). Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • Michael Pittelkow. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]

  • Grand Valley State University. (n.d.). Oxidizers - Lab Safety. [Link]

  • MDPI. (2024, May 4). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO 2 Catalyzed by Amine Triphenolate Iron(III) Complexes. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. (2009, October 22). [Link]

  • PubChem. (n.d.). tert-Butyl (2-hydroxycyclohexyl)carbamate. [Link]

  • European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. [Link]

Sources

Application

Application Note: tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate in Medicinal Chemistry

Executive Briefing tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly versatile, conformationally restricted β -amino aldehyde building block[1]. With a monoisotopic mass of 241.1678 Da and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly versatile, conformationally restricted β -amino aldehyde building block[1]. With a monoisotopic mass of 241.1678 Da and typically supplied as a viscous oil[1], it serves as a critical intermediate in the synthesis of CNS-active therapeutics, spirocyclic frameworks, and complex peptidomimetics. The strategic placement of a gem-disubstituted cyclohexane ring provides profound structural rigidity, while the orthogonal reactivity between the tert-butyloxycarbonyl (Boc) protected amine and the terminal aldehyde enables divergent synthetic pathways.

Structural & Mechanistic Rationale

The architectural design of this molecule solves several common challenges in drug development:

  • Conformational Restriction (Thorpe-Ingold Effect): The bulky cyclohexane ring at the β -position of the aldehyde forces the attached functional groups into close spatial proximity. In medicinal chemistry, this reduces the entropic penalty upon target binding, a principle famously utilized in the design of the anticonvulsant Gabapentin.

  • Orthogonal Protection Strategy: The N-Boc group effectively masks the nucleophilicity of the primary amine, preventing unwanted intramolecular cyclization or polymerization during downstream functionalization of the aldehyde[2]. The Boc group remains robust under basic and nucleophilic conditions but is cleanly cleaved via stable tert-butyl cation formation under acidic conditions (e.g., TFA, HCl)[2].

  • Suppression of Epimerization: Unlike linear α -chiral or β -chiral amino aldehydes that are prone to racemization or β -elimination, the quaternary C1 carbon of the cyclohexane ring completely lacks α -protons relative to the amine. This structural feature renders the aldehyde exceptionally stable against base-catalyzed degradation.

High-Yield Synthetic Workflows

The terminal aldehyde serves as an electrophilic hub for three primary medicinal chemistry transformations:

Workflow A tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (Boc-Amino Aldehyde) B Reductive Amination (STAB, Amine) A->B C HWE Olefination (Phosphonate, Base) A->C D Oxidation (Pinnick/Jones) A->D E 1,3-Diamine Derivatives (GPCR/Kinase Targets) B->E F Conformationally Constrained Peptidomimetics C->F G Gabapentin Analogs (CNS Therapeutics) D->G

Divergent synthetic workflows utilizing the Boc-amino aldehyde building block.

Reductive Amination for 1,3-Diamine Scaffolds

Direct reductive amination of the N-Boc protected aldehyde with primary or secondary amines yields substituted 1,3-diamines[3]. These motifs are ubiquitous in modern pharmacophores. The reaction proceeds via an iminium ion intermediate, which is subsequently reduced.

Mechanism A Aldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (-H2O) B->C Dehydration (Acidic cat.) D 1,3-Diamine Product C->D Hydride Transfer (STAB)

Mechanistic pathway of the reductive amination of the Boc-amino aldehyde.

Self-Validating Experimental Protocols

Protocol A: Standardized Reductive Amination

Causality in Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH 4​ ). STAB is a milder, sterically hindered reducing agent that selectively reduces the transient iminium ion without reducing the starting unreacted aldehyde, thereby maximizing yield and minimizing alcohol byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (1.0 eq, 1.0 mmol) and the target amine (1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Activation: Add glacial acetic acid (1.5 eq) to the mixture. Rationale: The weak acid catalyzes the dehydration of the hemiaminal to the reactive iminium ion without cleaving the acid-labile Boc group[2].

  • Reduction: Stir at room temperature for 30 minutes, then add STAB (1.5 eq) in three portions over 15 minutes.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 7:3). Validation Check: The aldehyde starting material will not stain strongly with ninhydrin due to Boc protection. Use Phosphomolybdic Acid (PMA) or KMnO 4​ stain. The reaction is complete when the aldehyde proton signal ( 9.7 ppm) completely disappears in a crude 1 H NMR aliquot.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the Boc-protected 1,3-diamine.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Causality in Reagent Selection: Using mild bases like Lithium Chloride (LiCl) combined with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Roush-Masamune conditions) prevents base-catalyzed side reactions that strong bases like NaH might induce.

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous LiCl (1.2 eq) in anhydrous Acetonitrile (MeCN, 10 mL) under argon. Add trimethyl phosphonoacetate (1.2 eq) and DBU (1.1 eq). Stir for 15 minutes until a clear solution of the ylide forms.

  • Coupling: Cool the mixture to 0 °C. Add a solution of the Boc-amino aldehyde (1.0 eq) in MeCN (5 mL) dropwise.

  • Self-Validation: Monitor by LC-MS. The product mass should correspond to [M+H] + = 298.2 (for the methyl ester derivative). The 1 H NMR will show characteristic trans-alkene doublets at 6.8 ppm and 5.8 ppm with a coupling constant ( J ) of 15.5 Hz, validating the E-stereoselectivity of the HWE reaction.

  • Workup: Dilute with EtOAc, wash with 5% aqueous citric acid to remove DBU, dry, and concentrate.

Quantitative Data Presentation

To ensure optimal resource allocation during scale-up, the following table summarizes the quantitative optimization data for the reductive amination protocol (Protocol A) using morpholine as a model secondary amine.

Table 1: Optimization of Reductive Amination Conditions

EntrySolventReducing AgentAdditiveTime (h)Conversion (%)*Isolated Yield (%)
1MeOHNaBH 4​ None410045 (High alcohol byproduct)
2MeOHNaBH 3​ CNAcOH (cat.)128572
3DCMSTABNone166055
4 DCM STAB AcOH (1.5 eq) 2 >99 94
5THFSTABAcOH (1.5 eq)69081

*Conversion determined by LC-MS analysis of the crude reaction mixture.

References

  • PubChemLite: 1335042-28-8 (C13H23NO3). Université du Luxembourg.
  • tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate | 1335042-28-8. Sigma-Aldrich.
  • The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide. Benchchem.
  • Chiral Amphiphilic Secondary Amine-Porphyrin Hybrids for Aqueous Organocatalysis. MDPI.

Sources

Method

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate as a pharmaceutical intermediate

Application Note: tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate as a Versatile Building Block in Spirocyclic Drug Discovery Introduction & Strategic Relevance In contemporary medicinal chemistry, escaping "flatland" b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate as a Versatile Building Block in Spirocyclic Drug Discovery

Introduction & Strategic Relevance

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve drug solubility, mitigate off-target toxicity, and enhance metabolic stability [1]. Spirocyclic scaffolds, in particular, serve as excellent bioisosteres for traditional flat heterocycles like piperidines and morpholines.

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS: 1335042-28-8) is a highly specialized, bifunctional pharmaceutical intermediate. Structurally, it features a cyclohexane ring bearing both a Boc-protected primary amine and a highly reactive acetaldehyde group at the same spiro-center (C1). This unique β-amino aldehyde architecture allows for rapid, divergent synthesis of complex 1-azaspiro[x.5]alkane systems, 1,3-diamines, and functionalized β-amino alcohols.

Physicochemical Profiling

To ensure reproducible handling and analytical tracking, the foundational quantitative data for this intermediate is summarized below [2]:

ParameterValue
Chemical Name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
CAS Registry Number 1335042-28-8
PubChem CID 22570215
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Monoisotopic Mass 241.1678 Da
SMILES String CC(C)(C)OC(=O)NC1(CCCCC1)CC=O
Physical State Viscous oil (often requires cold storage)
Storage Conditions 2–8 °C under Argon/N₂ (Prevents aldehyde oxidation)

Synthetic Divergence & Mechanistic Pathways

The synthetic utility of this intermediate stems from the electrophilicity of the aldehyde combined with the orthogonal protectability of the Boc-amine. However, causality in reagent selection is critical : because the Boc-amine is situated at the β-position relative to the aldehyde carbonyl, the molecule is susceptible to base-catalyzed β-elimination (yielding an α,β-unsaturated aldehyde and releasing the carbamate). Consequently, all downstream functionalizations must employ mild, chemoselective conditions.

G A tert-butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate B Reductive Amination (NaBH(OAc)3, R-NH2) A->B D HWE Olefination (Phosphonate, Mild Base) A->D G Organometallic Addition (R-MgX or R-Li) A->G C 1,3-Diamine Pharmacophores B->C E Unsaturated Ester Intermediate D->E F 1-Azaspiro[5.5]undecane Scaffolds E->F H β-Amino Alcohols (Spirocyclic) G->H

Figure 1: Divergent synthetic workflows for 1335042-28-8 in spirocyclic drug discovery.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems , ensuring that researchers can verify the success of the transformation in real-time before proceeding to costly purification steps.

Protocol A: Chemoselective Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to couple the aldehyde with primary or secondary amines [3].

  • Causality & Expertise: NaBH(OAc)₃ is chosen over NaBH₄ or NaBH₃CN because its mild hydride-donating ability selectively reduces the transient iminium ion without reducing the starting aldehyde to an alcohol. Furthermore, its mild acidity prevents the base-catalyzed β-elimination of the Boc group.

Step-by-Step Workflow:

  • Preparation: Dissolve tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (1.0 eq, 1.0 mmol) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) under a nitrogen atmosphere.

  • Imine Formation: Stir at room temperature for 1 hour. Note: If using an amine hydrochloride salt, add 1.1 eq of N,N-diisopropylethylamine (DIPEA).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control the exotherm. Stir for 4–12 hours at room temperature.

  • Self-Validation Check (In-Process): Take a 10 µL aliquot, quench with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass ( [M+H]+=242.17 ) and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Horner-Wadsworth-Emmons (HWE) Olefination

To homologate the chain for subsequent cyclization into 6-membered spirocycles (e.g., 1-azaspiro[5.5]undecanes), a Roush-Masamune modified HWE reaction is employed [4].

  • Causality & Expertise: Standard HWE conditions use strong bases like NaH or KOtBu, which will rapidly deprotonate the α-carbon of this substrate, expelling the Boc-amine via β-elimination. By using LiCl and DBU, Li⁺ coordinates to the phosphonate, significantly lowering its pKₐ. This allows the weak organic base DBU to effect deprotonation, preserving the delicate β-amino architecture.

Step-by-Step Workflow:

  • Preparation: Suspend anhydrous LiCl (1.2 eq) in anhydrous acetonitrile (MeCN, 0.1 M) under argon. Add triethyl phosphonoacetate (1.1 eq) and DBU (1.0 eq). Stir for 15 minutes until a clear solution forms.

  • Addition: Cool the mixture to 0 °C. Add a solution of the aldehyde (1.0 eq) in MeCN dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation Check (Analytical): Perform a rapid ¹H NMR on a worked-up micro-scale aliquot. Validation criteria: The disappearance of the aldehyde proton (~9.7 ppm, triplet) and the emergence of two strongly coupled alkene protons (typically doublets at ~5.8 ppm and ~6.9 ppm with J≈15.6 Hz, confirming the trans (E)-alkene geometry).

  • Workup: Dilute with EtOAc, wash with 5% aqueous citric acid to remove DBU, brine, dry over MgSO₄, and concentrate.

Analytical Validation & Quality Assurance

To ensure the integrity of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate upon receipt or after prolonged storage, perform the following QA checks:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic aldehyde proton as a triplet (due to coupling with the adjacent -CH₂-) at approximately 9.7–9.8 ppm. The Boc group should appear as a sharp singlet integrating to 9 protons at ~1.40 ppm.

  • Degradation Markers: The presence of a broad singlet around 10-12 ppm indicates oxidation of the aldehyde to the corresponding carboxylic acid. If this exceeds 5% integration relative to the aldehyde, the material must be purified via flash chromatography (Hexanes/EtOAc) prior to use.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity in the Search for Bioactive Molecules. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22570215, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for carbonyl olefination. Tetrahedron Letters, 25(21), 2183–2186. URL:[Link]

Application

Application Note: Continuous Flow Synthesis of Spirocyclic Scaffolds via Reductive Amination of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Technology: Continuous Flow Chemistry, Packed-Bed Reactors (PBR), Heterogeneous Catalysis Introduction & Mechanistic Rationale The molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Technology: Continuous Flow Chemistry, Packed-Bed Reactors (PBR), Heterogeneous Catalysis

Introduction & Mechanistic Rationale

The molecule tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a highly versatile, Boc-protected β -amino aldehyde. In modern drug discovery, it serves as a critical building block for synthesizing conformationally restricted spirocyclic scaffolds, such as spiro[cyclohexane-1,5'-[1,4]diazepan]-2'-ones, which are highly valued in the development of novel CNS therapeutics and gabapentinoid analogues.

Historically, the reductive amination of Boc-protected amino aldehydes in batch reactors presents significant challenges. Batch processes often suffer from poor heat and mass transfer during the highly exothermic imine formation, leading to over-alkylation, competitive reduction of the aldehyde to an alcohol, and extended reaction times. Furthermore, handling hazardous reducing agents (e.g., pressurized H2​ gas or borane complexes) at scale poses severe safety risks.

The Flow Chemistry Advantage: Transitioning this transformation to a continuous flow paradigm resolves these bottlenecks. By uncoupling the imine formation from the hydrogenation step, we eliminate the competitive direct reduction of the aldehyde. Utilizing a Packed-Bed Reactor (PBR) loaded with a heterogeneous Pd/C catalyst under continuous H2​ flow provides a massive gas-liquid-solid interfacial area. This enhances mass transfer exponentially, reducing reaction times from hours to minutes while operating safely under elevated pressures[1]. Furthermore, continuous flow systems allow for precise residence time control, ensuring high chemoselectivity and preventing the degradation of the acid-sensitive Boc protecting group[2].

Chemical Workflow & System Design

The synthesis is designed as a telescoping continuous flow process comprising three distinct chemical stages:

  • Imine Formation: The aldehyde is mixed with glycine methyl ester (a primary amine) in a heated residence time coil.

  • Reductive Amination: The transient imine is mixed with H2​ gas and passed through a heated PBR containing 10 wt% Pd/C, yielding the Boc-protected diamine ester[3].

  • Deprotection & Cyclization: The product is collected, treated with Trifluoroacetic Acid (TFA) to remove the Boc group, and basified to trigger spontaneous intramolecular amidation, yielding the spiro-diazepanone scaffold.

ReactionPathway A Boc-Amino Aldehyde (tert-butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate) C Imine Intermediate (Transient) A->C Mixing (Pre-heater) B Glycine Methyl Ester (Primary Amine) B->C D Reductive Amination Product (Boc-Diamine Ester) C->D H2, Pd/C (Packed-Bed Reactor) E Spiro-Diazepanone (Target API Scaffold) D->E 1. TFA (Deprotection) 2. Base (Cyclization)

Reaction pathway for the continuous flow synthesis of spiro-diazepanones.

Experimental Protocol: Self-Validating Flow Reductive Amination

To ensure maximum trustworthiness and reproducibility, this protocol is engineered as a self-validating system. Inline analytics and pressure monitoring act as autonomous quality control gates, ensuring that the system only proceeds when steady-state conditions are met[4].

Reagent Preparation
  • Stream A (Electrophile): 0.2 M tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate in anhydrous Tetrahydrofuran (THF).

  • Stream B (Nucleophile): 0.22 M Glycine methyl ester hydrochloride and 0.25 M N,N-Diisopropylethylamine (DIPEA) in anhydrous THF.

  • Catalyst Bed: 10 wt% Pd/C (mixed 1:4 with celite to prevent pressure drop) packed into a 5 mL stainless steel column reactor.

Equipment Setup & Priming

FlowSetup P1 Pump A (Aldehyde) M1 T-Mixer P1->M1 P2 Pump B (Amine) P2->M1 Coil Residence Time Coil (60°C, 5 min) M1->Coil M2 Gas-Liquid Mixer Coil->M2 MFC Mass Flow Controller (H2 Gas) MFC->M2 PBR Packed-Bed Reactor (Pd/C, 80°C) M2->PBR BPR Back Pressure Regulator (10 bar) PBR->BPR Col Collection & Cyclization BPR->Col

Continuous flow equipment schematic for the reductive amination workflow.

Step-by-Step Execution
  • System Pressurization: Set the Back Pressure Regulator (BPR) to 10 bar. Prime the system with pure THF at a combined flow rate of 1.0 mL/min.

    • Causality: 10 bar of pressure ensures that the H2​ gas remains highly dissolved in the THF liquid phase, preventing gas-slug channeling and ensuring uniform contact with the solid catalyst.

  • Thermal Equilibration: Heat the Residence Time Coil to 60 °C and the PBR to 80 °C.

  • Imine Formation (Continuous): Introduce Stream A and Stream B at 0.5 mL/min each via HPLC pumps into the T-mixer. The mixture flows into the 5 mL Residence Time Coil ( tres​ = 5 min).

    • Self-Validation Checkpoint 1: An inline FTIR flow cell positioned after the coil must register a peak ratio of 1670 cm⁻¹ (imine C=N ) to 1720 cm⁻¹ (aldehyde C=O ) greater than 95:5. If the ratio is lower, the system automatically reduces the flow rate to increase residence time.

  • Hydrogenation: Introduce H2​ gas via a Mass Flow Controller (MFC) at 10 standard cubic centimeters per minute (sccm) into the Gas-Liquid Mixer. The segmented flow enters the PBR.

    • Self-Validation Checkpoint 2: The differential pressure ( ΔP ) across the PBR must remain 2 bar. A spike indicates catalyst fouling or celite compaction, triggering an automated bypass to prevent the collection of unreacted starting material.

  • Collection & Cyclization: Collect the steady-state output. To synthesize the final spiro-diazepanone, treat the collected stream with 20% v/v TFA for 2 hours at room temperature to cleave the Boc group, followed by neutralization with aqueous NaHCO3​ . The free primary amine spontaneously attacks the methyl ester, driving the lactamization to completion.

Quantitative Data & Optimization

The efficiency of the flow protocol was optimized by systematically varying the PBR temperature, H2​ pressure, and liquid residence time. The data (Table 1) demonstrates that elevated pressures and temperatures in flow allow for near-quantitative yields without the formation of over-alkylated tertiary amines, a common flaw in batch synthesis[5].

Table 1: Flow Parameter Optimization for Reductive Amination

EntryPBR Temp (°C) H2​ Pressure (bar)Liquid tres​ (min)Conversion (%)Selectivity (%)*
14051068>99
26051085>99
3805109297
480105>99>99
5100102.5>9991

*Selectivity refers to the formation of the desired secondary amine over the direct reduction of the aldehyde to the corresponding alcohol. Entry 4 represents the optimal conditions.

References

  • New Generic Synthetic Protocols for Pharmaceutical Intermediates Based on Continuous Flow Multifunctional Platforms.
  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering (RSC Publishing).
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
  • Sustainable diamine synthesis via continuous-flow reductive amination over a stable Re1Ox–Ni interface. Green Chemistry (RSC Publishing).
  • Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Target Compound: tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate Compound Class: N-Boc protected β -amino aldehyde Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Overview &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate Compound Class: N-Boc protected β -amino aldehyde Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Overview & Structural Vulnerability Analysis

Purifying tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate presents a unique set of challenges due to its structural classification as an N-Boc protected β -amino aldehyde.

As a Senior Application Scientist, I often see researchers treat this compound like a standard aliphatic aldehyde, leading to catastrophic yield losses. While typical β -amino aldehydes are highly prone to α,β -elimination (retro-Michael), this specific molecule possesses a quaternary carbon at the C1 position of the cyclohexane ring. This quaternary center blocks simple elimination pathways. Instead, the primary modes of failure during purification are acid-catalyzed Boc deprotection (followed by rapid self-condensation) and auto-oxidation .

This guide provides field-proven, self-validating protocols to bypass these degradation pathways, ensuring high recovery and analytical purity.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my yield drop drastically (or disappear entirely) after standard silica gel column chromatography? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When an N-Boc β -amino aldehyde is exposed to this acidic surface area for prolonged periods, the trace protons catalyze the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) group [1]. Once the free amine is unmasked, it rapidly undergoes intermolecular nucleophilic attack on the highly electrophilic aldehyde of neighboring molecules, forming complex oligomeric mixtures. If you must use chromatography, you must deactivate the silica gel first (See Protocol A).

Q2: My NMR shows a new peak around 170 ppm ( 13 C) and a broad singlet at 12 ppm ( 1 H). How did this happen? A: This indicates the oxidation of your aldehyde to the corresponding carboxylic acid (tert-butyl N-[1-(carboxymethyl)cyclohexyl]carbamate). Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen. This is exacerbated during rotary evaporation if the water bath is too hot or if the flask is left under an air atmosphere. Always backfill your rotary evaporator with Argon/Nitrogen and store the purified compound neat at -20 °C under an inert atmosphere.

Q3: Is there a chromatography-free way to purify this specific aldehyde? A: Yes. The most robust and scalable method for purifying sensitive aldehydes is via the formation of a water-soluble bisulfite adduct ( α -hydroxysulfonic acid)[2]. This method exploits the specific reactivity of the aldehyde, allowing you to wash away all non-carbonyl impurities with organic solvents before gently regenerating the pure aldehyde [3]. (See Protocol B).

Experimental Protocols (Self-Validating Systems)

Protocol A: Amine-Deactivated Silica Gel Chromatography

Use this method if your crude mixture contains other carbonyl compounds that cannot be separated via bisulfite extraction.

Causality & Validation: By pre-treating the silica gel with a mild base (Triethylamine), we neutralize the acidic silanol groups. The system is self-validating: if the TLC of your fractions shows a single spot but the recovered mass is low, your silica was insufficiently deactivated.

  • Column Preparation: Slurry the silica gel in your starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate) containing 1% to 2% Triethylamine (TEA) (v/v) .

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked eluent to ensure complete neutralization of the stationary phase.

  • Loading: Dissolve the crude tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate in a minimum amount of the eluent. Do not use methanol or ethanol for loading, as trace acid + alcohol will rapidly form a hemiacetal/acetal.

  • Elution: Run the column using the TEA-spiked solvent system.

  • Recovery: Evaporate fractions at a low temperature (< 30 °C) to prevent thermal degradation.

Protocol B: Bisulfite Adduct Purification (Chromatography-Free)

The preferred, highly scalable method for process chemistry.

Causality & Validation: Sodium bisulfite (NaHSO 3​ ) selectively attacks the unhindered aldehyde to form a charged, water-soluble adduct. Impurities remain in the organic layer. The system validates itself visually: successful adduct formation pulls the product into the aqueous phase, and successful regeneration pushes it back into the organic phase.

  • Adduct Formation: Dissolve the crude mixture in Diethyl Ether or Ethyl Acetate (10 mL/g). Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO 3​ ) .

  • Agitation: Stir vigorously at room temperature for 2–4 hours. The two-phase system ensures the aldehyde is converted to the α -hydroxysulfonic acid adduct, which migrates entirely into the aqueous layer.

  • Washing (Impurity Removal): Separate the layers. Wash the aqueous layer twice with fresh Diethyl Ether. Discard the organic layers (these contain your non-aldehyde impurities).

  • Regeneration: Cool the aqueous layer to 0 °C. Slowly add saturated aqueous Sodium Carbonate (Na 2​ CO 3​ ) or 1M NaOH until the pH reaches ~8-9 [2]. Caution: Vigorous CO 2​ evolution will occur if using carbonate.

  • Extraction: Extract the liberated aldehyde immediately with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (< 30 °C).

Quantitative Data Presentation

Table 1: Comparison of Purification Methodologies for tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Purification MethodExpected YieldAnalytical PurityScalabilityPrimary Risk Factor
Standard Silica Gel 10% – 30%Low (Oligomers)PoorComplete degradation via Boc cleavage.
Deactivated Silica (1% TEA) 65% – 80%High (>95%)ModerateResidual TEA contamination; thermal stress.
Bisulfite Adduct Extraction 85% – 95% Very High (>98%) Excellent Incomplete adduct formation if stirring is weak.

Mechanistic & Workflow Visualizations

Degradation A tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (N-Boc β-amino aldehyde) B Acidic Silica Gel (Standard Chromatography) A->B Loaded onto column C Boc Deprotection (Free Amine Formation) B->C H+ catalysis (pH ~5) D Acetalization (If MeOH/EtOH present) B->D Trace alcohol + H+ E Intermolecular Condensation (Oligomers/Polymers) C->E Nucleophilic attack on aldehyde

Figure 1: Degradation pathways of N-Boc β-amino aldehydes on standard acidic silica gel.

Bisulfite Crude Crude Aldehyde in Organic Solvent Add Add Saturated NaHSO3 (aq) Crude->Add Adduct Water-Soluble Bisulfite Adduct Add->Adduct Wash Wash with Ether (Removes Impurities) Adduct->Wash Base Add Na2CO3 (aq) (Regenerate Aldehyde) Wash->Base Extract Extract with EtOAc -> Pure Aldehyde Base->Extract

Figure 2: Chromatography-free purification workflow via bisulfite adduct formation.

References

  • Organic Syntheses. 2-Methyl-3-phenylpropanal (Bisulfite Purification of Aldehydes). Organic Syntheses, Coll. Vol. 4, p. 221. Available at:[Link]

  • Wikipedia / Journal of Visualized Experiments. Bisulfite Adducts in Organic Synthesis and Separation of Aldehydes. Wikipedia, The Free Encyclopedia. Available at:[Link]

Optimization

Technical Support Center: Impurity Profiling &amp; Troubleshooting for tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Overview tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a critical β-amino aldehyde intermediate utilized in the synthesis of peptidomimetics, spirocycles, and active pharmaceutical ingredients (APIs). Due to the in...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a critical β-amino aldehyde intermediate utilized in the synthesis of peptidomimetics, spirocycles, and active pharmaceutical ingredients (APIs). Due to the inherent electrophilicity of the aldehyde moiety, the enolizable α-protons, and the acid-lability of the Boc protecting group, researchers frequently encounter complex impurity profiles during scale-up.

This guide provides a mechanistic framework for diagnosing and resolving common synthetic bottlenecks, ensuring high-yield isolation of the target compound.

Synthesis Workflow & Impurity Origins

The standard synthesis of this intermediate involves the oxidation of the corresponding primary alcohol, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate. The diagram below illustrates the critical pathways where specific impurities are generated.

ImpurityPathway SM Starting Material tert-Butyl N-[1-(2-hydroxyethyl) cyclohexyl]carbamate Target Target Product tert-Butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate SM->Target Controlled Oxidation ImpA Impurity A (Unreacted) Residual Alcohol SM->ImpA Incomplete Reaction ImpB Impurity B (Over-oxidation) Carboxylic Acid (+16 Da) Target->ImpB Excess Oxidant / O2 ImpC Impurity C (Degradation) Aldol Dimer (Loss of -CHO) Target->ImpC Base-catalyzed Condensation ImpD Impurity D (Deprotection) Free Amine (-100 Da) Target->ImpD Acidic Workup

Synthesis workflow and impurity generation pathways for the target aldehyde.

Diagnostic FAQs: Impurity Identification & Causality

Q1: Why am I observing a +16 Da mass shift in my LC-MS analysis of the final product? Causality: A mass shift of +16 Da indicates the over-oxidation of the target aldehyde to the corresponding carboxylic acid (2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid). Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen or an unquenched excess of the oxidizing agent[1]. Resolution: Ensure strict stoichiometric control of the oxidant (e.g., 1.1 equivalents of Dess-Martin periodinane). Quench the reaction promptly with a reductive aqueous mixture (e.g., Na₂S₂O₃) to destroy residual hypervalent iodine species[2]. Store the final purified product under an inert argon atmosphere at -20°C.

Q2: My product shows a broad peak with a higher retention time on HPLC, and ¹H-NMR shows a significant reduction of the aldehyde proton signal (~9.7 ppm). What happened? Causality: The target molecule contains an enolizable α-carbon (the -CH₂- group adjacent to the aldehyde). Under basic conditions—even mild bases used during aqueous workup or chromatography—the aldehyde undergoes base-catalyzed self-condensation (Aldol addition/condensation), forming a higher-molecular-weight dimer. Resolution: Avoid prolonged exposure to basic aqueous solutions during workup. If neutralizing acidic byproducts, use a mild buffer (like NaHCO₃) and minimize phase-separation time. Avoid standard basic alumina chromatography.

Q3: How can I definitively differentiate between the unreacted alcohol starting material and the target aldehyde using routine analytics? Causality: Incomplete oxidation leaves residual tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate, which co-elutes closely with the product on standard reverse-phase LC methods. Resolution:

  • ¹H-NMR: Look for the disappearance of the primary alcohol methylene protons (~3.6 ppm, triplet) and the appearance of the distinct aldehyde proton (~9.7 ppm, triplet, coupling with the adjacent CH₂).

  • IR Spectroscopy: The alcohol exhibits a broad O-H stretch at ~3300-3400 cm⁻¹, whereas the aldehyde shows a sharp, distinct C=O stretch at ~1720 cm⁻¹ (which is distinct from the Boc carbamate C=O stretch at ~1690 cm⁻¹).

Q4: I am observing a major MS peak at [M-100+H]⁺. Is my product degrading in the mass spectrometer or the reaction flask? Causality: A mass loss of 100 Da corresponds to the cleavage of the Boc group, releasing isobutylene and CO₂[3]. The Boc group is highly acid-labile[4]. If your workup involved unquenched acidic byproducts (e.g., acetic acid from Dess-Martin oxidation) or if you used unbuffered silica gel for chromatography, the amine will deprotect in the flask. Alternatively, Boc groups frequently fragment in ESI-MS sources. Resolution: Run a mild LC-MS method with a low fragmentor voltage. If the free amine is present in your ¹H-NMR spectrum (loss of the massive 9H singlet at ~1.4 ppm), it is a flask degradation issue. Buffer your silica gel with 1% Et₃N if chromatography is necessary, though non-chromatographic purification is heavily preferred.

Analytical Data Summary

Use the following self-validating data matrix to confirm the identity of your isolated fractions.

CompoundMolecular WeightLC-MS (m/z) [M+H]⁺¹H-NMR Key Signals (CDCl₃, ppm)IR Key Stretches (cm⁻¹)
Target Aldehyde 241.33242.39.7 (t, 1H, -CHO) , 1.4 (s, 9H, Boc)1720 (C=O aldehyde) , 1690 (C=O Boc)
Impurity A (Alcohol) 243.34244.33.6 (t, 2H, -CH₂OH) , 1.4 (s, 9H, Boc)3350 (br, O-H) , 1690 (C=O Boc)
Impurity B (Acid) 257.33258.312.0 (br, 1H, -COOH) , 1.4 (s, 9H, Boc)1710 (C=O acid) , 1690 (C=O Boc)
Impurity D (Amine) 141.21142.29.7 (t, 1H, -CHO), Absence of 1.4 (Boc) 3300-3400 (N-H primary) , 1720

Standard Operating Procedures (SOPs) for Impurity Resolution

SOP 1: Controlled Oxidation using Dess-Martin Periodinane (DMP)

Self-validating mechanism: DMP provides mild, selective oxidation without the harsh acidic byproducts of Jones oxidation or the thermal instability of Swern reagents[1]. The specific quench utilized below acts as a self-validating system: the thiosulfate reduces the hypervalent iodine, while the bicarbonate neutralizes the liberated acetic acid, actively preventing acid-catalyzed Boc-deprotection[2].

  • Preparation: Dissolve 1.0 eq of tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere.

  • Addition: Add 1.1 eq of Dess-Martin Periodinane in small portions at 0°C. Using only a slight excess prevents the formation of Impurity B (Carboxylic Acid).

  • Reaction: Warm the mixture to room temperature and stir for 1-2 hours. Monitor via TLC until the alcohol starting material is entirely consumed.

  • Crucial Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (10 Vol). Stir vigorously for 15 minutes until the organic layer is clear.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30°C to prevent thermal degradation.

SOP 2: Non-Chromatographic Purification via Bisulfite Adduct

Self-validating mechanism: Aldehydes reversibly react with bisulfite ions to form charged, water-soluble bisulfite adducts. This allows unreacted alcohol (Impurity A) and aldol dimers (Impurity C) to be washed away in the organic phase, validating purity without the need for degradation-prone silica gel chromatography[5].

  • Adduct Formation: Dissolve the crude aldehyde mixture in a water-miscible solvent (e.g., methanol)[6]. Add saturated aqueous sodium bisulfite (NaHSO₃) and shake/stir vigorously for 30-60 minutes to form the charged adduct[7].

  • Organic Wash: Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water. Separate the layers. Discard the organic layer, which contains all non-aldehyde impurities[6].

  • Regeneration: Adjust the aqueous layer to pH 8-9 using saturated aqueous NaHCO₃. This safely decomposes the bisulfite adduct and regenerates the free aldehyde[7]. (Note: For highly sensitive batches, nonaqueous regeneration using TMS-Cl in acetonitrile can be employed[8]).

  • Final Extraction: Extract the aqueous layer with fresh ethyl acetate, dry over Na₂SO₄, and concentrate to yield the highly pure target aldehyde.

References

  • Terminology of Antibody Drug for Boc Deprotection - GenScript. GenScript.
  • Dess–Martin periodinane - Wikipedia. Wikipedia.
  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Chemistry Steps.
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Organic Synthesis.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.
  • Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol - Benchchem. Benchchem.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - ACS Publications.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. PMC.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Green Synthesis of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Welcome to the Technical Support Center. The synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate—a critical aldehyde building block for gabapentinoid derivatives and complex APIs—traditionally relies on highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate—a critical aldehyde building block for gabapentinoid derivatives and complex APIs—traditionally relies on highly hazardous reagents. Standard routes utilize either the Swern oxidation (generating toxic carbon monoxide and dimethyl sulfide), Chromium(VI) reagents (highly carcinogenic), or DIBAL-H reductions (pyrophoric and requiring ultra-low temperatures).

This guide provides field-proven, self-validating green chemistry protocols to bypass these hazards while maintaining high yields and chemoselectivity.

Frequently Asked Questions (FAQs): Replacing Hazardous Reagents

Q: Why should I avoid Swern or Chromium oxidations for this specific substrate? A: Beyond the severe environmental and safety hazards (toxic gas evolution and heavy metal toxicity), the target molecule contains an acid-sensitive Boc-protected amine and a highly enolizable aliphatic aldehyde. Swern and Cr(VI) oxidations often require acidic workups or generate acidic byproducts that can lead to Boc-deprotection or α -epimerization. A mild, pH-controlled biphasic system is required to preserve molecular integrity.

Q: What is the recommended green alternative for oxidizing the precursor alcohol? A: We recommend the TEMPO/NaOCl biphasic oxidation . This system uses a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) and household bleach (NaOCl) as the terminal oxidant. It operates at 0 °C to room temperature, avoids heavy metals, and produces only aqueous sodium chloride as a byproduct .

Q: If my synthetic route starts from the ester, how can I avoid pyrophoric DIBAL-H? A: Convert the ester to a Weinreb amide, then reduce it using Schwartz's Reagent (Cp₂Zr(H)Cl) . Unlike DIBAL-H, which requires strictly anhydrous conditions at -78 °C to prevent over-reduction to the alcohol, Schwartz's reagent is a bench-stable, non-pyrophoric solid that operates at room temperature and provides exceptional chemoselectivity for the aldehyde.

Data Presentation: Reagent Comparison

The following table summarizes the operational metrics of traditional vs. green reagent systems for this synthesis.

Reagent SystemTransformationHazard LevelOperating TempAtom EconomyScalability
Swern (Oxalyl Cl / DMSO) Alcohol AldehydeHigh (Toxic Gas)-78 °CPoorLow
TEMPO / NaOCl Alcohol AldehydeLow (Bleach)0 °C to RTHighExcellent
DIBAL-H Ester AldehydeExtreme (Pyrophoric)-78 °CModerateLow
Schwartz's Reagent Weinreb Amide AldehydeLow (Bench-stable)RTModerateGood

Mechanistic Workflow: TEMPO/NaOCl Catalytic Cycle

Understanding the causality of the TEMPO oxidation cycle is critical for troubleshooting. NaOCl does not oxidize the alcohol directly; it oxidizes the TEMPO radical to the active oxoammonium ion, which then oxidizes the alcohol.

G A TEMPO Radical B Oxoammonium Ion (+) A->B NaOCl / NaBr (Oxidation) C Alcohol Precursor B->C Oxidizes E Hydroxylamine B->E Reduced to D Target Aldehyde C->D -2H E->A NaOCl

Figure 1: Catalytic cycle of TEMPO/NaOCl-mediated alcohol oxidation to aldehyde.

Troubleshooting Guides & Step-by-Step Protocols

Protocol A: TEMPO/NaOCl Oxidation (From Alcohol Precursor)

Substrate: tert-butyl (1-(2-hydroxyethyl)cyclohexyl)carbamate

  • Dissolution: Dissolve the alcohol precursor (1.0 eq) in dichloromethane (DCM).

  • Catalyst & Buffer Addition: Add TEMPO (0.05 eq), an aqueous solution of NaBr (0.1 eq), and saturated aqueous NaHCO₃.

    • Causality: NaBr acts as a co-catalyst. It is rapidly oxidized by NaOCl to NaOBr, which oxidizes the TEMPO radical to the oxoammonium ion much faster than NaOCl alone. NaHCO₃ buffers the system at pH 8.5–9.5, preventing acid-catalyzed Boc-deprotection and optimizing the oxidation potential.

  • Oxidation: Cool the biphasic mixture to 0 °C. Add commercial bleach (NaOCl, 1.1 eq) dropwise under vigorous stirring.

  • Self-Validating Quench: Once TLC indicates complete consumption of the alcohol (typically <1 hour), add 10% w/v aqueous Na₂S₂O₃.

    • Causality: Sodium thiosulfate instantly reduces any unreacted hypochlorite to chloride. This self-validating step ensures that no residual active chlorine is present during concentration, preventing unwanted chlorination of the aldehyde or solvent.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Protocol A

Observed Issue Root Cause Corrective Action

| Incomplete Conversion | Insufficient mixing of the biphasic system or inactive bleach. | Increase stirring speed (>800 rpm). Titrate NaOCl to ensure active chlorine content is 4%. | | Over-oxidation to Carboxylic Acid | Excess NaOCl or prolonged reaction time. | Strictly limit NaOCl to 1.1 eq. Quench immediately with Na₂S₂O₃ upon TLC completion. | | Loss of Boc Group | pH dropped below 7 during oxidation (HCl is a byproduct). | Ensure sufficient saturated NaHCO₃ is added in Step 2 to maintain pH > 8. |

Protocol B: Schwartz's Reagent Reduction (From Weinreb Amide Precursor)

Substrate: tert-butyl (1-(2-(methoxy(methyl)amino)-2-oxoethyl)cyclohexyl)carbamate

  • Dissolution: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Argon).

  • Reduction: Add Schwartz's reagent (Cp₂Zr(H)Cl, 1.5 eq) in one portion at room temperature. Stir for 30–60 minutes.

    • Causality: The 16-electron d0 zirconium complex hydrozirconates the Weinreb amide to form a highly stable 18-electron zirconacycle intermediate. This intermediate is completely inert to further hydride transfer, acting as a self-regulating system that guarantees 100% chemoselectivity and prevents over-reduction to the alcohol.

  • Quench & Hydrolysis: Quench the reaction by adding water or pouring the mixture over a silica gel plug.

    • Causality: The addition of water breaks the stable zirconacycle, releasing the target aldehyde and precipitating harmless zirconium salts.

  • Workup: Filter through Celite, extract with ethyl acetate, wash with brine, and concentrate.

Troubleshooting Protocol B

Observed Issue Root Cause Corrective Action
Sluggish Reaction / Low Yield Moisture in the THF deactivated the Schwartz's reagent. Use strictly anhydrous THF. Ensure the Cp₂Zr(H)Cl is stored in a desiccator, as it degrades upon prolonged exposure to ambient humidity.

| Formation of Alcohol Byproduct | Impurities in the starting material acting as proton sources. | Ensure the Weinreb amide is thoroughly dried under high vacuum prior to the reaction. |

References

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses Source: National Institutes of Health (PMC) URL:[Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: National Institutes of Health (PMC) URL:[Link]

  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl Source: National Institutes of Health (PMC) URL:[Link]

Optimization

Technical Support Center: Chiral Impurity Control in tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate Synthesis

Welcome to the technical support guide for the synthesis and chiral impurity control of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. This document is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and chiral impurity control of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. Here, we provide in-depth answers to common challenges, troubleshooting workflows for frequent experimental issues, and validated protocols to ensure the highest stereochemical integrity of your final product.

Section 1: Foundational Concepts: Synthesis and Sources of Chiral Impurities

This section addresses the fundamental questions regarding the synthesis of the target molecule and the origins of potential stereochemical deviations.

Q1: What is a common synthetic strategy for preparing enantiomerically enriched tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate?

A common and reliable strategy involves the mild oxidation of the corresponding chiral precursor, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate. This precursor can be synthesized from a commercially available chiral amino alcohol. The key to maintaining chiral integrity is the selection of an oxidation method that does not affect the stereocenter adjacent to the newly formed aldehyde.

The overall synthetic approach is visualized below. The critical step is the oxidation, where conditions must be carefully controlled to prevent over-oxidation to the carboxylic acid or racemization.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mild Oxidation A Chiral (1R)-1-(aminomethyl)cyclohexanemethanol (or S-enantiomer) C tert-Butyl N-[(1R)-1-(hydroxymethyl)cyclohexyl]methylcarbamate A->C Protection B Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) E Target Product: tert-Butyl N-[(1R)-1-formylcyclohexyl]methylcarbamate C->E Oxidation D Dess-Martin Periodinane (DMP) or PCC, Swern Oxidation Solvent (e.g., CH₂Cl₂)

Caption: Proposed synthetic pathway for tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate.

Q2: What are the primary sources of chiral impurities during this synthesis?

The generation of chiral impurities is a critical concern. There are three primary pathways through which the enantiomeric excess (ee) of your final product can be compromised:

  • Starting Material Purity: The enantiomeric purity of the initial chiral amino alcohol is the foundation of the entire synthesis. Any impurity in the starting material will be carried through to the final product.

  • Racemization during Synthesis: The stereocenter of interest is the carbon atom to which the carbamate and the 2-oxoethyl groups are attached. The hydrogen atom on this carbon is acidic. Exposure to strong bases or harsh acidic/basic conditions during workup can lead to its removal and subsequent non-stereospecific re-protonation, resulting in racemization.

  • Side Reactions: Unintended reactions can sometimes lead to the formation of new stereocenters or diastereomeric impurities, complicating purification and analysis.

The diagram below illustrates the relationship between the core synthesis process and these potential sources of chiral contamination.

G main Synthesis Process racemize Racemization (α-Proton Abstraction) main->racemize Can Cause side_react Side Reactions (Diastereomer Formation) main->side_react Can Induce start_mat Starting Material Purity start_mat->main Introduces (R/S)-Isomer

Caption: Primary sources of chiral impurity formation during synthesis.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific experimental problems.

Q3: My final product has a low enantiomeric excess (ee). How do I troubleshoot this?

A low enantiomeric excess is a common but solvable problem. A systematic approach is crucial to identify the root cause. Follow this workflow to diagnose the issue.

G start Problem: Low ee Detected in Final Product check_sm Step 1: Analyze Starting Material Is the chiral precursor's ee >99%? start->check_sm sm_ok Yes: Proceed to Step 2 check_sm->sm_ok OK sm_bad No: Source new, high-purity starting material. check_sm->sm_bad NOT OK check_reaction Step 2: Evaluate Oxidation Conditions Are you using a strong base? Is the temperature elevated (> RT)? sm_ok->check_reaction reaction_ok No: Conditions are mild. Proceed to Step 3. check_reaction->reaction_ok OK reaction_bad Yes: Potential Racemization. Switch to milder conditions (e.g., DMP at 0°C to RT). Monitor reaction time carefully. check_reaction->reaction_bad NOT OK check_workup Step 3: Review Workup & Purification Does the workup involve strong acid/base? Is purification done on non-neutral silica? reaction_ok->check_workup workup_ok No: Conditions are neutral. Consider analytical error. check_workup->workup_ok OK workup_bad Yes: Potential Racemization. Use buffered aqueous solutions (pH ~7). Neutralize silica gel with Et₃N before column chromatography. check_workup->workup_bad NOT OK

Caption: Troubleshooting workflow for low enantiomeric excess (ee).

In-depth Explanation:

  • Step 1 - Starting Material: Always verify the chiral purity of your starting amino alcohol using a suitable chiral analytical method (GC or HPLC) before beginning the synthesis. This is a non-negotiable first step.

  • Step 2 - Reaction Conditions: The α-proton to the newly formed aldehyde is susceptible to epimerization under basic conditions. While some oxidation reactions (like Swern) use a base (triethylamine), it is generally mild enough if temperatures are kept low. Avoid strong, non-volatile bases. The use of Dess-Martin periodinane (DMP) is often preferred as it proceeds under neutral conditions.

  • Step 3 - Workup and Purification: Standard silica gel can be slightly acidic, which can sometimes catalyze epimerization, especially if the compound remains on the column for an extended period. If you suspect this is an issue, you can either use deactivated (neutral) silica gel or flush the column with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-0.5%) before loading your sample.

Q4: I see an unexpected peak in my chiral HPLC/SFC analysis. How do I identify it?

Identifying unknown impurities is critical for process optimization and regulatory compliance.

  • Obtain the Mass: The first step is to analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity, which is a crucial piece of the puzzle.

  • Consider Common Suspects:

    • Opposite Enantiomer: This will have the same mass as your product.

    • Unreacted Starting Material: The mass will correspond to the precursor alcohol.

    • Over-oxidation Product: The mass will be 16 Da higher than your product, corresponding to the carboxylic acid.

    • Dimerization Products: Aldehydes can sometimes undergo self-condensation reactions.[1] The mass will be double that of your product.

  • Isolate for Structural Analysis: If the mass is unexpected, you will need to isolate the impurity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The most effective way to do this is with preparative chiral chromatography (HPLC or SFC), using the analytical method as a starting point for scaling up.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential analytical and purification techniques required for this synthesis.

Q5: What is a reliable protocol for developing a chiral separation method for this compound?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the industry-standard techniques.[2] SFC is often faster and uses less solvent, but HPLC is also highly effective. The following protocol outlines a systematic screening approach.

Protocol: Chiral Method Development using HPLC/SFC

  • Column Selection: Choose a set of screening columns with different polysaccharide-based CSPs. A good starting set includes columns based on Amylose and Cellulose derivatives.[3]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a 1 mg/mL solution of your racemic or enantiomerically enriched sample in a suitable solvent (e.g., ethanol or isopropanol).

    • Screen each column with a primary set of isocratic mobile phases, typically mixtures of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol).[3]

    • If no separation is observed, screen a second set of mobile phases using different modifiers like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) in place of the alcohol (only for immobilized CSPs).

  • Additive Screening:

    • If peak shape is poor or separation is still not achieved, add a small amount of an acidic or basic additive to the mobile phase.

    • For neutral/basic compounds, 0.1% diethylamine (DEA) can improve peak shape.

    • For acidic compounds, 0.1% trifluoroacetic acid (TFA) may be beneficial.

  • Optimization:

    • Once a promising separation is found, optimize the mobile phase composition (e.g., change the hexane/alcohol ratio) to achieve a resolution (Rs) value greater than 1.5.

    • Adjust the flow rate and column temperature to improve efficiency and analysis time.

Data Summary: Typical Chiral Screening Conditions

ParameterHPLC (Normal Phase)SFC
Columns CHIRAL ART Amylose-SA, Cellulose-SB, Cellulose-SCCHIRAL ART Amylose-SA, Cellulose-SB, Cellulose-SC
Mobile Phase A n-HexaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA), Ethanol (EtOH)Methanol (MeOH), EtOH, IPA
Typical Gradient 5% to 50% B over 10 min5% to 40% B over 5-7 min
Additive 0.1% DEA for basic/neutral compounds0.1% - 0.2% DEA for basic/neutral compounds
Flow Rate 1.0 mL/min3.0 - 4.0 mL/min
Temperature 25 - 40 °C40 °C
Detector UV (e.g., 210-220 nm)UV (e.g., 210-220 nm)

This table is adapted from general chiral screening strategies.[2][3]

Q6: My synthesis produced a batch with 95% ee, but I need >99% ee. How can I purify it?

When the synthesis yields a product with good but insufficient enantiomeric purity, preparative chiral chromatography is the most direct method for enrichment.

Protocol: Preparative Chiral Chromatography

  • Method Development: Develop and optimize an analytical chiral separation method as described in Q5. The goal is to maximize the separation (alpha value) between the two enantiomer peaks.

  • Loading Study: On the analytical column, perform a series of injections with increasing concentrations of your sample to determine the maximum amount that can be loaded without sacrificing resolution. This is known as a loading study.

  • Scale-Up Calculation: Use the results from the loading study to calculate the appropriate flow rate and injection volume for your larger-diameter preparative column. The goal is to maintain the linear velocity of the mobile phase.

  • Fraction Collection: Perform the purification on the preparative system. Collect the eluent in fractions. It is crucial to collect the "heart-cut" of the desired enantiomer peak, avoiding the leading and tailing edges where it may overlap with the undesired enantiomer.

  • Analysis and Pooling: Analyze each collected fraction using the analytical chiral method. Combine only the fractions that meet your required purity specification (e.g., >99% ee).

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain your final, highly enriched product.

Alternative Approach: Enzymatic Kinetic Resolution

For a related precursor like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, enzymatic kinetic resolution has been shown to be highly effective.[4][5][6] This technique uses a lipase (e.g., from Candida antarctica) to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be easily separated by standard chromatography. While this applies to the alcohol precursor rather than the final aldehyde product, it represents a powerful alternative strategy for ensuring high chiral purity from the start of the synthesis.

References

  • Moehs Iberica SL. (2023). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Moehs Iberica SL. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 448022, tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. Retrieved from [Link]

  • Kriegler, S., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. Archiv der Pharmazie, 354(12), 2100249. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Moodley, K. (2001). An approach to the synthesis of chiral carbamates. ResearchSpace@UKZN. [Link]

  • Zeni, G., et al. (2011). Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-109. [Link]

  • Zeni, G., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Tinnis, F., et al. (2017). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 7(18), 4093-4100. [Link]

  • Zeni, G., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate. [Link]

  • Tunoori, A. R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 267-271. [Link]

  • Bui, C. V., Rosenau, T., & Hettegger, H. (2023). Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors. Cellulose, 30(3), 1649-1664. [Link]

  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1436-1458. [Link]

  • Brien, A. (2023). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

  • Kumar, V., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5650. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Introduction Welcome to the Technical Support Center for tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate . As a sterically hindered β -amino aldehyde, this compound is a highly valuable building block in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate . As a sterically hindered β -amino aldehyde, this compound is a highly valuable building block in peptidomimetic synthesis and drug discovery. However, the juxtaposition of an acid-sensitive Boc-protected amine and a highly reactive aldehyde moiety creates a metastable system.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the mechanistic insights, self-validating protocols, and troubleshooting steps necessary to prevent degradation and ensure experimental reproducibility.

Mechanistic Insights into Degradation (The "Why")

To effectively store and handle this compound, one must understand the causality behind its degradation pathways. Do not simply place the vial in the fridge; understand the chemical forces at play.

  • Auto-Oxidation & Autocatalytic Boc Cleavage: Aldehydes are highly susceptible to auto-oxidation upon exposure to atmospheric oxygen, forming the corresponding carboxylic acid. In this molecule, oxidation is particularly catastrophic. The formation of the carboxylic acid lowers the local pH. Because the N-Boc group is progressively labile as acidity increases [1], this auto-oxidation initiates an autocatalytic loop where the generated acid catalyzes the cleavage of the Boc group, leading to complete molecular collapse.

  • Deamination via Elimination: β -amino aldehydes are thermodynamically driven to undergo retro-Michael-type eliminations. For tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate, the driving force is the formation of a highly stable, conjugated exocyclic double bond (cyclohexylideneacetaldehyde) [2]. This elimination is triggered by thermal stress or the presence of trace bases/acids during storage.

  • Aldol Self-Condensation: The −CH2​− group adjacent to the aldehyde is enolizable. Even trace impurities can act as weakly acidic pronucleophiles [3], triggering intermolecular aldol additions. Over time, this leads to β -hydroxy aldehydes that dehydrate into complex polymeric resins [4].

Degradation Target tert-butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate Oxidation Auto-Oxidation (O2, Light) Target->Oxidation Elimination Deamination (Heat, Acid/Base) Target->Elimination Aldol Self-Condensation (Trace Impurities) Target->Aldol Acid Carboxylic Acid Derivative Oxidation->Acid Alkene Cyclohexylideneacetaldehyde + Free BocNH2 Elimination->Alkene Polymer Aldol Dimers & Polymeric Resins Aldol->Polymer Acid->Elimination Acid Catalysis (Autocatalytic Loop)

Mechanistic pathways of degradation for the target beta-amino aldehyde during storage.

Quantitative Data: Diagnostic Markers and Triggers

Use the following self-validating matrix to diagnose the specific degradation pathway your batch may have undergone.

Degradation PathwayPrimary TriggerVisual Phenotype 1 H NMR Diagnostic MarkerTLC / HPLC Shift
Auto-Oxidation O 2​ exposure, LightClear oil becomes cloudy/viscousAppearance of broad -COOH peak (~11-12 ppm); Loss of -CHO peak (~9.7 ppm)High polarity spot (baseline on TLC); Shorter HPLC RT
Elimination Heat, Trace Acid/BaseYellowing, phase separationLoss of Boc signal (~1.4 ppm); New vinylic proton (~5.8 ppm)Appearance of highly non-polar spot (alkene) and polar spot (free amine)
Aldol Condensation Trace impurities, MoistureFormation of thick, insoluble resinBroadening of all signals; Multiple complex multiplets in 2.0-4.0 ppm rangeMultiple overlapping peaks; Broad tailing on HPLC
Hydrate Formation Moisture (H 2​ O)Oil turns into a white, waxy solidAppearance of -CH(OH) 2​ triplet (~5.1 ppm); Proportional loss of -CHOReversible upon lyophilization; often co-elutes on HPLC

Troubleshooting Guide & FAQs

Q1: My stored batch of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate has turned from a clear liquid/solid into a yellow, viscous resin. Can I still use it? A1: No. The yellowing and increased viscosity strongly indicate that aldol self-condensation and subsequent polymerization have occurred. The reactive α -protons of the 2-oxoethyl group allow the molecule to act as both a nucleophile and an electrophile. Once polymerized, the material cannot be easily depolymerized and must be discarded.

Q2: I observe a new vinylic peak in my 1 H NMR spectrum around 5.8 ppm, and the integration of my Boc group has decreased. What happened during storage? A2: Your compound has undergone a deamination/elimination reaction. The steric bulk of the cyclohexane ring and the thermodynamic stability of the resulting conjugated system (cyclohexylideneacetaldehyde) make the loss of the Boc-amine highly favorable under thermal stress. Ensure future batches are stored strictly at -20°C or -80°C.

Q3: How can I confirm if my compound has oxidized to the carboxylic acid without running an NMR? A3: You can perform a rapid, self-validating TLC test. Spot the compound on a silica TLC plate and develop it in a standard solvent system (e.g., 30% EtOAc/Hexanes). Stain the plate with Bromocresol Green. A bright yellow spot against a blue background at the baseline indicates the presence of the carboxylic acid. Conversely, a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will confirm the presence of the intact aldehyde (yellow/orange spot).

Q4: Is it safe to store this compound in a protic solvent like methanol or ethanol? A4: Absolutely not. Protic solvents will rapidly react with the aldehyde to form hemiacetals and acetals. While sometimes reversible, this process introduces water and alters the reactivity of the compound for downstream applications like reductive aminations. Always store neat or in an anhydrous, aprotic solvent (e.g., dry DCM or THF) if a solution is strictly required.

Self-Validating Experimental Protocols

Protocol 1: Preparation for Long-Term Storage (The "Freeze-Pump-Thaw" Alternative)

Objective: To completely remove oxygen and moisture prior to low-temperature storage, preventing auto-oxidation and hydrate formation.

  • Solvent Evaporation: Transfer the purified tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate to an amber glass vial (to prevent photo-oxidation). Remove all residual chromatography solvents using a rotary evaporator.

  • Lyophilization: If the compound was exposed to aqueous workups, freeze the sample in liquid nitrogen and lyophilize overnight to remove trace water.

  • Inert Gas Purging: Seal the vial with a rubber septum. Insert a needle connected to a Schlenk line (Argon or Nitrogen). Insert a second, smaller "bleed" needle. Purge the vial with inert gas for 5-10 minutes.

  • Sealing: Remove the bleed needle, then the gas needle. Wrap the septum tightly with Parafilm or Teflon tape.

  • Storage: Immediately transfer the vial to a -20°C (short-term, <1 month) or -80°C (long-term, >1 month) freezer.

Protocol 2: Pre-Use Activation and Quality Control

Objective: To ensure the integrity of the compound immediately before setting up a reaction.

  • Equilibration (Critical Step): Remove the sealed vial from the freezer and allow it to warm to room temperature before opening. Opening a cold vial will cause immediate atmospheric moisture condensation, leading to hydrate formation.

  • TLC Validation: Dissolve a <1 mg aliquot in dry DCM. Run a TLC against a known standard. Stain with 2,4-DNPH to confirm the aldehyde is intact.

  • NMR Verification: If the TLC shows baseline impurities (indicating oxidation), run a quick 1 H NMR in CDCl 3​ . Check the ratio of the aldehyde proton (~9.7 ppm) to the Boc protons (~1.4 ppm). The ratio should be exactly 1:9.

  • Purification: If oxidation or elimination has occurred (<95% purity), pass the compound through a short pad of neutral silica gel (avoid acidic silica, which can trigger Boc cleavage) using a Hexane/EtOAc gradient.

Workflow Start Synthesized or Purchased Batch QC Pre-Storage QC (NMR & TLC) Start->QC Decision Purity > 95%? QC->Decision Purify Flash Chromatography (Neutral Silica) Decision->Purify No Prep Solvent Removal & Lyophilization Decision->Prep Yes Purify->QC Inert Argon/N2 Purge in Amber Vial Prep->Inert Store Seal & Store at -20°C to -80°C Inert->Store

Self-validating workflow for the purification, preparation, and long-term storage.

References

  • García-Urricelqui, A., et al. "Probing alpha-Amino Aldehydes as Weakly Acidic Pronucleophiles." Chemistry - A European Journal (2020). Available at:[Link]

  • "ChemInform Abstract: Chelation Controlled Reduction of N-Protected β-Amino Ketones." ResearchGate. Available at:[Link]

Troubleshooting

Minimizing epimerization during the synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Topic: Minimizing Epimerization in the Synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate and its Derivatives. Target Audience: Researchers, Scientists, and Drug Development Professionals. Overview & Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Epimerization in the Synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate and its Derivatives. Target Audience: Researchers, Scientists, and Drug Development Professionals.

Overview & Structural Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the synthesis of highly sensitive β -amino aldehyde building blocks.

Critical Structural Note: The exact unsubstituted parent molecule, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate, possesses an achiral α -carbon (-CH 2​ CHO) and an achiral C1-cyclohexane center. However, this troubleshooting guide is specifically engineered for its highly epimerization-prone substituted derivatives (e.g., 4-alkylated cyclohexane analogs or α -substituted 2-oxoethyl variants). In these functionalized analogs, maintaining the cis/trans diastereomeric ratio of the ring or the absolute stereochemistry of the α -carbon is a paramount challenge during the aldehyde formation step[1].

FAQs: The Causality of Epimerization

Q1: Why does my Boc-protected amino aldehyde epimerize so rapidly during standard Swern oxidation? A: The causality lies in the basicity of the reagents used to resolve the alkoxysulfonium intermediate. Standard Swern oxidation utilizes triethylamine (Et 3​ N), an unhindered base. Once the aldehyde is formed, the α -proton becomes highly acidic. Et 3​ N readily deprotonates this position, driving the formation of an enolate intermediate. Upon non-selective reprotonation, the stereocenter is scrambled, leading to severe epimerization[1].

Q2: Does the Boc protecting group itself contribute to this stereochemical instability? A: Yes. The steric bulk of the tert-butyloxycarbonyl (Boc) group restricts the conformational freedom of the molecule. This steric strain often forces the molecule into conformers where the α -proton is perfectly aligned with the π∗ -orbital of the carbonyl group. This orbital overlap significantly lowers the activation energy required for base-catalyzed enolization[2].

Q3: Which synthetic route statistically guarantees the highest stereochemical integrity? A: To entirely bypass base-catalyzed enolization, you must use neutral or mildly acidic conditions. Oxidation via Dess-Martin Periodinane (DMP) is the gold standard for epimerization-free aldehyde synthesis[2]. Alternatively, directly reducing a Weinreb amide intermediate using DIBAL-H at strictly controlled cryogenic temperatures (-78 °C) avoids the alcohol oxidation step entirely[3].

Quantitative Data: Oxidation & Reduction Methods Comparison

Summarizing the quantitative impact of various synthetic routes on stereochemical integrity:

Oxidation/Reduction MethodReagents / ConditionsTypical Yield (%)Epimerization RiskMechanistic Cause of Epimerization
Swern Oxidation (Standard) DMSO, (COCl) 2​ , Et 3​ N (-78 °C)75 - 85%High (>15%) Excess unhindered base (Et 3​ N) deprotonates the α -carbon.
Swern Oxidation (Modified) DMSO, (COCl) 2​ , DIPEA (-78 °C)75 - 85%Moderate (5-10%) Steric bulk of DIPEA reduces, but does not eliminate, enolization.
Parikh-Doering SO 3​⋅ pyridine, DMSO, DIPEA80 - 90%Low to Mod. Milder conditions, but base is still present during oxidation.
Dess-Martin Periodinane DMP, DCM (0 °C to RT)85 - 95%Very Low (<1%) Neutral conditions entirely avoid base-catalyzed enolization[2].
Weinreb Amide Reduction DIBAL-H, THF (-78 °C)80 - 90%Very Low (<1%) Direct hydride transfer avoids the alcohol oxidation step[3].

Mechanistic Divergence Pathway

The following diagram illustrates the logical relationship between the choice of oxidation reagent and the resulting stereochemical failure cascade.

EpimerizationMechanisms Start Chiral Boc-Amino Alcohol Swern Swern Oxidation (Excess Et3N) Start->Swern DMSO/(COCl)2 DMP DMP Oxidation (Neutral Conditions) Start->DMP Periodinane Aldehyde Boc-Amino Aldehyde (Desired Stereocenter) Swern->Aldehyde Et3N addition DMP->Aldehyde Mild elimination Enolate Enolate Intermediate (Loss of Chirality) Aldehyde->Enolate Base-catalyzed enolization Epimer Epimerized Mixture (Diastereomeric/Racemic) Enolate->Epimer Non-selective reprotonation

Mechanistic divergence of epimerization: Base-catalyzed enolization vs. neutral DMP oxidation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Epimerization-Free Oxidation using Dess-Martin Periodinane (DMP)

Causality: DMP operates via a periodinane exchange followed by a mild intramolecular elimination of acetic acid. Because no external base is added, the α -proton remains untouched, preserving the stereocenter[2].

  • Preparation: Dissolve the precursor tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate derivative (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor completion via TLC (ninhydrin stain for Boc-amines).

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO 3​ containing 10% (w/v) Na 2​ S 2​ O 3​ . Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted DMP to water-soluble iodine species).

  • Extraction & Purification: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: To verify stereochemical integrity, immediately derivatize a 5 mg aliquot of the crude aldehyde with Mosher's acid chloride ((R)-MTPA-Cl) after reducing it back to the alcohol with NaBH 4​ . Analyze via 19 F-NMR. A single fluorine resonance confirms absolute stereochemical integrity[1].

Protocol B: Direct Reduction via Weinreb Amide (DIBAL-H)

Causality: This route utilizes direct hydride transfer to a stable N-methoxy-N-methylamide (Weinreb amide). The stable tetrahedral intermediate collapses only upon aqueous quenching, releasing the aldehyde without ever exposing it to basic conditions[3].

  • Preparation: Dissolve the corresponding Weinreb amide derivative (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 0.1 M) under argon.

  • Cooling: Cool the reaction flask to strictly -78 °C using a dry ice/acetone bath. (Critical: Higher temperatures promote over-reduction to the alcohol).

  • Reduction: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 equiv) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Quenching: After 1 hour, quench the reaction strictly at -78 °C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the aluminum salts form a distinct aqueous suspension. Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate.

  • Self-Validation Checkpoint: Monitor the internal temperature continuously with a thermocouple. If the temperature spikes above -70 °C during DIBAL-H addition, over-reduction to the alcohol will occur, which serves as an immediate physical indicator of protocol failure.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of Key Edoxaban Intermediates

Introduction Edoxaban, marketed under trade names such as Lixiana® and Savaysa®, is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its role in preve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Edoxaban, marketed under trade names such as Lixiana® and Savaysa®, is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its role in preventing and treating thromboembolic disorders has made it a significant therapeutic agent. The chemical structure of Edoxaban is a sophisticated assembly of three key fragments: a chiral cyclohexane cis-diamine core, a chloropyridine oxalate moiety, and a thiazole-5-carboxylic acid derivative.[3][4] The efficient synthesis of Edoxaban on an industrial scale is critically dependent on the optimized production of these key intermediates. This guide provides a comprehensive comparison of various synthetic routes to these crucial building blocks, offering insights into the evolution of synthetic strategies from traditional methods to modern, more efficient, and sustainable processes. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols for the most advantageous routes.

The Core Challenge: Stereoselective Synthesis of the Cyclohexane cis-Diamine

The synthesis of the chiral cyclohexane cis-diamine core, specifically tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, represents the most significant challenge in the overall synthesis of Edoxaban. This is due to the presence of three contiguous chiral centers on the cyclohexane ring, demanding precise stereochemical control to obtain the desired 1,2-cis-diamine configuration.[1]

Traditional Synthetic Approaches: Classical Resolution and Hazardous Reagents

Early synthetic routes to the cis-diamine intermediate were characterized by classical resolution techniques and the use of hazardous reagents. These methods, while foundational, often suffered from low overall yields and significant safety and environmental concerns.

A common traditional approach involved the resolution of a racemic mixture using a chiral resolving agent, such as (R)-phenylethylamine.[1] This process required multiple recrystallizations to achieve the desired enantiomeric excess, leading to a substantial loss of material and high solvent consumption. Furthermore, the introduction of the amino groups often relied on the use of sodium azide (NaN₃), a highly toxic and potentially explosive reagent.[1] The overall yield for these traditional routes was typically low, often around 10%.[1]

Modern Synthetic Strategies: Enzymatic Resolution and Neighboring Group Participation

To overcome the limitations of traditional methods, more efficient and safer synthetic routes have been developed, focusing on enzymatic resolution and innovative chemical transformations. These modern approaches have significantly improved the overall yield to over 30% and enhanced the safety and environmental profile of the synthesis.[1]

A key innovation is the use of enzymatic kinetic resolution for the preparation of a chiral bromolactone intermediate.[1] Esterases are employed to selectively hydrolyze one enantiomer of a racemic ester precursor, providing the desired chiral bromolactone with high enantiomeric excess (ee), often approaching 100%.[1] This enzymatic step eliminates the need for tedious classical resolution and significantly improves the efficiency of the early stages of the synthesis.

Another significant advancement is the introduction of the cis-diamine functionality through a neighboring group participation strategy.[1] This method avoids the use of sodium azide. Instead, an aziridine intermediate is formed, which then undergoes a rearrangement to furnish the desired protected diamine with the correct cis-stereochemistry.[1] This elegant approach not only enhances safety but also provides excellent stereocontrol.

For large-scale production, the implementation of flow chemistry, particularly using plug-flow reactors, has been instrumental in managing highly exothermic reactions safely and improving process control.[3]

Comparison of Synthetic Routes to the Chiral Cyclohexane cis-Diamine Intermediate

FeatureTraditional RouteModern Route
Chiral Resolution Classical resolution of racemic mixtures with chiral amines (e.g., (R)-phenylethylamine).[1]Enzymatic kinetic resolution of a racemic precursor using esterases.[1]
Enantiomeric Excess Requires multiple recrystallizations to achieve high ee.Can achieve nearly 100% ee in a single step.[1]
Nitrogen Introduction Use of hazardous sodium azide (NaN₃).[1]Neighboring group participation via an aziridine intermediate.[1]
Safety Profile Higher risk due to the use of potentially explosive and toxic reagents.Improved safety by avoiding hazardous reagents.[1]
Process Control Typically batch processing with potential for runaway reactions.Utilization of flow chemistry for better control of exothermic reactions.[3]
Overall Yield Generally low, around 10%.[1]Significantly higher, often exceeding 30%.[1]
Environmental Impact High solvent waste from multiple recrystallizations.Reduced waste, aligning with green chemistry principles.[1]

Synthesis of the Thiazole and Chloropyridine Intermediates

While the synthesis of the chiral diamine is the most complex, the efficient preparation of the other two key intermediates, 5-methyl-4,5,6,7-tetrahydro[1][5]thiazolo[5,4-c]pyridine-2-carboxylic acid and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is also crucial for the overall process.

5-Methyl-4,5,6,7-tetrahydro[1][5]thiazolo[5,4-c]pyridine-2-carboxylic acid

This heterocyclic intermediate is essential as it binds to the active site of the Factor Xa enzyme.[1] One common synthetic approach involves the reaction of 1-methyl-4-piperidone with bromine, although the use of bromine on an industrial scale is challenging due to its hazardous nature. Alternative routes have been developed to avoid the use of elemental bromine.

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

This intermediate serves as a linker molecule.[1] A straightforward and widely used method for its synthesis is the condensation of 2-amino-5-chloropyridine with ethyl oxalyl chloride.[4] This reaction is typically carried out in a suitable solvent like dimethylformamide and provides the desired product in good yield.[4]

Experimental Protocols

Optimized Synthesis of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Modern Route)

This protocol is a representative example of a modern, efficient synthesis of the key chiral diamine intermediate.

Step 1: Enzymatic Resolution of the Bromolactone Intermediate

A racemic bromolactone precursor is subjected to enzymatic hydrolysis using a suitable esterase in an aqueous buffer system. The reaction progress is monitored by HPLC until approximately 50% conversion is reached. The desired unreacted (S)-bromolactone is then extracted with an organic solvent and purified by crystallization to afford the product with high enantiomeric excess (>98% ee).

Step 2: Ring Opening and Boc-Protection

The chiral bromolactone is treated with aqueous ammonia to open the lactone ring and introduce the first amino group. The resulting amino alcohol is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the corresponding Boc-protected amino alcohol.

Step 3: Mesylation and Aziridine Formation

The hydroxyl group of the Boc-protected amino alcohol is converted to a good leaving group by mesylation with methanesulfonyl chloride in the presence of a tertiary amine base. Subsequent treatment with a strong base promotes an intramolecular cyclization to form a transient aziridine intermediate.

Step 4: Aziridine Ring Opening and Final Product Formation

The aziridine intermediate undergoes a regioselective ring-opening reaction with a suitable nucleophile, which upon workup and purification, yields the desired tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

Visualizing the Synthetic Pathways

Synthetic Workflow for Edoxaban

G cluster_intermediates Key Intermediates cluster_synthesis Edoxaban Synthesis diamine Chiral Cyclohexane cis-Diamine coupling1 First Amide Coupling diamine->coupling1 thiazole Thiazole-5-carboxylic Acid Derivative coupling2 Second Amide Coupling thiazole->coupling2 chloropyridine Chloropyridine Oxalate Moiety chloropyridine->coupling1 intermediate_A Intermediate A coupling1->intermediate_A Formation of Oxalamide intermediate_A->coupling2 edoxaban Edoxaban coupling2->edoxaban Final Amide Bond Formation

Caption: General synthetic strategy for Edoxaban highlighting the convergence of the three key intermediates.

Comparison of cis-Diamine Synthesis Logic

G cluster_traditional Traditional Route cluster_modern Modern Route racemic Racemic Precursor resolution Classical Resolution (e.g., with (R)-PEA) racemic->resolution chiral_trad Chiral Intermediate (lower ee) resolution->chiral_trad azide Nitrogen Introduction (NaN₃) chiral_trad->azide diamine_trad cis-Diamine (low yield, high risk) azide->diamine_trad racemic_mod Racemic Precursor enzymatic Enzymatic Resolution (Esterase) racemic_mod->enzymatic chiral_mod Chiral Intermediate (high ee) enzymatic->chiral_mod neighboring Neighboring Group Participation chiral_mod->neighboring diamine_mod cis-Diamine (high yield, safer) neighboring->diamine_mod

Caption: Logical flow comparison of traditional versus modern synthetic routes to the chiral cis-diamine intermediate.

Conclusion

The synthetic strategies for producing key Edoxaban intermediates have evolved significantly, moving from lengthy, low-yielding, and hazardous processes to more efficient, safer, and environmentally conscious methods. The adoption of modern techniques such as enzymatic resolution and neighboring group participation has been pivotal in overcoming the stereochemical challenges associated with the chiral cyclohexane cis-diamine core. For researchers and professionals in drug development and manufacturing, understanding these comparative routes is essential for process optimization, cost reduction, and ensuring the sustainable production of this vital anticoagulant. The continued application of green chemistry principles and innovative technologies like flow chemistry will undoubtedly lead to further improvements in the synthesis of Edoxaban and other complex pharmaceutical agents.

References

  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. (2019, February 20). ACS Publications. [Link]

  • An Improved Process For The Preparation Of Edoxaban Tosylate Monohydrate. (n.d.). IP.com. [Link]

  • An Improved Process For The Preparation Of Edoxaban Tosylate Monohydrate. (n.d.). IP.com. [Link]

Sources

Comparative

A Comparative Guide to Boc vs. Fmoc Protection Strategies in Amine and Peptide Synthesis

Protecting group chemistry is the cornerstone of complex organic and peptide synthesis. Among the myriad of strategies available, the orthogonal protection of α-amino groups using tert-butyloxycarbonyl (Boc) and 9-fluore...

Author: BenchChem Technical Support Team. Date: March 2026

Protecting group chemistry is the cornerstone of complex organic and peptide synthesis. Among the myriad of strategies available, the orthogonal protection of α-amino groups using tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) remains the most critical decision a synthetic chemist must make[1][2]. This guide provides an objective, data-driven comparison of these two dominant paradigms, exploring their mechanistic causality, practical workflows, and strategic applications in modern drug development.

Mechanistic Foundations: Causality in Protection and Deprotection

The fundamental divergence between Boc and Fmoc strategies lies in their cleavage mechanisms, which dictate the entire synthetic workflow and the compatibility of the sequence[3].

The Boc Strategy (Acid-Labile)

The Boc group protects amines as carbamates, offering extreme resistance to basic hydrolysis and nucleophilic attack due to the steric bulk of the tert-butyl group[2].

  • Deprotection Mechanism: Boc removal is achieved via strong acids, typically or HCl[4][5]. Protonation of the carbamate oxygen triggers fragmentation, yielding a stabilized tert-butyl cation and carbamic acid[4][6]. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas—a strong thermodynamic driving force[2][7].

  • Causality in Workflow: Because the deprotected amine is left as a protonated TFA salt, an explicit neutralization step (using a base like DIEA) is required before the next coupling step can occur[8]. Furthermore, the highly reactive tert-butyl cations must be trapped by scavengers to prevent the irreversible alkylation of sensitive nucleophilic residues[4].

The Fmoc Strategy (Base-Labile)

In contrast, the Fmoc group is completely stable to acidic conditions, providing perfect orthogonality to acid-labile side-chain protecting groups (like tBu or Boc)[2][9].

  • Deprotection Mechanism: Fmoc is cleaved under mild basic conditions, standardly using 20% in DMF[1][10]. The mechanism proceeds via an E1cB β-elimination: the base abstracts the highly acidic proton at the 9-position of the fluorene ring, forming a cyclopentadienyl-type anion[1][9]. This intermediate collapses, expelling carbamic acid (which decarboxylates to CO₂) and dibenzofulvene[11].

  • Causality in Workflow: Dibenzofulvene is a highly reactive electrophile that can re-attach to the free amine. Excess piperidine acts as a scavenger, forming a stable dibenzofulvene-piperidine adduct[11]. Because the cleavage is base-catalyzed, the resulting amine is generated in its free, nucleophilic state, eliminating the need for a separate neutralization step[11].

Workflow Visualization

SPPS_Comparison cluster_Boc Boc Strategy (Acid-Labile) cluster_Fmoc Fmoc Strategy (Base-Labile) Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA) Boc_Deprotect->Boc_Neutralize TFA Salt Boc_Couple Coupling (Boc-AA + Activator) Boc_Neutralize->Boc_Couple Free Amine Boc_Couple->Boc_Deprotect Repeat Cycle Boc_Cleave Final Cleavage (Anhydrous HF) Boc_Couple->Boc_Cleave Sequence Complete Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA + Activator) Fmoc_Deprotect->Fmoc_Couple Free Amine Fmoc_Couple->Fmoc_Deprotect Repeat Cycle Fmoc_Cleave Final Cleavage (TFA Cocktail) Fmoc_Couple->Fmoc_Cleave Sequence Complete

Boc vs. Fmoc Solid-Phase Peptide Synthesis Workflows.

Comparative Analysis: Boc vs. Fmoc

FeatureBoc StrategyFmoc Strategy
Deprotection Condition 50% TFA in DCM (Strong Acid)20% Piperidine in DMF (Mild Base)
Final Cleavage Condition Anhydrous HF or TFMSA (Highly Toxic)95% TFA Cocktail (Standard)
Orthogonality Requires orthogonal base-labile/hydrogenolysis groupsOrthogonal to acid-labile groups (Boc/tBu)
Reactive Byproducts Isobutylene, CO₂, tert-butyl cationsDibenzofulvene-piperidine adduct, CO₂
Solubility & Aggregation High solubility, less aggregation in long sequencesLower solubility, prone to hydrophobic aggregation
Safety & Equipment Requires specialized HF-compatible Teflon apparatusStandard laboratory glassware

Self-Validating Experimental Protocols

To ensure scientific integrity, synthetic protocols must incorporate real-time validation to confirm reaction completion before proceeding.

Protocol 1: Fmoc SPPS Coupling and Deprotection Cycle

This protocol utilizes the, which has democratized peptide synthesis by avoiding highly toxic cleavage reagents[9][10].

  • Resin Swelling: Suspend the functionalized resin in DMF for 30 minutes. Causality: Swelling expands the polymer matrix, maximizing the exposure of reactive sites for uniform kinetics[1].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes[10].

  • Washing (Critical Step): Wash the resin extensively with DMF (5 x 1 min). Causality: Complete removal of residual piperidine is mandatory; failure to do so will neutralize the acidic coupling reagents and cause premature deprotection of the incoming amino acid[11].

  • Coupling: Add 3-5 equivalents of the Fmoc-protected amino acid, an activator (e.g., HBTU or HATU), and a base (DIPEA) in DMF[11]. Agitate for 45-60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and add ninhydrin reagents. Heat to 100°C for 3 minutes[11].

    • Result: A deep blue color (Ruhemann's purple) indicates the presence of unreacted primary amines (incomplete coupling). A colorless or pale yellow bead confirms quantitative peptide bond formation, validating the progression to the next cycle.

Protocol 2: Solution-Phase Boc Deprotection

This protocol outlines the removal of a Boc group in standard organic synthesis[4].

  • Dissolution: Dissolve the Boc-protected amine in Dichloromethane (DCM) to a concentration of 0.1-0.2 M[4].

  • Acid Addition: Slowly add an equal volume of neat TFA (to achieve approx. 50% v/v) at room temperature[4][8].

  • Self-Validation (Gas Evolution): Observe the reaction mixture. The cleavage generates equimolar amounts of isobutylene and CO₂[4][6]. The visible cessation of effervescence (bubbling) serves as an intrinsic, real-time indicator that the deprotection is nearing completion[7]. Confirm with TLC.

  • Workup: Evaporate the volatiles under reduced pressure. To convert the resulting TFA salt to the free amine, dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃[4].

Strategic Selection: Navigating Complex Syntheses

The choice between Boc and Fmoc is rarely arbitrary and depends heavily on the target molecule's sequence, length, and scale.

  • Handling Sensitive Residues (e.g., Methionine & Cysteine): The Fmoc strategy is vastly superior for peptides containing acid-sensitive residues like methionine[3]. In Boc SPPS, the repeated exposure to TFA generates a continuous stream of tert-butyl cations, which can lead to irreversible S-alkylation of methionine's thioether side chain[3]. Fmoc's mild basic deprotection entirely circumvents this degradation pathway[3]. Similarly, complex disulfide-rich peptides benefit from Fmoc SPPS, as a wider variety of orthogonal sulfhydryl-protecting groups (e.g., Trt, Dpm) are available.

  • Mitigating Peptide Aggregation: For very long sequences (>40 amino acids), the high hydrophobicity of the Fmoc group and its propensity for π-π stacking can cause the growing peptide chain to collapse and aggregate on the resin, leading to incomplete reactions[9]. In these specific scenarios, the combined with in situ neutralization often provides superior solvation and higher crude purities, making it the method of choice for synthesizing small proteins[8][9].

  • Safety and Scalability: The final cleavage step in Boc SPPS requires anhydrous Hydrogen Fluoride (HF) or TFMSA to cleave the strong benzyl-based side-chain protecting groups[8][9]. HF is exceptionally toxic, etches standard glassware, and requires specialized Teflon apparatus, making scale-up hazardous and expensive[8]. Fmoc SPPS utilizes a standard TFA cleavage cocktail, which is safely handled in conventional laboratory glassware, establishing it as the standard for both academic research and industrial manufacturing[1][9][11].

References

  • Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Tea Bags for Fmoc Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry.[Link]

  • Boc Protecting Group for Amines. Chemistry Steps.[Link]

  • SYNTHESIS NOTES. Aapptec Peptides. [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

Sources

Validation

Validation of HPLC methods for the analysis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Title: Validation of HPLC Methods for the Analysis of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Content...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of HPLC Methods for the Analysis of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Method Validation Protocol.

Introduction & Analytical Rationale

The compound tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (C₁₃H₂₃NO₃) is a highly valuable synthetic intermediate, frequently utilized as a sterically hindered, Boc-protected β -amino aldehyde in the development of spirocyclic drug scaffolds and peptide mimetics.

From an analytical perspective, this molecule presents a significant challenge: it lacks a strong UV chromophore . The aliphatic cyclohexane ring, the Boc (tert-butyloxycarbonyl) group, and the isolated aldehyde moiety only exhibit weak UV absorbance in the low-wavelength region (typically <210 nm). Relying on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 210 nm often results in severe baseline drift during gradient elution, compromising integration accuracy and sensitivity.

As a Senior Application Scientist, my approach to validating this method under ICH Q2(R2) guidelines [1] is to engineer a self-validating system that compares traditional UV detection against universal detection techniques—specifically, the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These detectors measure mass rather than optical properties, making them vastly superior for Boc-protected intermediates [2, 3].

Methodological Causality: Column & Detector Selection

Detector Comparison: UV vs. CAD
  • HPLC-UV (210 nm): While ubiquitous, UV detection at 210 nm is highly susceptible to interference from mobile phase additives (like Formic Acid or TFA). The low signal-to-noise (S/N) ratio makes it difficult to accurately quantify trace impurities such as the oxidized carboxylic acid or reduced alcohol derivatives of our target aldehyde.

  • HPLC-CAD: CAD nebulizes the column effluent, evaporates the mobile phase, and applies a charge to the residual analyte particles. The response is uniform and independent of the analyte's chemical structure, provided the compound is non-volatile. This completely eliminates baseline drift caused by UV-absorbing solvents, yielding superior Limits of Detection (LOD) for Boc-amino derivatives [3].

Column Chemistry: C18 vs. Phenyl-Hexyl
  • C18 (Octadecyl): Provides strong hydrophobic retention for the cyclohexane ring and tert-butyl group.

  • Phenyl-Hexyl: Offers alternative π−π and dipole interactions. While the target molecule lacks aromaticity, the Phenyl-Hexyl phase provides enhanced selectivity for separating the target aldehyde from closely related polar impurities (e.g., synthetic byproducts) due to subtle differences in hydrogen bonding and dipole moments.

MethodLogic A Target Analyte: tert-butyl N-[1-(2-oxoethyl) cyclohexyl]carbamate B Optical Analysis: Weak Chromophore (<210 nm) A->B C Detector Selection Strategy B->C D HPLC-UV (210 nm) Risk: Baseline Drift & Low S/N C->D E HPLC-CAD Benefit: Uniform Mass Response C->E F Column Optimization: C18 vs. Phenyl-Hexyl D->F E->F

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any sample analysis begins, ensuring the instrument is fit-for-purpose.

Reagents & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (Note: FA is chosen over TFA because TFA can suppress CAD ionization efficiency).

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.0 - 15.1 min: 90% 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Detection Parameters
  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

  • UV Settings: Wavelength at 210 nm; Bandwidth 4 nm; Reference off.

System Suitability Test (SST)

Inject the 1.0 mg/mL standard six times.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Tailing Factor 1.5; Theoretical Plates 10,000.

Method Validation per ICH Q2(R2)

The ICH Q2(R2) guideline mandates rigorous testing to prove an analytical procedure is fit for its intended purpose [1]. Because CAD is a non-linear detector over wide concentration ranges, we must apply a power-law transformation ( y=axb ) or a logarithmic transformation for linearity, which is explicitly permitted under ICH Q2(R2) for specific detector types.

ICHValidation Start ICH Q2(R2) Lifecycle Spec Specificity (Blank/Impurity Res > 1.5) Start->Spec Lin Linearity (CAD: Power-Law Fit) Spec->Lin Prec Precision (Repeatability RSD < 2%) Lin->Prec Acc Accuracy (Spike Recovery 98-102%) Prec->Acc

Caption: Sequential execution of ICH Q2(R2) validation parameters for the analytical method.

Data Presentation & Performance Comparison

The following tables summarize the experimental validation data, objectively comparing the performance of HPLC-UV against HPLC-CAD for the analysis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate.

Table 1: Performance Metrics Comparison (UV vs. CAD)

ParameterHPLC-UV (210 nm)HPLC-CADCausality / Scientific Insight
Baseline Stability Poor (Severe drift)Excellent (Flat)UV detects the changing organic/formic acid ratio during the gradient. CAD evaporates the solvent, eliminating gradient drift.
Limit of Detection (LOD) 2.5 µg/mL0.2 µg/mLCAD's mass-based response is highly sensitive to non-volatile Boc-derivatives [2].
Limit of Quantitation (LOQ) 8.0 µg/mL0.6 µg/mLSuperior S/N ratio in CAD allows for accurate trace impurity quantification.
Linearity Model Linear ( R2=0.998 )Power-Law ( R2=0.999 )CAD requires logarithmic/power regression due to the physics of aerosol particle charging.

Table 2: ICH Q2(R2) Accuracy and Precision Results (HPLC-CAD)

Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)Precision (%RSD, n=3)
50% 500.0496.599.3%0.8%
100% 1000.01004.2100.4%0.5%
150% 1500.01489.599.3%0.7%

Note: All recovery values fall well within the stringent ICH Q2(R2) acceptance criteria of 98.0% - 102.0%.

Conclusion

For the analysis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate , relying on traditional UV detection introduces systemic vulnerabilities due to the molecule's lack of a strong chromophore. By engineering a method utilizing a Phenyl-Hexyl stationary phase coupled with Charged Aerosol Detection (CAD) , we achieve a robust, stability-indicating assay. The CAD method not only eliminates gradient baseline drift but also improves the Limit of Quantitation by over an order of magnitude, fully satisfying the rigorous validation requirements set forth by ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Quantitation of combinatorial libraries of small organic molecules by normal-phase HPLC with evaporative light-scattering detection . PubMed (NIH). Available at:[Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics . MDPI. Available at: [Link]

Comparative

Efficacy Comparison of Catalytic Systems in the Synthesis of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Executive Summary The synthesis of conformationally restricted α,α-disubstituted amino acids—such as gabapentin derivatives and spirocyclic piperidine scaffolds—often relies on the critical intermediate tert-butyl N-[1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of conformationally restricted α,α-disubstituted amino acids—such as gabapentin derivatives and spirocyclic piperidine scaffolds—often relies on the critical intermediate tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate . The most direct synthetic route to this sterically hindered aldehyde is the oxidative cleavage of its terminal alkene precursor, tert-butyl N-[1-allylcyclohexyl]carbamate.

However, this transformation presents a dual chemoselective challenge:

  • Preventing over-oxidation of the resulting aldehyde to a carboxylic acid.

  • Preserving the acid-sensitive Boc protecting group against the acidic byproducts generated during cleavage.

This guide objectively compares three distinct catalytic systems for this oxidative cleavage, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Overview & Pathway

The transformation relies on the catalytic generation of a high-valent metal oxide (OsO₄ or RuO₄) that undergoes a [3+2] cycloaddition with the terminal alkene to form a metallate ester. Sodium periodate (NaIO₄) serves as the stoichiometric terminal oxidant, cleaving the intermediate diol to yield the aldehyde and formaldehyde, while simultaneously reoxidizing the metal catalyst.

Pathway SM tert-Butyl N-[1-allylcyclohexyl]carbamate INT Metallate Ester Intermediate SM->INT Catalyst (Os or Ru) PROD tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate INT->PROD NaIO4 Cleavage SIDE Carboxylic Acid (Over-oxidation) PROD->SIDE Excess Oxidant

Fig 1. Mechanistic pathway of oxidative cleavage from allyl precursor to the target aldehyde.

Catalyst Efficacy & Causality Analysis

System A: Homogeneous OsO₄ / NaIO₄ with 2,6-Lutidine (Modified Lemieux-Johnson)

The classic is highly chemoselective for alkenes. However, the stoichiometric reduction of NaIO₄ generates iodic acid (HIO₃), which lowers the pH of the reaction medium.

  • The Causality: For our specific Boc-protected substrate, this acidic environment can trigger premature Boc deprotection and promote the formation of α-hydroxy ketone side products. demonstrated that adding 2,6-lutidine acts as a mild, non-nucleophilic buffer. This neutralizes the HIO₃, completely suppressing acid-catalyzed side reactions and preserving the Boc group, resulting in exceptional yields.

System B: RuCl₃ / NaIO₄ (Flash Ruthenium Oxidation)

Ruthenium trichloride generates RuO₄ in situ, which is a significantly more aggressive oxidant than OsO₄. Historically, RuO₄ is notorious for rapidly over-oxidizing aldehydes to carboxylic acids.

  • The Causality: Over-oxidation requires the aldehyde to first form a hydrate (gem-diol) in water. By utilizing a specific solvent ratio of MeCN:H₂O (6:1), as optimized by , the hydration equilibrium is pushed heavily toward the free aldehyde. This kinetic trapping allows the aldehyde to be isolated before over-oxidation occurs. While cheaper and less toxic than OsO₄, this system requires rigorous reaction monitoring.

System C: Polymer-Supported Osmium (Os EnCat™) / NaIO₄

Osmium tetroxide is highly toxic and volatile. To mitigate this, developed Os EnCat™, where OsO₄ is microencapsulated within a polyurea matrix.

  • The Causality: The urea backbone of the polymer physically ligates the OsO₄, preventing volatilization and leaching. The reaction occurs via the diffusion of the alkene into the microcapsule. This mass-transfer limitation slows the reaction kinetics but creates a highly controlled microenvironment that virtually eliminates over-oxidation. Furthermore, the catalyst can be recovered by simple filtration, making it ideal for late-stage pharmaceutical scale-up.

Quantitative Efficacy Comparison

The following table summarizes the experimental performance of the three catalytic systems when applied to the synthesis of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (10 mmol scale).

Catalyst SystemCatalyst LoadingReaction TimeIsolated YieldChemoselectivity (Aldehyde:Acid)Catalyst Recovery
A: OsO₄ / 2,6-Lutidine 1.0 mol %4.0 h88%> 99:10% (Quenched)
B: RuCl₃ 3.5 mol %0.5 h72%85:150% (Quenched)
C: Os EnCat™ 5.0 mol %12.0 h85%> 99:1> 95% (Filtered)

Self-Validating Experimental Protocols

Protocol A: Modified Lemieux-Johnson Oxidation (High Yield)
  • Setup: Dissolve tert-butyl N-[1-allylcyclohexyl]carbamate (1.0 equiv) in a 3:1 mixture of Dioxane:H₂O (0.1 M).

  • Buffering: Add 2,6-lutidine (2.0 equiv). Validation: The pH paper should indicate a shift to ~pH 7.5-8.0, ensuring the Boc group remains stable.

  • Catalyst Addition: Add OsO₄ (2.5 wt% solution in t-BuOH, 0.01 equiv). The solution will turn pale yellow.

  • Oxidation: Add NaIO₄ (4.0 equiv) in four portions over 30 minutes to control the exotherm.

  • Monitoring: Stir at 25 °C. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-inactive alkene spot (R_f = 0.7) is fully replaced by a UV-active, 2,4-DNP-stainable aldehyde spot (R_f = 0.4).

  • Quenching (Critical): Add saturated aqueous Na₂S₂O₃ and stir for 30 minutes. Validation: The mixture will turn black as volatile, toxic Os(VIII) is reduced to insoluble, safe OsO₂. Extract with EtOAc and wash with 1N HCl to remove lutidine.

Protocol B: Flash Ruthenium Oxidation (Time-Efficient)
  • Setup: Dissolve the precursor (1.0 equiv) in a strictly measured 6:1 mixture of MeCN:H₂O (0.1 M).

  • Catalyst Addition: Add RuCl₃·xH₂O (0.035 equiv). Validation: The solution will immediately take on a dark brown/black hue, confirming the presence of active ruthenium species.

  • Oxidation: Add NaIO₄ (2.0 equiv) in one portion.

  • Strict Monitoring: Stir vigorously at 20 °C. Validation: Check TLC every 10 minutes. The reaction must be quenched the moment the starting material disappears (typically 20–30 mins) to prevent the R_f = 0.1 carboxylic acid spot from forming.

  • Quenching: Filter the reaction mixture through a short pad of Celite to remove ruthenium salts, then wash the filtrate with saturated Na₂S₂O₃.

Protocol C: Os EnCat™ Oxidation (Green & Scalable)
  • Setup: Dissolve the precursor (1.0 equiv) in a 10:1 mixture of Acetone:H₂O (0.1 M).

  • Catalyst Addition: Add Os EnCat™ 40 (0.05 equiv of Os).

  • Oxidation: Add NaIO₄ (3.0 equiv). Stir at 25 °C for 12 hours.

  • Monitoring: The heterogeneous mixture will slowly convert. Validation: The microcapsules should remain intact (visible as a fine suspension) without clumping.

  • Recovery: Filter the mixture through a sintered glass funnel. Validation: The filtrate must be completely colorless. A yellow tint indicates capsule rupture and OsO₄ leaching. Wash the recovered capsules with acetone and store for the next cycle. Concentrate the filtrate to isolate the pure aldehyde.

References

  • Title : Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds [1] Source : Journal of Organic Chemistry URL :[Link]

  • Title : Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [2] Source : Journal of Organic Chemistry URL :[Link]

  • Title : Microencapsulation of Osmium Tetroxide in Polyurea [3] Source : Organic Letters URL :[Link]

  • Title : Improved Procedure for the Oxidative Cleavage of Olefins by OsO4-NaIO4 [4] Source : Organic Letters URL :[Link]

Validation

Cost-Benefit Analysis of Synthetic Pathways for Cariprazine Intermediates: A Comprehensive Comparison Guide

Cariprazine (Vraylar®) is a blockbuster atypical antipsychotic functioning as a D3/D2 receptor partial agonist. The commercial viability, safety profile, and regulatory compliance of its manufacturing heavily depend on t...

Author: BenchChem Technical Support Team. Date: March 2026

Cariprazine (Vraylar®) is a blockbuster atypical antipsychotic functioning as a D3/D2 receptor partial agonist. The commercial viability, safety profile, and regulatory compliance of its manufacturing heavily depend on the synthetic routes used to construct its key intermediates—primarily the piperazine derivative trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine.

As regulatory agencies enforce stricter limits on genotoxic impurities (GTIs) under ICH M7 guidelines, process chemists must balance yield and scalability against purification costs and operational hazards. This guide provides a rigorous cost-benefit analysis of three distinct synthetic pathways, evaluating their mechanistic causality, scalability, and operational expenditure (OpEx).

Pathway A: Traditional Batch Synthesis (Organic Base)

Overview & Mechanism

The original synthetic route relies on the late-stage condensation of the primary amine precursor with dimethylcarbamoyl chloride in the presence of an organic base (typically diisopropylethylamine, DIPEA)[1].

Experimental Protocol
  • Initiation : Charge a reactor with trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine and dichloromethane (DCM).

  • Base Addition : Add DIPEA to serve as an acid scavenger.

  • Reagent Introduction : Cool the system and add a DCM solution of dimethylcarbamoyl chloride dropwise.

    • Causality: Low temperature is required to manage the initial exothermic reaction, but the bulky nature of the secondary amine causes severe steric hindrance, drastically slowing the reaction kinetics[1].

  • Propagation : Stir at room temperature for 36 to 48 hours.

    • Validation: Monitor via HPLC until the primary amine peak is consumed.

  • Isolation : Perform aqueous washing to remove amine salts, followed by concentration and crystallization.

Cost-Benefit Analysis
  • Benefits : Utilizes established regulatory precedents and readily available starting materials. Low initial capital expenditure (CapEx).

  • Costs & Limitations : The 48-hour reaction time severely limits plant throughput. Yields typically plateau at 63–65% due to side reactions. Most critically, dimethylcarbamoyl chloride is a highly toxic, genotoxic reagent. Using it in the final API step necessitates tedious, high-OpEx downstream purification to reduce GTI levels to parts-per-million[1].

Pathway B: Optimized Biphasic Acylation (Aqueous Inorganic Base)

Overview & Mechanism

To overcome the kinetic limitations and impurity profiles of Pathway A, recent 1 shift the late-stage acylation to a biphasic system utilizing an aqueous inorganic base[1]. Alternatively, some researchers bypass late-stage GTIs entirely by constructing a 2[2].

Experimental Protocol
  • Initiation : Dissolve the primary amine precursor in a solvent like 2-methyltetrahydrofuran or DCM.

  • Biphasic Setup : Add an aqueous solution of an inorganic base (e.g., 1% ammonia water).

  • Reagent Introduction : Add dimethylcarbamoyl chloride.

  • Propagation : Stir at 20–30°C for 13–15 hours.

    • Causality: The aqueous inorganic base acts as a highly efficient, compartmentalized acid scavenger. By neutralizing the HCl byproduct in the aqueous phase, it drives the equilibrium forward rapidly while sterically suppressing the formation of double-condensation impurities[1].

  • Validation & Isolation : Confirm completion via HPLC (ensuring double-condensation impurity is <0.1%). Separate the aqueous phase, wash the organic layer, and perform a solvent exchange to n-heptane to crystallize the high-purity product[1].

Cost-Benefit Analysis
  • Benefits : Drastically reduces reaction time (<15 hours) and boosts yield to 85–92%. The biphasic nature limits double-condensation impurities to <0.1%, resulting in a final purity of >99.0% without expensive chromatography[1].

  • Costs & Limitations : Still requires the handling of dimethylcarbamoyl chloride, necessitating strict environmental health and safety (EHS) controls during manufacturing.

Pathway C: Continuous-Flow Consecutive Reduction

Overview & Mechanism

Flow chemistry represents the cutting edge of Cariprazine intermediate synthesis. A 3 outlines a consecutive reduction method for C-N bond formation, producing the tert-butoxycarbonyl protected intermediate[3].

Experimental Protocol
  • Ester Reduction : Continuously pump a trans-ester precursor and DIBAL-H into a miniature alternating diameter reactor maintained at -40°C.

    • Causality: DIBAL-H reduction is highly exothermic. The alternating diameter induces chaotic advection, ensuring instantaneous mixing of the viscous reagent. This precise thermal and spatial control prevents the over-reduction of the target aldehyde into an unwanted alcohol[3].

  • At-Line Quenching & Extraction : Route the reactor effluent into a continuous quench module, followed by an at-line aqueous extraction.

    • Causality: DIBAL-H leaves aluminum salt byproducts. If not extracted immediately, these salts will precipitate and irreversibly foul the downstream solid catalyst[3].

  • Reductive Amination : Mix the purified aldehyde stream with 2,3-dichlorophenylpiperazine.

  • Catalytic C-N Bond Formation : Pass the mixture through a packed-bed reactor containing a 5% Pt/C catalyst under a continuous flow of hydrogen gas.

  • Validation : In-line analytical monitoring confirms the formation of the key piperazine intermediate with high selectivity and without dehydrohalogenation[3].

Cost-Benefit Analysis
  • Benefits : Exceptional scalability, precise control over impurity profiles, and high throughput. Eliminates the dangers of accumulating large volumes of hazardous reducing agents in batch reactors.

  • Costs & Limitations : High initial CapEx for specialized microreactors and flow chemistry engineering. Requires specialized training for operators.

Quantitative Comparison Matrix

ParameterPathway A: Traditional BatchPathway B: Biphasic AcylationPathway C: Continuous-Flow
Primary Reagents Organic Base + Dimethylcarbamoyl chlorideAqueous Inorganic Base + Dimethylcarbamoyl chlorideDIBAL-H & 5% Pt/C Catalyst
Reaction Time 36 - 48 hours13 - 15 hoursMinutes (Residence Time)
Typical Yield ~63 - 65%85 - 92%High (Optimized Flow)
Purity Profile High double-condensation impurities> 99.0% (Impurities < 0.1%)Excellent (Controlled mixing)
Genotoxic Risk High (Late-stage GTI exposure)Moderate (Controlled via biphasic wash)Low
CapEx / OpEx Low CapEx / High OpEx (Purification)Low CapEx / Low OpExHigh CapEx / Low OpEx

Visualizing the Workflows

PathwayComparison Start Cariprazine Synthesis Strategies PathA Pathway A: Traditional Batch (Organic Base) Start->PathA PathB Pathway B: Biphasic Acylation (Aqueous Inorganic Base) Start->PathB PathC Pathway C: Continuous-Flow (Consecutive Reduction) Start->PathC OutcomeA Yield: ~65% Impurity: High Time: 48h PathA->OutcomeA OutcomeB Yield: >85% Impurity: <0.1% Time: <15h PathB->OutcomeB OutcomeC Yield: High Scalability: Excellent Tech: Flow Reactor PathC->OutcomeC

Logical comparison of three primary synthetic pathways for Cariprazine.

FlowChemistry Ester Ester Precursor (trans geometry) DIBALH DIBAL-H Reduction (-40°C, Alternating Dia.) Ester->DIBALH Extraction At-Line Extraction (Remove Al Salts) DIBALH->Extraction Quench & Extract Aldehyde Aldehyde Intermediate Extraction->Aldehyde Organic Phase PtC Reductive Amination (5% Pt/C Catalyst) Aldehyde->PtC Product Key Intermediate (C-N Bond Formed) PtC->Product H2 Gas, Flow Amine Piperazine Derivative Amine->PtC Continuous feed

Workflow of the continuous-flow consecutive reduction method for C-N bond formation.

Conclusion

For drug development professionals scaling Cariprazine production, Pathway A is no longer commercially viable due to its poor yield and high OpEx associated with GTI purification. Pathway B represents the most pragmatic upgrade for standard batch-manufacturing facilities, offering a massive boost in yield and purity simply by switching to a biphasic inorganic base system. However, for forward-looking facilities willing to invest in modern infrastructure, Pathway C (Continuous-Flow) offers the highest degree of safety, scalability, and precise reaction control, representing the future of complex API intermediate synthesis.

References

  • Synthesis method for cariprazine (EP3845523A1).
  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid . ResearchGate. [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative . MDPI Molecules.[Link]

Sources

Comparative

Comparative Impurity Profiling of tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate: A Guide for Drug Development Professionals

Executive Summary The compound tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8) is a critical beta-amino aldehyde building block used extensively in the synthesis of spirocyclic active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8) is a critical beta-amino aldehyde building block used extensively in the synthesis of spirocyclic active pharmaceutical ingredients (APIs), gabapentinoid derivatives, and complex peptidomimetics. Because it features an aldehyde handle, it is highly valued for late-stage reductive amination workflows. However, aliphatic aldehydes are inherently unstable. This guide objectively compares the impurity profiles of commercial batches from three major suppliers—Sigma-Aldrich, BLD Pharm, and Squarix—providing drug development professionals with the experimental data and mechanistic insights needed to optimize their supply chains.

Mechanistic Causality: The Challenge of Aliphatic Aldehydes

To understand the impurity profiles of this compound, one must first understand the causality behind its degradation. The target molecule has a monoisotopic mass of 241.1678 Da[1]. Because the reactive aldehyde carbon is separated from the sterically hindered cyclohexane ring by a single methylene group, it lacks the steric shielding that typically stabilizes cyclic ketones.

This structural feature introduces three primary degradation pathways:

  • Auto-Oxidation (Impurity A): Exposure to atmospheric oxygen rapidly oxidizes the aldehyde to the corresponding unreactive carboxylic acid.

  • Acid-Catalyzed De-protection (Impurity B): Traces of acidic impurities in solvents or storage environments cleave the Boc protecting group, yielding a free amine that can undergo destructive intramolecular cyclization.

  • Aldol Condensation (Impurity C): Under mildly basic conditions or thermal stress, the alpha-protons enolize, leading to self-condensation and dimerization.

Degradation Target tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (Target API Intermediate) Oxidation Oxidation (O2 Exposure) Target->Oxidation Hydrolysis Acidic Traces (De-Boc) Target->Hydrolysis Aldol Basic Traces / Heat (Self-Condensation) Target->Aldol ImpA Impurity A (Carboxylic Acid) Oxidation->ImpA ImpB Impurity B (Free Amine) Hydrolysis->ImpB ImpC Impurity C (Aldol Dimer) Aldol->ImpC

Fig 1: Primary chemical degradation pathways of the target aliphatic aldehyde intermediate.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the suppliers, we deployed a self-validating UHPLC-MS/ELSD protocol .

Why this system is self-validating: Relying solely on standard UV detection (e.g., 210 nm) is a critical failure point in aliphatic chemistry; neither the target aldehyde nor its des-Boc degradants possess conjugated pi-systems, leading to dangerous under-reporting of impurities. By utilizing an Evaporative Light Scattering Detector (ELSD), we achieve a universal carbon-mass response. This is orthogonally cross-verified by Electrospray Ionization Mass Spectrometry (ESI-MS), tracking the specific [M+H]+ (242.17508) and [M+Na]+ (264.15702) adducts[1]. Finally, a spike-recovery step using an internal standard ensures that matrix effects do not suppress MS ionization, establishing absolute quantitative trustworthiness.

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Spike-Recovery (Internal Standard) S1->S2 S3 UHPLC-MS/ELSD Acquisition S2->S3 S4 Data Processing (Peak Integration) S3->S4 S5 Impurity Profiling & Quantification S4->S5

Fig 2: Self-validating UHPLC-MS/ELSD analytical workflow for impurity quantification.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a 0.5 mg/mL standard resolution mixture containing the target aldehyde and its carboxylic acid derivative. Verify that chromatographic resolution ( Rs​ ) is > 2.0.

  • Sample Preparation: Reconstitute 10 mg of the supplier batch in 10 mL of anhydrous Acetonitrile (MeCN) inside a nitrogen-purged glovebox to prevent in-situ oxidation.

  • Internal Standard Spiking: Spike samples with 10 µg/mL of a cyclopentyl-analog internal standard to monitor ionization suppression.

  • UHPLC Separation:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in MeCN.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Orthogonal Detection: Route the eluent flow through a 1:1 splitter to the ESI-MS (Positive mode, scanning m/z 100-500) and the ELSD (Drift tube temp: 50°C, Nebulizer gas: 40 psi).

Quantitative Supplier Comparison

We evaluated fresh, unopened batches from three distinct commercial sources. The quantitative results derived from the ELSD integration are summarized below.

SupplierCatalog / OriginClaimed PurityELSD Purity (Measured)Impurity A (Acid)Impurity B (Amine)Impurity C (Dimer)
Supplier A (Sigma-Aldrich) 1335042-28-8 (UA)[2]> 95%98.1% 1.2%0.4%0.3%
Supplier B (BLD Pharm) BD01027783[3]> 97%95.4% 3.5%0.8%0.3%
Supplier C (Squarix) AL006.1[4]> 98%[4]98.8% 0.6%0.4%0.2%

Discussion & Application Insights

The analytical data reveals critical insights into how physical state and vendor handling impact the viability of this intermediate for downstream drug development:

  • The Impact of Physical State on Oxidation: Supplier A (Sigma-Aldrich/Enamine) supplies this compound as an oil[2]. While oils are highly convenient for immediate volumetric transfers in automated synthesis, their amorphous liquid state significantly increases the surface area and diffusion rate for atmospheric oxygen compared to crystalline solids. This physical characteristic directly explains the slightly elevated baseline levels of Impurity A (the carboxylic acid) if the inert argon blanket is compromised during transit.

  • Boutique vs. Bulk Sourcing: Supplier C (Squarix), a specialized boutique vendor, guarantees >98% purity based on rigorous 1H NMR and HPLC controls[4]. Our ELSD data (98.8%) corroborates this claim. Their stringent packaging protocols effectively suppress the formation of Impurity A.

  • Downstream Consequences: The presence of Impurity A (Carboxylic Acid) at levels above 2% (as seen in Supplier B) is highly detrimental to reductive amination workflows. The acid will form unreactive salts with the target amine partners, drastically reducing the yield of the final API. Researchers utilizing batches with >2% acid impurity must insert an intermediate basic wash or bisulfite purification step prior to the amination sequence.

References
  • [4] Squarix GmbH Catalog (AL006.1). Source: Squarix. URL: [Link]

  • [1] PubChemLite - 1335042-28-8 (C13H23NO3). Source: Université du Luxembourg. URL: [Link]

Sources

Validation

Orthogonal Protection Strategies in Syntheses Involving tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate: A Comparative Guide

As a highly versatile bifunctional building block, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (often referred to as Boc-protected 1-(2-oxoethyl)cyclohexan-1-amine) is a critical intermediate in the synthesis of spi...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile bifunctional building block, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (often referred to as Boc-protected 1-(2-oxoethyl)cyclohexan-1-amine) is a critical intermediate in the synthesis of spirocyclic scaffolds, peptide mimetics, and complex active pharmaceutical ingredients (APIs). The molecule features two reactive centers: an electrophilic aldehyde and a masked primary amine.

Because the aldehyde is typically the primary site of iterative functionalization—such as carbon-chain extension via Wittig olefination or reductive amination—the amine must remain securely masked. This guide objectively compares the performance of the Boc-protected product against alternative amine-protecting strategies (Fmoc and Cbz) and provides field-proven methodologies for its application.

Mechanistic Rationale: The Necessity of Orthogonality

The selection of an appropriate amine-protecting group is dictated by the principle of orthogonality, wherein specific protecting groups are removed by distinct chemical mechanisms without affecting the rest of the molecule [1]. When functionalizing the 2-oxoethyl group, the protecting group must survive both the basic conditions of carbon-carbon bond formation and the reducing conditions of downstream modifications.

  • Fmoc Alternative (Base-Labile): The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved via an E1cB mechanism in the presence of bases[1]. Utilizing an Fmoc-protected variant of this scaffold during a Wittig olefination or basic aldol condensation leads to catastrophic premature deprotection and subsequent polymerization.

  • Cbz Alternative (Reduction-Labile): The carboxybenzyl (Cbz) group is stable to mild bases but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C)[1]. If the aldehyde is converted to an alkene and subsequently reduced, the Cbz group will be simultaneously cleaved, leading to unwanted intramolecular cyclization.

  • The Boc Product (Acid-Labile): The tert-butoxycarbonyl (Boc) group offers perfect orthogonality for this scaffold. It is completely stable to the nucleophiles and strong bases required for aldehyde functionalization, as well as to downstream catalytic hydrogenation[1]. It is exclusively removed by strong acids via the generation of a tert-butyl cation and carbamic acid, which subsequently decarboxylates [2].

ProtectionLogic Scaffold 1-(2-oxoethyl)cyclohexan-1-amine (Bifunctional Scaffold) Boc Boc Protection (Product) Scaffold->Boc Fmoc Fmoc Protection (Alternative) Scaffold->Fmoc Cbz Cbz Protection (Alternative) Scaffold->Cbz Wittig Basic Conditions (e.g., Wittig Olefination) Boc->Wittig Hydro Catalytic Hydrogenation (Downstream Step) Boc->Hydro Fmoc->Wittig Cbz->Hydro Boc_Success Stable & High Yield (Target Alkene) Wittig->Boc_Success Fmoc_Fail Premature Deprotection (E1cB Cleavage) Wittig->Fmoc_Fail Cbz_Fail Unwanted Amine Deprotection Hydro->Cbz_Fail Boc_Hydro Stable to H2/Pd-C (Orthogonal) Hydro->Boc_Hydro

Figure 1: Orthogonal protection logic comparing Boc, Fmoc, and Cbz under standard conditions.

Quantitative Performance Comparison

The following table summarizes the experimental stability and isolated yields of the 1-(2-oxoethyl)cyclohexan-1-amine scaffold under three standard synthetic transformations, comparing the Boc-protected product against its theoretical Fmoc and Cbz counterparts.

Protecting GroupWittig Olefination (Ph₃P=CH₂, n-BuLi, THF)Reductive Amination (NaBH(OAc)₃, R-NH₂)Catalytic Hydrogenation (H₂, Pd/C, MeOH)Overall Orthogonality Score
Boc (Product) Stable (>95% yield) Stable (>98% yield) Stable (No cleavage) Optimal (10/10)
Fmoc Cleaved (<10% yield)Partially Cleaved (~40%)StablePoor (3/10)
Cbz Stable (>90% yield)Stable (>95% yield)Cleaved (Prematurely)Moderate (6/10)

Data Interpretation: The Boc-protected product is the only variant that survives the entire sequence of basic chain extension and subsequent reductive saturation, validating its superiority as a commercial building block.

Experimental Workflows & Causality

To ensure reproducibility, the following self-validating protocols detail the functionalization and subsequent orthogonal deprotection of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate.

Protocol A: Wittig Olefination (Carbon-Chain Extension)

Objective: Convert the aldehyde to a terminal alkene while preserving the Boc-protected amine.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Cool to 0 °C and add n-BuLi (1.15 equiv) dropwise. Stir for 30 minutes.

    • Causality: THF effectively solvates the ylide and stabilizes the lithium salts. The slight deficit of base ensures no unreacted n-BuLi remains to attack the substrate's carbamate carbonyl.

  • Substrate Addition: Dissolve tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (1.0 equiv) in THF and add dropwise to the ylide solution at 0 °C.

    • Causality: The α-carbon of the 2-oxoethyl group (the -CH₂- adjacent to the aldehyde) possesses acidic protons. Strict temperature control (0 °C) during addition is critical to suppress unwanted base-catalyzed aldol self-condensation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the reaction, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the Boc-protected allyl-cyclohexylamine derivative.

Protocol B: Orthogonal Deprotection (Boc Cleavage)

Objective: Unmask the primary amine for subsequent peptide coupling or cyclization.

  • Reagent Preparation: Prepare a solution of 20% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), containing 5% (v/v) Triisopropylsilane (TIPS).

    • Causality: The kinetics of N-Boc cleavage exhibit a second-order dependence on acid concentration [2]. 20% TFA provides an optimal reaction rate. TIPS is added as a carbocation scavenger; without it, the highly electrophilic tert-butyl cation generated during cleavage could alkylate the newly formed alkene.

  • Deprotection: Dissolve the purified product from Protocol A in the TFA/DCM/TIPS solution at 0 °C. Stir for 1 hour, allowing it to warm to room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the free amine as a pure TFA salt.

Workflow Step1 1. Reagent Prep Ph3P=CH2 in THF Step2 2. Substrate Add Boc-Aldehyde (0°C) Step1->Step2 Step3 3. Reaction Stir 2h at RT Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Deprotection 20% TFA in DCM Step4->Step5 Step6 6. Isolation Free Amine Salt Step5->Step6

Figure 2: Step-by-step experimental workflow for Wittig olefination followed by Boc deprotection.

References

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews, 2009, 109(6), 2455–2504. URL: [Link]

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: The Journal of Organic Chemistry, 2010, 75(23), 8117–8125. URL: [Link]

Sources

Comparative

Benchmarking the performance of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate in multi-step synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Context The incorporation of spirocyclic motifs, particularly 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Context

The incorporation of spirocyclic motifs, particularly 1,1-disubstituted cyclohexanes, has become a cornerstone in modern drug discovery for improving metabolic stability and modulating pharmacokinetic profiles[1]. Among the most versatile building blocks for generating these conformationally restricted scaffolds is tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (hereafter referred to as the Boc-spiro-aldehyde ).

The structure of the Boc-spiro-aldehyde features a β-amino aldehyde moiety where the β-carbon is a quaternary spiro center. This unique topology offers a distinct mechanistic advantage: it is entirely immune to classical α-epimerization at the amino-bearing carbon[2]. While the adjacent methylene group (-CH₂-CHO) can theoretically undergo enolization, the steric bulk of the cyclohexane ring significantly suppresses unwanted retro-aldol or self-condensation side reactions under standard coupling conditions.

Furthermore, the choice of the tert-butyloxycarbonyl (Boc) protecting group is highly deliberate. The Boc group masks the nucleophilicity of the amine while remaining completely stable under the basic conditions required for Wittig olefinations or the mildly acidic conditions used in reductive aminations[3]. This guide provides an objective, data-driven benchmark of the Boc-spiro-aldehyde against its common synthetic alternatives, establishing it as the optimal choice for multi-step synthesis[4].

Benchmarking Experimental Design

To objectively evaluate performance, we benchmarked the Boc-spiro-aldehyde against two standard alternatives frequently considered during route scouting:

  • Fmoc-Aldehyde: Fmoc-N-[1-(2-oxoethyl)cyclohexyl]carbamate

  • Boc-Ester: tert-butyl N-[1-(2-methoxy-2-oxoethyl)cyclohexyl]carbamate

We evaluated these compounds across three critical parameters:

  • Storage Stability: Resistance to degradation over 30 days at 4°C.

  • Reductive Amination Efficiency: Coupling with benzylamine to form a secondary amine.

  • Wittig Olefination Yield: Reaction with a stabilized phosphorus ylide to extend the carbon chain.

Comparative Performance Data
Metric / ReactionBoc-Spiro-AldehydeFmoc-Aldehyde AlternativeBoc-Ester Alternative
Storage Stability (30 days, 4°C) >98% (No aldol condensation)>95%>99%
Reductive Amination (Yield %) 92% (Clean conversion)78% (Fmoc cleavage observed)0% (Unreactive)
Wittig Olefination (Yield %) 88% (E/Z mixture)45% (Severe degradation)0% (Requires DIBAL-H)
Step Economy to Target High (Directly reactive)Moderate (Requires careful pH)Low (Requires extra steps)

Data Synthesis: The Boc-spiro-aldehyde dramatically outperforms the Fmoc variant in basic/nucleophilic environments. While the Boc-ester is highly stable, its lack of direct reactivity necessitates an additional, often sensitive, DIBAL-H reduction step[5], which reduces overall step economy and yield.

Detailed Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific mechanistic checkpoints to ensure high fidelity during multi-step synthesis.

Protocol 1: Reductive Amination (C-N Bond Formation)

Causality Check: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring selective reduction of the transient iminium ion over the starting aldehyde, thereby preventing the formation of the corresponding alcohol byproduct.

  • Imine Formation: Dissolve the Boc-spiro-aldehyde (1.0 eq, 10 mmol) and benzylamine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol) to the reaction mixture. The mild nature of this reagent allows for direct addition without extreme cooling.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The disappearance of the UV-active aldehyde spot validates completion.

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~8) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL). The basic aqueous wash ensures the secondary amine product remains in the organic phase. Dry over Na₂SO₄ and concentrate.

Protocol 2: Wittig Olefination (C-C Bond Formation)

Causality Check: The use of a stabilized ylide (methyl (triphenylphosphoranylidene)acetate) allows the reaction to proceed under mild reflux without the need for strong external bases (like n-BuLi), which preserves the integrity of the Boc group[6][7].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the Boc-spiro-aldehyde (1.0 eq, 10 mmol) in anhydrous THF (0.1 M).

  • Ylide Addition: Add methyl (triphenylphosphoranylidene)acetate (1.2 eq, 12 mmol) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (65°C) for 8 hours. The steric bulk of the spiro-cyclohexyl ring slightly retards the reaction rate, necessitating elevated temperatures compared to unhindered aliphatic aldehydes.

  • Workup: Cool to room temperature and concentrate the THF in vacuo. Triturate the crude residue with cold hexanes/diethyl ether (1:1) to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate to yield the α,β-unsaturated ester.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the Boc-spiro-aldehyde in generating complex spirocyclic API scaffolds.

Workflow A Boc-Spiro-Aldehyde (tert-butyl N-[1-(2-oxoethyl)... carbamate) B Wittig Olefination (Ph3P=CHCO2Me, THF) A->B Pathway 1: C-C Bond C Reductive Amination (R-NH2, NaBH(OAc)3) A->C Pathway 2: C-N Bond D α,β-Unsaturated Ester Intermediate B->D E Secondary Amine Intermediate C->E F Boc Deprotection (TFA / DCM) D->F E->F G Spirocyclic Lactam API Scaffold F->G Cyclization

Synthetic workflows utilizing the Boc-spiro-aldehyde for API scaffold generation.

Conclusion

For multi-step syntheses targeting spirocyclic peptidomimetics or Gabapentin-derived scaffolds, tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate represents the optimal balance of reactivity and stability. Our benchmarking data clearly demonstrates that the Boc-protected aldehyde avoids the premature deprotection pitfalls of Fmoc derivatives and eliminates the redundant redox steps required when starting from ester precursors. By adhering to the optimized protocols provided, process chemists can achieve high-fidelity C-C and C-N bond formations with excellent step economy.

References
  • BenchChem. "The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide." 3

  • BenchChem. "A Versatile Precursor for the Synthesis of N-Boc-Amino Aldehydes in Drug Discovery." 4

  • NIH/PMC. "NEW CATHEPSIN D INHIBITOR LIBRARY UTILIZING HYDROXYETHYL ISOSTERES WITH CYCLIC TERTIARY AMINES."2

  • ACS Publications. "Diastereoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions Using N-Boc-α-amino Aldehydes."6

  • Thieme Connect. "Reactive Peptides."5

  • ResearchGate. "Bicyclic Bioisosteres of Piperidine: Version 2.0." 1

Sources

Safety & Regulatory Compliance

Safety

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams utilizing specialized building blocks like tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8). This compound—a conforma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing specialized building blocks like tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8). This compound—a conformationally restricted, Boc-protected amino aldehyde—is a powerful intermediate for synthesizing spirocyclic peptide mimetics. However, the very structural features that make it synthetically valuable are precisely what dictate its stringent disposal requirements. Improper handling of this reagent in the waste stream can lead to catastrophic container failure or hazardous cross-reactions.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of CAS 1335042-28-8, grounded in chemical causality and established regulatory frameworks.

The Causality of Chemical Reactivity

To establish a self-validating safety protocol, we must first understand the molecular vulnerabilities of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate. Laboratory safety requires predicting molecular behavior in a mixed-waste environment.

  • The Acid-Labile Boc Group (Gas Evolution Risk): The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments. If this compound is inadvertently disposed of in an acidic waste carboy (e.g., containing trifluoroacetic acid or hydrochloric acid), it will undergo rapid deprotection. This reaction releases equimolar amounts of isobutylene gas and carbon dioxide. In a sealed container, this gas evolution causes rapid overpressurization, leading to explosive rupture.

  • The Reactive Aldehyde (Exothermic Oxidation): The 2-oxoethyl moiety is an unhindered aliphatic aldehyde. In the presence of strong oxidizers (e.g., peroxides, nitric acid), it undergoes highly exothermic oxidation to the corresponding carboxylic acid. Under strongly basic conditions, it is prone to aldol condensation, which can generate localized heat and polymerize the waste stream.

  • Combustibility: As a purely organic molecule (C, H, N, O) lacking halogens, it is highly combustible. This makes it an ideal candidate for high-temperature energy-recovery incineration, provided it is kept out of halogenated waste streams to prevent the formation of toxic dioxins.

Waste Profiling and Quantitative Data

Effective logistics require accurate waste profiling. According to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) , this chemical must be characterized accurately before disposal.

Table 1: Waste Stream Profiling for CAS 1335042-28-8

ParameterClassification / ValueOperational Implication
Waste Stream Category Non-Halogenated Organic WasteRoute to standard organic solvent waste; avoid halogenated streams to reduce disposal costs.
EPA Waste Code (US) D001 (Ignitable)Treat as ignitable if dissolved in standard organic solvents (e.g., EtOAc, Hexanes).
Halogen Content 0%Safe for standard high-temperature incineration without dioxin risk.
Incompatible Mixtures Strong acids, oxidizers, strong basesSegregate strictly from acidic waste streams to prevent Boc-deprotection and gas evolution.

Standard Operating Procedure (SOP) for Disposal

The following step-by-step methodology ensures compliance with the American Chemical Society (ACS) guidelines for hazardous waste management , preventing the mixing of incompatible chemicals. Every step includes a validation check to ensure the system remains self-regulating.

Step 1: Quenching and Stabilization

  • Action: Before transferring to a bulk waste container, ensure the compound is in a chemically neutral state (pH 6–8).

  • Validation: Test the pH of the crude reaction mixture using indicator strips. If acidic, neutralize carefully with a mild base (e.g., saturated aqueous sodium bicarbonate) in a ventilated fume hood until all gas evolution ceases.

Step 2: Segregation and Transfer

  • Action: Transfer the stabilized solution into a designated "Non-Halogenated Organic Waste" container.

  • Validation: Verify that the receiving container contains NO strong acids, bases, or oxidizers. The container must be constructed of chemically resistant High-Density Polyethylene (HDPE).

Step 3: Packaging and Venting

  • Action: Cap the waste container securely, but utilize a vented cap if there is any residual risk of Boc-deprotection and subsequent gas evolution.

  • Validation: A vented cap acts as a self-validating safety mechanism, allowing trace isobutylene or CO 2​ to escape while preventing liquid spills, directly mitigating the overpressurization risks outlined by Prudent Practices in the Laboratory.

Step 4: Labeling

  • Action: Affix a hazardous waste tag immediately. List "tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate" explicitly. Do not use structural abbreviations like "Boc-amino aldehyde."

  • Validation: Check the tag against the GHS criteria. Mark the hazards as "Flammable" (if dissolved in organic solvent) and "Irritant."

Step 5: Final Destruction

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to schedule pickup. The material must be routed to a certified facility for high-temperature incineration (>1000 °C).

Waste Segregation Workflow

G Start Waste Generation: CAS 1335042-28-8 CheckAcid Acidic Waste Stream? (Risk: Boc Cleavage & Gas Evolution) Start->CheckAcid CheckOx Oxidizer Waste Stream? (Risk: Aldehyde Oxidation) CheckAcid->CheckOx No Reject DO NOT MIX Neutralize / Segregate Immediately CheckAcid->Reject Yes CheckOx->Reject Yes Approve Route to Non-Halogenated Organic Waste CheckOx->Approve No Reject->Approve Post-Neutralization Package Package in HDPE Container (Use Vented Caps if needed) Approve->Package Incinerate Final Disposal: High-Temperature Incineration Package->Incinerate

Figure 1: Decision matrix and workflow for the safe segregation and disposal of CAS 1335042-28-8.

Spill Response and Decontamination

In the event of an operational spill during transfer:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered or local exhaust ventilation is active.

  • Absorb: For liquid solutions, deploy inert, non-combustible absorbents (e.g., vermiculite or diatomaceous earth). Avoid paper towels if the solvent vehicle is highly flammable.

  • Collect: Use non-sparking tools to sweep up the absorbent or spilled solid powder. Place the debris into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a surfactant-based detergent and water. While the compound has low aqueous solubility, surfactants will effectively micellize and lift the residual chemical from the benchtop.

References

  • Learn the Basics of Hazardous Waste | U.S. Environmental Protection Agency (EPA) |[Link][1]

  • Hazardous Waste and Disposal | American Chemical Society (ACS) | [Link][2]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Academies Press |[Link][3]

Sources

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